6-Nitrophthalazine
Description
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Properties
IUPAC Name |
6-nitrophthalazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O2/c12-11(13)8-2-1-6-4-9-10-5-7(6)3-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLAWBPLKDRQCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=NC=C2C=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90423289 | |
| Record name | 6-nitrophthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90423289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120493-12-1 | |
| Record name | 6-nitrophthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90423289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and characterization of 6-Nitrophthalazine
An In-Depth Technical Guide to the Synthesis and Characterization of 6-Nitrophthalazine
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a key heterocyclic intermediate in medicinal chemistry and materials science. The document details a robust synthetic protocol via electrophilic aromatic nitration of phthalazine, including an in-depth discussion of the reaction mechanism and the rationale behind critical experimental parameters. Furthermore, it establishes a full characterization profile for the target molecule, employing spectroscopic techniques such as Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). All data is presented in a clear, structured format to aid researchers. This guide is intended for chemists, researchers, and drug development professionals seeking to synthesize, verify, and utilize this compound in their work.
Introduction: The Significance of the Phthalazine Scaffold
Phthalazine is a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms. This core structure is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, antihypertensive, and anti-inflammatory properties.[1][2] The introduction of a nitro group (—NO₂) onto the phthalazine ring, as in this compound, creates a versatile intermediate. The nitro group is a strong electron-withdrawing group that can be readily transformed into other functional groups, such as amines, which are crucial for building more complex, biologically active molecules.[3] Moreover, nitroaromatic compounds themselves are of significant interest in drug development, particularly as hypoxia-activated prodrugs for targeted cancer therapy.[4] This guide provides a detailed methodology for the reliable synthesis and rigorous characterization of this compound.
Synthesis of this compound via Electrophilic Nitration
The most common and direct method for introducing a nitro group onto an aromatic ring is through electrophilic aromatic substitution using a nitrating agent.[5] For the synthesis of this compound, a mixture of concentrated nitric acid and sulfuric acid is employed.
Principle and Mechanism
The reaction proceeds via the formation of the highly electrophilic nitronium ion (NO₂⁺). Concentrated sulfuric acid acts as a catalyst, protonating nitric acid, which then loses a molecule of water to generate the nitronium ion.[6]
Step 1: Generation of the Nitronium Ion HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
The electron-rich π-system of the phthalazine ring then attacks the nitronium ion. The nitrogen atoms in the phthalazine ring are deactivating, meaning they withdraw electron density and make the ring less reactive towards electrophilic attack. The substitution is directed to the benzo-ring of the phthalazine system. The attack results in a resonance-stabilized carbocation intermediate (a sigma complex). Finally, a weak base (like HSO₄⁻) abstracts a proton from the carbon bearing the nitro group, restoring aromaticity and yielding the final product, this compound.[6]
Detailed Experimental Protocol
Materials:
-
Phthalazine
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Deionized Water
-
Ice
-
Sodium Bicarbonate (NaHCO₃)
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, carefully add concentrated sulfuric acid (3.0 eq). Cool the flask in an ice-water bath to 0-5 °C.
-
Addition of Substrate: While maintaining the low temperature, slowly add phthalazine (1.0 eq) portion-wise to the sulfuric acid with continuous stirring until fully dissolved.
-
Preparation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.5 eq). Ensure this mixture is also pre-cooled to 0-5 °C.
-
Nitration Reaction: Add the cold nitrating mixture dropwise to the solution of phthalazine in sulfuric acid over 30-45 minutes. The temperature of the reaction mixture must be maintained below 10 °C throughout the addition. Causality Note: This slow, cold addition is critical to control the exothermic nature of the nitration reaction, preventing the formation of undesired byproducts from over-nitration or decomposition.[7]
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto a large beaker filled with crushed ice. This will precipitate the crude product. Causality Note: Pouring the acidic mixture into ice serves to quench the reaction and dilute the strong acid, allowing the organic product to precipitate out of the aqueous solution.
-
Neutralization and Filtration: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7. Be cautious as this will generate CO₂ gas. Collect the precipitated solid by vacuum filtration and wash thoroughly with cold deionized water.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a crystalline solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Characterization of this compound
Once synthesized, the identity, structure, and purity of the compound must be confirmed through a combination of spectroscopic and physical methods.
Spectroscopic Analysis
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: ¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, the aromatic protons will exhibit distinct signals in the downfield region (typically 7.5-9.5 ppm) due to the deshielding effects of the aromatic ring and the electron-withdrawing nitro group.[8]
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: ¹³C NMR spectroscopy is used to determine the number and type of carbon atoms. The spectrum of this compound will show distinct signals for each unique carbon atom in the aromatic system. The carbon atom directly attached to the nitro group will be significantly deshielded and appear at a higher chemical shift.
| ¹H NMR Data (Predicted, 400 MHz, DMSO-d₆) | ¹³C NMR Data (Predicted, 100 MHz, DMSO-d₆) |
| Chemical Shift (δ, ppm) | Assignment |
| ~9.6-9.8 | H-1, H-4 |
| ~8.8-9.0 | H-5 |
| ~8.4-8.6 | H-7 |
| ~8.2-8.4 | H-8 |
| Note: Predicted values are based on standard chemical shift tables and data for similar structures. Actual values may vary.[9][10] |
IR (Infrared) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The most characteristic peaks for this compound are the strong absorptions corresponding to the nitro group.[11]
| IR Absorption Data | |
| Frequency (cm⁻¹) | Functional Group |
| 3100-3000 | Aromatic C-H |
| 1620-1580 | Aromatic C=C |
| 1550-1490 | Nitro (R-NO₂) |
| 1360-1320 | Nitro (R-NO₂) |
| 850-750 | C-H Bending |
| Note: The asymmetric and symmetric stretches of the nitro group are highly diagnostic for this compound.[12][13] |
MS (Mass Spectrometry): Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. Using a soft ionization technique like Electrospray Ionization (ESI), this compound (C₈H₅N₃O₂, Mol. Wt.: 175.14 g/mol ) is expected to show a prominent molecular ion peak.[14][15]
-
Expected [M+H]⁺ peak: m/z = 176.15
Physical Properties
-
Appearance: Typically a yellow to off-white crystalline solid.
-
CAS Number: 120493-12-1[14]
-
Molecular Formula: C₈H₅N₃O₂[14]
-
Molecular Weight: 175.14 g/mol [14]
Visualization of Key Relationships
Caption: Logic diagram for the structural verification of this compound.
Applications in Drug Development
The this compound scaffold is a valuable starting point for the synthesis of more complex pharmaceutical agents.
-
Precursor to Amines: The nitro group can be easily reduced to an amino group (—NH₂). This amine serves as a key handle for introducing diverse substituents through amide bond formation, urea formation, or other coupling reactions, enabling the construction of large compound libraries for drug screening.[2]
-
Hypoxia-Activated Prodrugs: The nitroaromatic moiety is a well-known substrate for nitroreductase enzymes, which are often overexpressed in the hypoxic (low oxygen) environments characteristic of solid tumors.[3] This allows for the design of prodrugs that are selectively activated in cancer cells, releasing a cytotoxic agent and minimizing damage to healthy tissues.
-
Scaffold for Kinase Inhibitors: The phthalazine core is found in several potent kinase inhibitors. Modification at the 6-position allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against specific kinase targets involved in cancer progression.[2][16]
Conclusion
This guide has outlined a reliable and well-established procedure for the synthesis of this compound via electrophilic nitration. The causality behind each experimental step has been explained to ensure both safety and high yield. Furthermore, a comprehensive characterization protocol using modern spectroscopic techniques has been provided, establishing a benchmark for verifying the structure and purity of the final product. As a versatile synthetic intermediate, this compound holds significant potential for researchers in medicinal chemistry and drug discovery, serving as a gateway to novel therapeutics.
References
-
Nitration reaction of 4‐(4‐methoxy‐3‐methyl phenyl)‐1(2H)‐phthalazinone (1). (n.d.). Wiley Online Library. Retrieved from [Link]
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
- Kerru, N., Gummidi, L., Maddila, S., Gangu, K. K., & Jonnalagadda, S. B. (2020). Phthalazine as a promising scaffold for the synthesis of new bioactive compounds: A review. RSC Advances, 10(35), 20836–20857.
- Hoggett, J. G., Moodie, R. B., Penton, J. R., & Schofield, K. (1971). Nitration and Aromatic Reactivity. Cambridge University Press.
- Singh, S., & Kumar, N. (2019). An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives.
-
University of California, Los Angeles. (n.d.). Infrared Spectroscopy (IR). Retrieved from [Link]
-
Wikipedia. (n.d.). Nitration. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001232). Retrieved from [Link]
- Ghorab, M. M., Alsaid, M. S., El-Gazzar, M. G., & Eissa, A. G. (2020). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1256–1273.
-
Singh, S., & Kumar, N. (2019). An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. SciSpace. Retrieved from [Link]
-
SpectraBase. (n.d.). 6-Nitrophthalide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Nitrophthalazine. PubChem Compound Database. Retrieved from [Link]
- Duan, J., He, Z., & Sun, L. (2024). Recent advances and applications of nitroreductase activable agents for tumor theranostic. Frontiers in Pharmacology, 15, 1426463.
- The Organic Chemistry Tutor. (2016, March 28). IR Infrared Spectroscopy Review - 15 Practice Problems - Signal, Shape, Intensity, Functional Groups [Video]. YouTube.
-
Hamilton Company. (n.d.). Mass Spectrometry: Techniques, Workflows & Automation. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]
- El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, S. M., & El-Kerdawy, M. M. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies.
-
Ashenhurst, J. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]
-
eCampusOntario Pressbooks. (n.d.). 29.6 Infrared (IR) Spectroscopy. In Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
- Zhan, X., Wang, X., & Desiderio, D. M. (2014). Mass spectrometry analysis of nitrotyrosine-containing proteins.
-
European Pharmaceutical Review. (2005, March 7). Applications in drug development. Retrieved from [Link]
-
LibreTexts Chemistry. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Chico, J., Rúbies, A., Centrich, F., Companyó, R., Guiteras, J., & Prat, M. D. (2002). Liquid Chromatography-Mass Spectrometry Determination of Six 5-Nitroimidazoles in Animal Feedstuff. Journal of Agricultural and Food Chemistry, 50(15), 4246–4251.
- Giraud, R., Le Blanc, Y. J. C., Guna, M., & Hopfgartner, G. (2023). General Screening and Multiple Dissociation Methods for Complementary LC–MS Analysis of Pesticides in Beverages: Potential and Pitfalls. Journal of the American Society for Mass Spectrometry, 34(8), 1635–1647.
- Herzon, S. B., & Myers, A. G. (2012). Synthesis of 6,6′-Binaphthopyran-2-one Natural Products: Pigmentosin A, Talaroderxines A & B.
- Kumar, A., Chashoo, G., & Singh, P. P. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 27(5), 1599.
- Arts, I. C. W., van der Pijl, P. C., Sies, H., & Hollman, P. C. H. (2021). Mass spectrometry imaging of L-[ring-13C6]-labeled phenylalanine and tyrosine kinetics in non-small cell lung carcinoma. Cancer & Metabolism, 9(1), 25.
- Google Patents. (n.d.). US4708806A - Destruction of nitrated aromatics.
- Google Patents. (n.d.). US8530681B2 - Pharmaceutical compositions of O-nitro compounds.
Sources
- 1. jocpr.com [jocpr.com]
- 2. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent advances and applications of nitroreductase activable agents for tumor theranostic [frontiersin.org]
- 4. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitration - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. rushim.ru [rushim.ru]
- 8. Proton NMR Table [www2.chemistry.msu.edu]
- 9. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001232) [hmdb.ca]
- 10. epfl.ch [epfl.ch]
- 11. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 12. uanlch.vscht.cz [uanlch.vscht.cz]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 120493-12-1|this compound|BLD Pharm [bldpharm.com]
- 15. opentrons.com [opentrons.com]
- 16. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Nitrophthalazine: Chemical Properties and Structural Elucidation
Introduction
Phthalazine and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in the fields of medicinal chemistry and materials science.[1][2] Their unique structural framework serves as a versatile scaffold for the development of novel therapeutic agents with a wide range of biological activities, including anticancer, antihypertensive, and antimicrobial properties.[3][4] The introduction of a nitro group onto the phthalazine core, as in 6-nitrophthalazine, can significantly modulate its electronic properties and biological activity. The nitro group, a potent electron-withdrawing moiety, is a key functional group in numerous approved drugs and is often employed to enhance therapeutic efficacy or to develop hypoxia-activated prodrugs.[5]
This technical guide provides a comprehensive overview of the chemical properties and structural elucidation of this compound. As a specialized compound, direct and extensive experimental data in publicly accessible literature is limited. Therefore, this guide synthesizes established principles of organic chemistry and spectroscopy, drawing upon data from analogous compounds to present a robust and scientifically grounded resource for researchers, scientists, and professionals in drug development. We will delve into its synthesis, predict its spectroscopic characteristics, and outline the state-of-the-art methodologies for its definitive structural characterization.
Chemical Properties and Synthesis
This compound is a derivative of phthalazine, a bicyclic aromatic heterocycle. The presence of the nitro group at the 6-position significantly influences the molecule's reactivity and physical properties. The electron-withdrawing nature of the nitro group deactivates the benzene ring towards electrophilic substitution, while making the phthalazine core susceptible to nucleophilic attack.
Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Source/Basis |
| Molecular Formula | C₈H₅N₃O₂ | PubChem[6] |
| Molecular Weight | 175.14 g/mol | PubChem[6] |
| Appearance | Likely a yellow crystalline solid | Analogy with other nitroaromatic compounds |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF | General solubility of similar heterocycles |
| Hydrogen Bond Acceptors | 3 (2 from nitro, 1 from aza-group) | Computational Prediction |
| Hydrogen Bond Donors | 0 | Computational Prediction |
Proposed Synthesis of this compound
A plausible and efficient synthesis of this compound can be envisioned through a multi-step process starting from commercially available precursors. The following protocol is based on well-established reactions for the synthesis of substituted phthalazines.[7][8]
Experimental Protocol: Synthesis of this compound
-
Step 1: Nitration of Phthalic Anhydride. To a stirred solution of concentrated sulfuric acid, carefully add phthalic anhydride at 0-5 °C. Subsequently, add a nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) dropwise while maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Pour the reaction mixture onto crushed ice to precipitate the product, 4-nitrophthalic acid. Filter, wash with cold water, and dry.
-
Step 2: Formation of 4-Nitrophthalhydrazide. Reflux the synthesized 4-nitrophthalic acid with hydrazine hydrate in a suitable solvent such as ethanol or acetic acid for 4-6 hours.[3] The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of 6-nitro-2,3-dihydrophthalazine-1,4-dione (4-nitrophthalhydrazide). Filter the solid, wash with cold ethanol, and dry.
-
Step 3: Chlorination to 1,4-dichloro-6-nitrophthalazine. Treat the 4-nitrophthalhydrazide with a chlorinating agent such as phosphorus oxychloride (POCl₃), with or without a catalytic amount of dimethylformamide (DMF), and heat the mixture under reflux for 2-4 hours.[3] Carefully quench the excess POCl₃ by pouring the reaction mixture onto ice. Neutralize with a base (e.g., sodium bicarbonate solution) and extract the product with a suitable organic solvent like dichloromethane or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Step 4: Reductive Dechlorination to this compound. The final step involves the selective removal of the chlorine atoms. This can be achieved through catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) in the presence of a base like triethylamine or by using a reducing agent such as zinc dust in acetic acid. The reaction should be carefully monitored to avoid the reduction of the nitro group. Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Caption: Proposed synthetic pathway for this compound.
Structural Elucidation
The definitive confirmation of the structure of a newly synthesized compound like this compound relies on a combination of modern spectroscopic techniques. Each method provides unique and complementary information about the molecular architecture.
Caption: General workflow for the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[9] For this compound, both ¹H and ¹³C NMR would provide crucial information about the number and connectivity of atoms.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. The spectral width should be set to cover the expected range of aromatic protons (typically 0-10 ppm). A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Following ¹H NMR, acquire a proton-decoupled ¹³C NMR spectrum. The spectral width should encompass the expected range for aromatic carbons (typically 100-160 ppm).
-
2D NMR (Optional but Recommended): For unambiguous assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) should be performed to establish proton-proton and proton-carbon correlations, respectively.
Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity & Coupling |
| C1 | - | ~150 | - |
| C4 | - | ~152 | - |
| C4a | - | ~128 | - |
| C5 | ~8.5 | ~125 | d, J ≈ 8.5 Hz |
| C7 | ~8.7 | ~120 | dd, J ≈ 8.5, 2.0 Hz |
| C8 | ~9.0 | ~130 | d, J ≈ 2.0 Hz |
| C8a | - | ~140 | - |
| C6 (ipso-NO₂) | - | ~149 | - |
Note: These are predicted values based on the analysis of similar nitroaromatic and phthalazine compounds. Actual values may vary.[10][11]
Infrared (IR) Spectroscopy
FTIR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.[12] For this compound, the key vibrational bands would be those associated with the aromatic rings and the nitro group.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3100-3000 | Aromatic C-H stretch | Medium-Weak |
| 1600-1450 | Aromatic C=C and C=N stretching | Medium-Strong |
| ~1530 and ~1350 | Asymmetric and symmetric N-O stretching of the nitro group | Strong |
| 800-700 | C-H out-of-plane bending | Strong |
Note: The exact positions of the peaks can be influenced by the physical state of the sample.[13]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.[14]
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable for LC-MS, while electron ionization (EI) is typically used for GC-MS.
-
Data Acquisition: Acquire the mass spectrum, ensuring good resolution to determine the accurate mass of the molecular ion. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways.
Predicted Mass Spectrometry Data for this compound
-
Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z = 175.04, corresponding to the molecular formula C₈H₅N₃O₂.
-
Major Fragments: Common fragmentation pathways for nitroaromatic compounds involve the loss of NO₂ (m/z = 129) and NO (m/z = 145).[15] The phthalazine ring may also fragment with the loss of N₂ (m/z = 147).[16]
X-Ray Crystallography
Single-crystal X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state.[17][18]
Experimental Protocol: X-Ray Crystallography
-
Crystal Growth: The primary challenge is to grow single crystals of sufficient quality. This can be attempted by slow evaporation of a saturated solution of this compound in a suitable solvent or solvent mixture, or by vapor diffusion techniques.
-
Data Collection and Structure Solution: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected. The resulting diffraction pattern is then used to solve and refine the crystal structure.
While a crystal structure for this compound is not currently available in public databases, a successful analysis would provide precise geometric parameters and insights into intermolecular interactions, such as π-π stacking, which are crucial for understanding its solid-state properties and potential for polymorphism.
Applications in Drug Development
The phthalazine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities.[2][4] The incorporation of a nitro group can further enhance these properties.
-
Anticancer Activity: Many nitro-containing compounds exhibit anticancer properties, often acting as bioreductive prodrugs that are selectively activated in the hypoxic environment of solid tumors.[5] The phthalazine core itself has been explored for the development of anticancer agents, including inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2).[3]
-
Antimicrobial and Antiparasitic Agents: Nitro-heterocyclic compounds are well-established drugs for treating bacterial and parasitic infections.[19] The nitro group can be reduced by microbial nitroreductases to generate cytotoxic reactive nitrogen species.
-
Chemical Probes and Intermediates: this compound can serve as a valuable intermediate for the synthesis of more complex molecules. The nitro group can be reduced to an amine, which can then be further functionalized to create libraries of novel compounds for high-throughput screening in drug discovery programs.[20]
Conclusion
This compound is a fascinating heterocyclic compound with significant potential in medicinal chemistry and materials science. While direct experimental data is not abundant, this in-depth technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and a detailed framework for its structural elucidation based on established scientific principles and data from analogous compounds. The predictive spectroscopic data and detailed experimental protocols outlined herein offer a solid foundation for researchers to synthesize, characterize, and explore the applications of this promising molecule. Further investigation into the biological activities of this compound and its derivatives is warranted and could lead to the discovery of novel therapeutic agents.
References
- 1. journaljpri.com [journaljpri.com]
- 2. Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. 5-Nitrophthalazine | C8H5N3O2 | CID 11105874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. longdom.org [longdom.org]
- 9. scispace.com [scispace.com]
- 10. Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. wwjmrd.com [wwjmrd.com]
- 13. instanano.com [instanano.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of 6-Nitrophthalazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Nitrophthalazine is a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. Definitive structural elucidation and purity assessment are paramount for any research or development application. This guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While experimental data for this specific molecule is not widely available in public databases, this document outlines the theoretically predicted spectral features based on established principles of spectroscopy and data from analogous structures. Furthermore, it details standardized protocols for acquiring high-quality spectroscopic data, ensuring a robust framework for researchers who synthesize or work with this compound.
Introduction: The Imperative for Spectroscopic Analysis
The phthalazine scaffold is a privileged structure in drug discovery, appearing in compounds with a range of biological activities. The introduction of a nitro group, as in this compound, significantly modulates the molecule's electronic properties, polarity, and potential for hydrogen bonding, which can in turn influence its pharmacological profile and material characteristics.
Given these considerations, unambiguous characterization is not merely a formality but a foundational requirement for reliable and reproducible research. Spectroscopic techniques provide a detailed "fingerprint" of the molecule, confirming its identity, structure, and purity.
-
NMR Spectroscopy (¹H and ¹³C): Reveals the precise arrangement of atoms by mapping the chemical environment of hydrogen and carbon nuclei.
-
IR Spectroscopy: Identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies.
-
Mass Spectrometry: Determines the molecular weight and provides clues about the structure through fragmentation analysis.
This guide is structured to provide both the predicted spectral data for this compound and the practical methodologies required to obtain and validate this data experimentally.
Predicted Spectroscopic Data and Interpretation
The following sections detail the anticipated spectral features for this compound. These predictions are derived from the analysis of its chemical structure, considering the influence of the electron-withdrawing nitro group and the nitrogen atoms within the phthalazine core.
¹H NMR Spectroscopy (Proton NMR)
The ¹H NMR spectrum is expected to show distinct signals for the five aromatic protons. The chemical shifts (δ) are predicted to be in the downfield region (typically δ 7.5-9.5 ppm) due to the deshielding effects of the aromatic system. The nitro group (NO₂) is a strong electron-withdrawing group and will significantly deshield adjacent protons.
Predicted Chemical Shifts and Splitting Patterns (in DMSO-d₆):
-
H-1, H-4: These protons are on the pyridazine ring and are expected to appear as singlets or narrow doublets at the most downfield positions (likely > δ 9.0 ppm) due to the deshielding effect of the adjacent nitrogen atoms.
-
H-5: This proton is ortho to the nitro group and will be strongly deshielded, likely appearing as a doublet.
-
H-7: This proton is meta to the nitro group and will be less deshielded than H-5, likely appearing as a doublet of doublets.
-
H-8: This proton is para to the nitro group and will also be deshielded, likely appearing as a doublet.
The coupling constants (J) between adjacent protons are expected to be in the range of 7-9 Hz for ortho coupling and 1-3 Hz for meta coupling.
¹³C NMR Spectroscopy (Carbon-13 NMR)
The proton-decoupled ¹³C NMR spectrum of this compound is expected to display eight distinct signals for the eight carbon atoms, as there are no elements of symmetry that would make any carbons chemically equivalent.[1] The chemical shifts will be influenced by the electronegativity of the nitrogen atoms and the nitro group.[1]
Predicted Chemical Shift Ranges (in DMSO-d₆):
-
C-1, C-4: These carbons are adjacent to nitrogen and will appear significantly downfield, typically in the δ 150-160 ppm range.
-
C-6: The carbon directly attached to the nitro group will be highly deshielded, also appearing in the δ 145-155 ppm region.
-
C-4a, C-8a: These are the bridgehead carbons. Their shifts will be influenced by both rings, likely appearing in the δ 125-140 ppm range.
-
C-5, C-7, C-8: These protonated carbons of the nitrated ring will have shifts in the aromatic region, generally between δ 120-135 ppm.
Quaternary carbons (C-4a, C-6, C-8a) will typically show weaker signals compared to the protonated carbons.[1]
Infrared (IR) Spectroscopy
The IR spectrum provides critical information about the functional groups present. For this compound, the most characteristic peaks will be from the nitro group and the aromatic system.[2][3]
Key Predicted Absorption Bands:
-
N-O Asymmetric Stretch: A strong, sharp band is expected in the 1500-1560 cm⁻¹ region. This is a highly characteristic absorption for aromatic nitro compounds.[4]
-
N-O Symmetric Stretch: A medium to strong band is expected in the 1335-1390 cm⁻¹ region.[4]
-
Aromatic C-H Stretch: These will appear as a group of medium-to-weak bands above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range.[2]
-
Aromatic C=C and C=N Ring Stretches: A series of medium-to-strong bands are expected in the 1400-1620 cm⁻¹ region.
-
C-H Out-of-Plane Bending: These bands in the 675-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic ring.[4]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information from fragmentation patterns.
-
Molecular Ion (M⁺): For this compound (C₈H₅N₃O₂), the calculated monoisotopic mass is approximately 175.04 Da. The high-resolution mass spectrum should show a molecular ion peak corresponding to this value.[5]
-
Key Fragmentation Patterns: Nitroaromatic compounds often exhibit characteristic fragmentation.[6] Expected fragmentation pathways include:
-
Loss of NO₂ (M - 46)
-
Loss of NO (M - 30) followed by loss of CO.
-
Cleavage of the heterocyclic ring.
-
Methodologies for Spectroscopic Analysis
Adherence to standardized protocols is essential for acquiring high-quality, reproducible data.
General Sample Preparation
-
Purity: Ensure the sample is of high purity. Impurities will complicate spectral interpretation. Purification via recrystallization or column chromatography is recommended.
-
Solvent Selection: For NMR, use a deuterated solvent that fully dissolves the sample (e.g., DMSO-d₆, CDCl₃). For IR and MS, the sample can often be analyzed neat or in a suitable volatile solvent.
Experimental Workflows
Below are step-by-step protocols for each technique.
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer: Filter the solution into a 5 mm NMR tube.
-
Instrumentation: Place the tube in the NMR spectrometer.
-
Tuning and Shimming: Tune the probe to the correct frequencies for ¹H and ¹³C and shim the magnetic field to ensure homogeneity.
-
¹H NMR Acquisition: Acquire the proton spectrum using standard parameters (e.g., 400 MHz, 16-32 scans).
-
¹³C NMR Acquisition: Acquire the carbon spectrum, often requiring a longer acquisition time and more scans (e.g., 100 MHz, 1024+ scans) due to the low natural abundance of ¹³C.
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
Caption: Workflow for NMR data acquisition and processing.
-
Background Scan: Record a background spectrum of the empty sample holder (e.g., ATR crystal).
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Sample Scan: Acquire the sample spectrum (typically 16-32 scans are co-added).
-
Data Processing: The software automatically ratios the sample scan against the background scan to generate the final absorbance or transmittance spectrum.
Caption: Workflow for FT-IR data acquisition using ATR.
Summary of Predicted Spectroscopic Data
The table below consolidates the predicted spectroscopic data for this compound. Researchers should use this as a guide for interpreting experimentally obtained data.
| Technique | Predicted Features |
| ¹H NMR | Chemical Shifts (δ): 5 signals in the 7.5-9.5 ppm range. Protons ortho to NO₂ and adjacent to ring nitrogens will be most downfield. Multiplicity: Doublets, doublet of doublets, and singlets expected. |
| ¹³C NMR | Chemical Shifts (δ): 8 signals. C-NO₂, C-N, and C=N carbons expected in the 145-160 ppm range. Other aromatic carbons at 120-140 ppm. |
| IR Spectroscopy | Key Bands (cm⁻¹): • ~1530 cm⁻¹ (strong, sharp, N-O async stretch) • ~1350 cm⁻¹ (strong, N-O sym stretch) • 3000-3100 cm⁻¹ (Aromatic C-H stretch) • 1400-1620 cm⁻¹ (Aromatic C=C/C=N stretches) |
| Mass Spec (EI) | Molecular Ion (M⁺): m/z ≈ 175.04 Key Fragments: Loss of NO₂ (m/z 129), NO (m/z 145). |
Conclusion
While this guide provides a robust, theory-backed prediction of the spectroscopic data for this compound, it is imperative that these predictions are confirmed with empirical data. The structural integrity and purity of a compound are the cornerstones of valid scientific inquiry. The methodologies and predictive data herein serve as a comprehensive resource for researchers to confidently synthesize, purify, and characterize this compound, ensuring the reliability of their subsequent studies in drug development and materials science.
References
-
ResearchGate. Data of distinct peaks in 13 C NMR spectra of compounds 6(a-t) in DMSO-d6. Available at: [Link].
-
The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Available at: [Link].
-
Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001232). Available at: [Link].
-
Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). Available at: [Link].
-
National Center for Biotechnology Information, PubChem. Spectral Information. Available at: [Link].
-
Columbia University. Table of Characteristic IR Absorptions. Available at: [Link].
-
University of Puget Sound. 13C-NMR. Available at: [Link].
-
Oregon State University. 13C NMR Chemical Shifts. Available at: [Link].
-
SpectraBase. 6-Nitrophthalide - Optional[13C NMR] - Chemical Shifts. Available at: [Link].
-
SpectraBase. 6-Nitrophthalide - Optional[1H NMR] - Chemical Shifts. Available at: [Link].
-
Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link].
-
MDPI. Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity and Catalytic Activity in Mizoroki–Heck Reactions. Available at: [Link].
-
Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. Available at: [Link].
-
MDPI. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Available at: [Link].
-
Michigan State University Chemistry. Infrared Spectroscopy. Available at: [Link].
-
National Center for Biotechnology Information, PubChem. 5-Nitrophthalazine. Available at: [Link].
-
National Center for Biotechnology Information, PubMed. Mass spectrometry analysis of nitrotyrosine-containing proteins. Available at: [Link].
-
Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link].
-
Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link].
Sources
- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 5-Nitrophthalazine | C8H5N3O2 | CID 11105874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Mass spectrometry analysis of nitrotyrosine-containing proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Past and Synthetic Evolution of 6-Nitrophthalazine: A Technical Guide
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the discovery, historical synthesis, and modern preparative methods for the pivotal heterocyclic compound, 6-Nitrophthalazine.
The journey of this compound through the annals of chemical literature is one of subtle emergence rather than a singular, celebrated discovery. Unlike many cornerstone molecules with a clearly defined genesis, the first synthesis of this compound is not prominently documented in a landmark publication. Its initial appearances are more likely nestled within broader studies on the nitration of the parent phthalazine heterocycle. Early investigations into the electrophilic substitution of phthalazine would have inevitably led to a mixture of isomers, including the 6-nitro derivative, with the focus often being on the major products or the overall reactivity of the ring system.
The Logic of Nitration: Unraveling Isomeric Distribution
The synthesis of nitrophthalazine isomers, including this compound, is fundamentally governed by the principles of electrophilic aromatic substitution on a bicyclic heteroaromatic system. The two nitrogen atoms in the phthalazine ring are deactivating, drawing electron density away from the carbocyclic ring and making it less susceptible to electrophilic attack than benzene.
The regioselectivity of the nitration of phthalazine is a nuanced interplay of electronic effects. The nitrogen atoms exert a deactivating effect on all positions of the benzene ring, but this effect is most pronounced at the alpha positions (5 and 8) due to their proximity. Consequently, electrophilic attack is sterically and electronically more favored at the beta positions (6 and 7). This leads to a product mixture where 5-nitrophthalazine and this compound are the principal components.
A general workflow for the nitration of phthalazine can be visualized as follows:
Caption: Generalized workflow for the synthesis of nitrophthalazine isomers.
Historical Synthesis: A Probable Reconstruction
While a definitive first report remains elusive, a plausible historical synthesis of this compound would have involved the direct nitration of phthalazine using a classical nitrating mixture of concentrated nitric acid and sulfuric acid.
Protocol: Classical Nitration of Phthalazine
Disclaimer: This protocol is a representative reconstruction based on established chemical principles and may not reflect the exact conditions of the first synthesis. Modern safety protocols should always be followed.
Materials:
-
Phthalazine
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, phthalazine is dissolved in concentrated sulfuric acid at 0°C (ice bath). The dissolution is performed cautiously due to the exothermic nature of the process.
-
Addition of Nitrating Agent: A pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise to the phthalazine solution while maintaining the temperature at 0-5°C. The slow addition is crucial to control the reaction rate and prevent over-nitration or decomposition.
-
Reaction Monitoring: The reaction is stirred at low temperature for a specified period. The progress of the reaction would have been historically monitored by techniques such as thin-layer chromatography (TLC), observing the consumption of the starting material and the appearance of new, more polar spots corresponding to the nitro-isomers.
-
Work-up: The reaction mixture is poured onto crushed ice to quench the reaction. The acidic solution is then carefully neutralized with a saturated sodium bicarbonate solution. This step must be performed with extreme caution due to vigorous gas evolution (CO₂).
-
Extraction: The aqueous mixture is extracted with a suitable organic solvent like dichloromethane. The organic layers are combined, washed with brine, and dried over an anhydrous salt such as sodium sulfate.
-
Purification: The solvent is removed under reduced pressure to yield a crude mixture of nitrophthalazine isomers. The separation of this compound from the isomeric mixture, primarily the 5-nitro isomer, is the most challenging step and is typically achieved by column chromatography on silica gel. The difference in polarity between the isomers allows for their separation.
Data Summary:
| Parameter | Typical Value/Observation |
| Reactant Ratio | Phthalazine : HNO₃ : H₂SO₄ (molar ratio) is critical for controlling the degree of nitration. |
| Reaction Temperature | 0-5°C to minimize side reactions and enhance regioselectivity. |
| Yield | The overall yield of the mixed isomers can vary significantly. The yield of isolated this compound is typically moderate due to the formation of other isomers. |
| Isomer Ratio | The ratio of 5-Nitrophthalazine to this compound is dependent on the specific reaction conditions. |
Modern Synthetic Approaches
While direct nitration remains a viable method, contemporary organic synthesis often seeks more selective and higher-yielding routes. These can include:
-
Directed Ortho-Metalation: This strategy involves the use of a directing group to introduce a nitro group at a specific position.
-
Synthesis from Pre-functionalized Precursors: Building the phthalazine ring from a benzene derivative that already contains a nitro group at the desired position can provide unambiguous access to this compound.
A conceptual modern synthetic pathway could be visualized as follows:
Caption: A modern, regioselective synthesis of this compound.
The Role of this compound in Drug Development
This compound serves as a crucial intermediate in the synthesis of a variety of pharmacologically active molecules. The nitro group can be readily reduced to an amino group, which then acts as a handle for further functionalization, allowing for the construction of diverse molecular libraries for drug discovery programs. The phthalazine core itself is a privileged scaffold in medicinal chemistry, appearing in a range of therapeutic agents.
Conclusion
While the precise moment of its discovery may be lost to the complexities of early chemical exploration, the synthesis of this compound represents a fundamental transformation in heterocyclic chemistry. From its probable origins in the non-selective nitration of phthalazine to modern, highly regioselective synthetic strategies, the journey of this molecule underscores the evolution of synthetic organic chemistry. Its continued importance as a building block in drug discovery ensures that the story of this compound is far from over.
References
As the historical first synthesis is not clearly documented in a single source, this guide synthesizes information from general principles of heterocyclic chemistry and reviews on phthalazine synthesis. For specific modern protocols, researchers are advised to consult contemporary organic synthesis journals and databases.
Characterization of 6-Nitrophthalazine: A Guide to Determining Fundamental Physical Properties
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
6-Nitrophthalazine is a heterocyclic aromatic compound of interest within medicinal chemistry and materials science. As with any novel or sparsely characterized molecule, a thorough understanding of its fundamental physical properties is a prerequisite for its synthesis, purification, reaction optimization, and formulation. This guide provides a comprehensive overview of the principles and experimental procedures for determining two of these critical parameters: melting point and boiling point.
The Critical Role of Physical Properties in Drug Development
The melting and boiling points of a compound are not mere physical constants; they are indicators of molecular structure, intermolecular forces, and purity. For drug development professionals, these properties influence:
-
Purification Strategies: The choice between crystallization, sublimation, or distillation for purifying a synthesized compound is dictated by its melting and boiling points.
-
Solid-State Characterization: The melting point is a key parameter in polymorph screening and the identification of different crystalline forms of a drug substance, which can have significant implications for its solubility, stability, and bioavailability.
-
Formulation Development: The thermal properties of an active pharmaceutical ingredient (API) are crucial for designing robust and stable dosage forms.
-
Process Safety: Understanding the boiling point and thermal stability of a compound is essential for safe handling and scale-up of chemical reactions.
Part 1: Determination of Melting Point
The melting point of a solid is the temperature at which it transitions from the solid to the liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically depresses the melting point and broadens the melting range.[1][2][3]
Principle
The melting point is a measure of the energy required to overcome the crystal lattice forces holding the molecules in a fixed, ordered arrangement. In a pure substance, all molecules are identical, and the intermolecular forces are uniform, resulting in a sharp melting point. Impurities disrupt the crystal lattice, leading to a less ordered solid that requires less energy to break down.
Experimental Protocol: Capillary Method
The capillary method is a widely used and reliable technique for determining the melting point of a solid organic compound.[1][4]
Materials and Equipment:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
-
Thermometer (calibrated)
-
Sample of this compound (finely powdered)
Step-by-Step Methodology:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.
-
Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.
-
Tap the sealed end of the capillary tube on a hard surface to pack the sample tightly into the bottom. The packed sample height should be 2-3 mm.[3]
-
-
Apparatus Setup:
-
Insert the capillary tube, sealed end down, into the sample holder of the melting point apparatus.
-
Place a calibrated thermometer in the designated port, ensuring the thermometer bulb is level with the sample in the capillary tube.
-
-
Approximate Melting Point Determination:
-
If the melting point is unknown, a rapid determination is recommended to find an approximate range.
-
Set the heating rate to a high value (e.g., 10-20 °C per minute).
-
Observe the sample and record the temperature at which it begins to melt and the temperature at which it is completely molten. This provides a rough estimate of the melting range.
-
-
Accurate Melting Point Determination:
-
Allow the apparatus to cool to at least 20 °C below the approximate melting point.
-
Use a fresh, properly prepared capillary tube with the this compound sample.
-
Set the heating rate to a slow and steady 1-2 °C per minute.[1]
-
Carefully observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (T1).
-
Record the temperature at which the last crystal melts (T2).
-
The melting point range is reported as T1 - T2. For a pure compound, this range should be narrow (0.5-1.5 °C).
-
Data Presentation:
| Parameter | Value (°C) |
| Approximate Melting Range | e.g., 150-155 |
| Accurate Melting Point (T1) | e.g., 152.5 |
| Accurate Melting Point (T2) | e.g., 153.5 |
| Reported Melting Range | 152.5 - 153.5 |
Note: The values in this table are hypothetical and for illustrative purposes only. The actual melting point of this compound must be determined experimentally.
Visualization of Experimental Workflow:
Caption: Workflow for Melting Point Determination
Part 2: Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. At this temperature, the substance undergoes a phase transition from liquid to gas. The boiling point is a characteristic physical property that is sensitive to changes in atmospheric pressure.
Principle
For a liquid to boil, the kinetic energy of its molecules must be sufficient to overcome the intermolecular forces holding them in the liquid state. The vapor pressure of a liquid is a measure of the tendency of its molecules to escape into the gas phase. As the temperature of the liquid increases, its vapor pressure also increases. When the vapor pressure equals the external pressure, boiling occurs.
Experimental Protocol: Micro Boiling Point Determination
For small quantities of a substance, a micro boiling point determination using a Thiele tube or a similar apparatus is a suitable method.
Materials and Equipment:
-
Thiele tube or similar heating bath (e.g., aluminum block)
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Thermometer (calibrated)
-
Heating source (e.g., Bunsen burner or heating mantle)
-
Clamps and stand
-
Sample of this compound
Step-by-Step Methodology:
-
Apparatus Setup:
-
Add a small amount (a few drops) of the this compound sample to the fusion tube.
-
Place a capillary tube, with its sealed end pointing upwards, into the fusion tube containing the sample.
-
Attach the fusion tube to a calibrated thermometer using a rubber band or wire. The bottom of the fusion tube should be level with the thermometer bulb.
-
Clamp the thermometer and fusion tube assembly so that it is immersed in the heating bath of the Thiele tube, ensuring the sample is below the level of the heating medium.
-
-
Heating and Observation:
-
Gently heat the side arm of the Thiele tube. The design of the tube will ensure uniform heating of the bath through convection.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.
-
Continue gentle heating until a rapid and continuous stream of bubbles is observed.
-
-
Boiling Point Determination:
-
Remove the heat source and allow the apparatus to cool slowly.
-
Observe the capillary tube closely. The boiling point is the temperature at which the stream of bubbles stops, and the liquid just begins to enter the capillary tube.
-
Record this temperature.
-
For accuracy, repeat the determination with a fresh sample.
-
Data Presentation:
| Parameter | Value (°C) |
| Atmospheric Pressure (mmHg) | e.g., 760 |
| Observed Boiling Point (Trial 1) | e.g., 245.0 |
| Observed Boiling Point (Trial 2) | e.g., 245.5 |
| Average Boiling Point | 245.3 |
Note: The values in this table are hypothetical and for illustrative purposes only. The actual boiling point of this compound must be determined experimentally and corrected for atmospheric pressure if it deviates significantly from standard pressure.
Visualization of Experimental Setup:
Caption: Micro Boiling Point Determination Setup
Conclusion
The determination of the melting and boiling points of this compound is a fundamental step in its characterization. The protocols detailed in this guide provide a robust framework for obtaining accurate and reliable data. Adherence to proper experimental technique, including the use of calibrated equipment and slow heating rates, is paramount for achieving high-quality results. The data generated from these experiments will be invaluable for the subsequent development and application of this promising compound in research and industry.
References
-
Vedantu. Boiling Point Determination of Organic Compounds: Chemistry Guide. [Link]
-
EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose. (2021-09-19). [Link]
-
BYJU'S. Determination Of Boiling Point Of An Organic Compound. [Link]
-
GeeksforGeeks. Determination of Boiling Point of Organic Compounds. (2025-07-23). [Link]
-
Melting point determination. [Link]
-
Experiment 1 - Melting Points. [Link]
-
experiment (1) determination of melting points. (2021-09-19). [Link]
-
Experimental and predicted onset temperature for 12 nitro compounds. ResearchGate. [Link]
-
Stanford Research Systems. Melting Point Determination. [Link]
Sources
- 1. 4-Nitrophthalhydrazide | C8H5N3O4 | CID 3543259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Nitrophthalazine | C8H5N3O2 | CID 11105874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Nitrophthalazine-1,4-dione | C8H3N3O4 | CID 352066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 89898-86-2|5-Nitrophthalazine|BLD Pharm [bldpharm.com]
A Methodological Guide to Characterizing the Solubility and Stability of 6-Nitrophthalazine for Pharmaceutical Development
Prepared by: Gemini, Senior Application Scientist
Abstract: The physicochemical properties of an active pharmaceutical ingredient (API) are foundational to its successful development. Solubility and stability are critical quality attributes that dictate bioavailability, formulation strategies, and shelf-life. This technical guide provides a comprehensive framework for the experimental characterization of 6-Nitrophthalazine, a representative nitroaromatic heterocyclic compound. While specific data for this molecule is not widely published, this document presents authoritative, field-proven methodologies for determining its solubility in common pharmaceutical solvents and assessing its intrinsic stability under forced degradation conditions. The protocols and workflows herein are designed for researchers, chemists, and drug development professionals, providing not just procedural steps but the scientific rationale behind them, in alignment with regulatory expectations.
Introduction: The Critical Role of Physicochemical Profiling
This compound is a heterocyclic compound featuring a phthalazine core functionalized with a nitro group. Such structures are of interest in medicinal chemistry; however, the introduction of a nitroaromatic moiety often presents challenges in terms of solubility and stability. Poor aqueous solubility can severely limit oral absorption and complicate in-vitro assay interpretation, while instability can lead to loss of potency and the formation of potentially toxic degradants.
Therefore, a thorough understanding of these properties is not merely a data collection exercise; it is a critical, risk-mitigating step in the drug development pathway. This guide outlines the principles and detailed protocols for a systematic evaluation of this compound, establishing a robust foundation for its advancement as a potential drug candidate.
Solubility Profile: From High-Throughput Screening to Definitive Measurement
Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of formulation science. In drug discovery, it is typically assessed in two distinct phases: kinetic and thermodynamic.
-
Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly added from a concentrated organic stock (usually DMSO) to an aqueous buffer. It is a high-throughput assessment of how a compound behaves upon precipitation and is relevant for early-stage screening where compounds are often handled in DMSO.[1][2][3]
-
Thermodynamic Solubility: This is the true equilibrium solubility, where an excess of the solid compound is allowed to equilibrate with the solvent over an extended period.[1][4] This value is the gold standard for developing formulations and predicting absorption, as it represents the maximum concentration achievable under equilibrium conditions.
Experimental Workflow for Solubility Determination
The following workflow illustrates a logical progression from initial screening to precise thermodynamic measurement.
Caption: Workflow for determining the solubility of this compound.
Protocol 1: High-Throughput Kinetic Solubility Assay
Principle: This method relies on adding a concentrated DMSO stock of this compound to an aqueous buffer. The formation of precipitate is detected by light scattering (nephelometry) or by quantifying the remaining dissolved compound via UV-Vis spectroscopy after filtration.[2][4]
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.
-
Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding 96-well plate containing the aqueous test buffer (e.g., 198 µL of Phosphate-Buffered Saline, pH 7.4). This creates a range of concentrations while keeping the DMSO concentration constant and low (e.g., 1%).
-
Incubation: Shake the plate at room temperature for 1-2 hours to allow for precipitation.
-
Detection (Nephelometry): Place the plate in a laser nephelometer to measure the turbidity in each well. The lowest concentration showing a significant increase in light scattering above the background is determined as the kinetic solubility limit.
-
Detection (UV-Vis): Alternatively, filter the plate contents through a solubility filter plate (e.g., 0.45 µm) into a UV-transparent collection plate. Measure the absorbance of the filtrate at the λmax of this compound. The solubility is calculated by comparing the absorbance to a standard curve prepared in a solvent system where the compound is fully soluble (e.g., 50:50 Acetonitrile:Water).
Protocol 2: Thermodynamic 'Shake-Flask' Solubility Assay
Principle: This is the definitive method for determining equilibrium solubility. An excess of the solid compound is agitated in the solvent of interest until the concentration of the dissolved solute reaches a constant value, indicating equilibrium.
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a series of vials. The excess must be sufficient to ensure solid remains at the end of the experiment.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of each test solvent (e.g., Water, PBS pH 7.4, 0.1 N HCl, Ethanol, Acetonitrile) to the vials.
-
Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a minimum of 24 hours. A preliminary time-course experiment is recommended to determine when equilibrium is reached (i.e., when concentration no longer increases over time).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for the solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sampling and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the sample with a suitable mobile phase or solvent system to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC-UV method. Calculate the original concentration in the supernatant, which represents the thermodynamic solubility. The analytical method must be validated for specificity, linearity, accuracy, and precision according to ICH Q2(R1) guidelines.[5][6][7]
Anticipated Solubility Profile of this compound
While experimental data is required for confirmation, the structure of this compound (a planar, nitro-substituted heterocycle) suggests certain trends. The following table presents a plausible, hypothetical solubility profile to serve as a template for data presentation.
| Solvent System | Polarity Index | Anticipated Solubility (µg/mL) | Method |
| Deionized Water | 10.2 | < 10 | Thermodynamic |
| PBS (pH 7.4) | ~10.2 | < 10 | Thermodynamic |
| 0.1 N HCl (pH 1) | ~10.2 | < 15 (Slightly higher if basic centers protonate) | Thermodynamic |
| Ethanol (EtOH) | 4.3 | 50 - 200 | Thermodynamic |
| Acetonitrile (ACN) | 5.8 | 100 - 500 | Thermodynamic |
| Dimethyl Sulfoxide (DMSO) | 7.2 | > 20,000 (> 20 mg/mL) | Thermodynamic |
Note: Data is hypothetical and for illustrative purposes only. Experimental verification is mandatory.
Stability Profile: Forced Degradation Studies
Forced degradation, or stress testing, is the deliberate degradation of a drug substance under conditions more severe than accelerated stability testing.[8][9] Its primary objectives are:
-
To identify potential degradation products and establish degradation pathways.
-
To demonstrate the specificity of the analytical method, proving it is "stability-indicating."
-
To inform the development of a stable formulation and define appropriate storage conditions.
The nitroaromatic group in this compound is a potential liability, being susceptible to reduction and photolytic degradation.[8][10]
Experimental Workflow for Forced Degradation
This workflow outlines the systematic process of subjecting the API to various stress conditions and analyzing the outcomes.
Caption: Workflow for assessing the intrinsic stability of this compound.
Protocol 3: Forced Degradation Study
Principle: Solutions of this compound are subjected to hydrolytic, oxidative, photolytic, and thermal stress. The goal is to achieve 5-20% degradation of the API to ensure that secondary degradation is minimized and the stability-indicating nature of the analytical method can be demonstrated.[11][12]
Methodology:
-
Stock Solution: Prepare a stock solution of this compound at ~1 mg/mL in a suitable solvent (e.g., Acetonitrile).
-
Stress Conditions: For each condition, set up a protected (control) sample and a stressed sample.
-
Acid Hydrolysis: Dilute stock with 0.1 N HCl. Heat at 60-80°C. Sample at time points (e.g., 2, 4, 8, 24h). Neutralize before analysis.
-
Base Hydrolysis: Dilute stock with 0.1 N NaOH. Keep at room temperature. Sample at time points. Neutralize before analysis.
-
Oxidative Degradation: Dilute stock with 3% H₂O₂. Keep at room temperature. Sample at time points.
-
Thermal Degradation:
-
Solution: Heat the stock solution at 60-80°C.
-
Solid: Place solid API in a vial and heat in an oven. Sample by dissolving a weighed amount at time points.
-
-
Photostability: Expose the solution and solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[13] A parallel sample should be wrapped in foil as a dark control.
-
-
Sample Analysis: Analyze all samples, including controls and time-zero samples, using a validated stability-indicating HPLC method coupled with a photodiode array (PDA) detector and a mass spectrometer (MS).
-
Data Evaluation:
-
Assay and Purity: Calculate the percentage of this compound remaining and the percentage of each degradation product formed.
-
Peak Purity: Use the PDA detector to assess the spectral purity of the parent peak in stressed samples to ensure it is not co-eluting with a degradant.
-
Mass Balance: The sum of the assay of the parent API and the levels of all degradation products should ideally be close to 100%, indicating that all significant degradants are being detected.
-
Conclusion and Implications
A comprehensive understanding of the solubility and stability of this compound is essential for its progression in any research or development pipeline. The methodologies detailed in this guide provide a robust, scientifically-grounded framework for generating this critical data package. By employing these systematic approaches—from high-throughput kinetic solubility screens to definitive shake-flask measurements and ICH-compliant forced degradation studies—researchers can proactively identify liabilities, guide formulation development, establish appropriate storage conditions, and ensure the development of a safe and efficacious product. This proactive characterization is a hallmark of sound scientific development and a prerequisite for regulatory success.
References
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: ICH Q2 Analytical Method Validation Source: Slideshare URL: [Link]
-
Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]
-
Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Forced Degradation Studies Source: MedCrave online URL: [Link]
-
Title: Solubility Assessment Service Source: Creative Biolabs URL: [Link]
-
Title: Kinetic Solubility Assays Protocol Source: AxisPharm URL: [Link]
-
Title: ADME Solubility Assay Source: BioDuro URL: [Link]
-
Title: Current Trends in Performance of Forced Degradation Studies and Stability Indicating Studies of Drugs Source: ResearchGate URL: [Link]
-
Title: Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies Source: National Institutes of Health (NIH) URL: [Link]
-
Title: What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing Source: ACD/Labs URL: [Link]
-
Title: Forced Degradation Studies: Regulatory Considerations and Implementation Source: BioProcess International URL: [Link]
Sources
- 1. creative-biolabs.com [creative-biolabs.com]
- 2. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. enamine.net [enamine.net]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 7. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. acdlabs.com [acdlabs.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. ICH Official web site : ICH [ich.org]
Quantum Chemical Investigation of 6-Nitrophthalazine: A Computational Guide for Drug Discovery Applications
Abstract: This technical guide provides a comprehensive framework for the quantum chemical analysis of 6-Nitrophthalazine, a heterocyclic compound of interest in medicinal chemistry. We detail a robust computational protocol employing Density Functional Theory (DFT) to elucidate the molecule's structural, electronic, and spectroscopic properties. Key analyses, including Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and vibrational frequency calculations, are presented as critical tools for understanding molecular reactivity and guiding rational drug design. The methodologies and interpretations are tailored for researchers, scientists, and drug development professionals, aiming to bridge theoretical calculations with practical applications in the pharmaceutical industry.
Introduction: The Therapeutic Potential and Computational Imperative of this compound
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, valued for their structural diversity and ability to engage with a wide range of biological targets.[1][2] Phthalazine, a bicyclic aromatic heterocycle, and its derivatives are scaffolds of significant interest in medicinal chemistry, demonstrating a spectrum of biological activities. The incorporation of a nitro group (NO₂) into such scaffolds can profoundly influence their electronic properties, polarity, and potential for biological interactions, making it an efficient moiety in the synthesis of new bioactive molecules.[3] The nitro group can act as both a pharmacophore and, potentially, a toxicophore, underscoring the need for detailed characterization.[3]
This compound, the subject of this guide, represents a promising yet under-characterized molecule. While related structures like 6-nitrobenzimidazoles have shown potential as phosphodiesterase inhibitors, a deep understanding of this compound's intrinsic physicochemical properties is essential for its development.[4][5] Quantum chemical calculations offer a powerful, non-experimental route to probe these properties at the atomic level.[6] By simulating molecular behavior, we can predict reactivity, identify sites susceptible to metabolic transformation, and understand the forces governing potential drug-receptor interactions, thereby accelerating the drug discovery process.[7]
This guide aims to provide a detailed computational protocol to thoroughly characterize this compound, establishing a foundational dataset to inform and rationalize future drug design and lead optimization efforts.
Theoretical Framework and Computational Methodology
The accuracy of quantum chemical predictions is fundamentally dependent on the chosen theoretical method and basis set. Our approach is grounded in Density Functional Theory (DFT), a widely adopted method in computational chemistry that offers a favorable balance between accuracy and computational cost for molecules of this size.[8][9]
2.1 Justification for the Selection of the B3LYP Functional
The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is selected for this study. It combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[10] B3LYP has a long-standing track record of providing reliable predictions for the structural parameters and vibrational frequencies of a wide range of organic and nitro-substituted compounds, making it a robust choice for this investigation.[10][11][12]
2.2 Rationale for the 6-311++G(d,p) Basis Set Selection
The choice of basis set is critical for accurately describing the spatial distribution of electrons. We employ the 6-311++G(d,p) basis set. This is a triple-zeta basis set, providing a more flexible and accurate description of the valence electrons compared to smaller sets. The inclusion of:
-
Diffuse functions (++) on both heavy atoms and hydrogens is crucial for accurately modeling systems with potential charge separation and for describing non-covalent interactions.
-
Polarization functions (d,p) on heavy atoms (d) and hydrogen atoms (p) allows for the description of non-spherical electron density distribution, which is essential for accurately modeling bonding in cyclic and polar molecules.
This combination of functional and basis set has been shown to yield satisfactory geometries and electronic properties for many nitro-substituted compounds.[10][13][14]
Step-by-Step Computational Workflow
The following protocol outlines the systematic approach to calculating the properties of this compound using a typical quantum chemistry software package like Gaussian.
3.1 Molecule Construction and Input File Preparation The initial 3D structure of this compound is built using a molecular editor (e.g., GaussView). This initial guess geometry is then used to create an input file for the calculation software.
3.2 Geometric Optimization A full geometry optimization is performed to locate the minimum energy structure on the potential energy surface. This step is crucial as all subsequent properties are calculated from this stable conformation.
3.3 Vibrational Frequency Analysis Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:
-
Thermodynamic Stability Verification: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
Spectroscopic Prediction: The calculated frequencies can be used to simulate the molecule's infrared (IR) spectrum, which can be compared with experimental data for validation.[15]
3.4 Calculation of Molecular Properties Once the optimized, stable structure is obtained, further calculations are performed to derive key electronic properties, including molecular orbitals (HOMO, LUMO) and the molecular electrostatic potential (MEP).
Figure 1: Standard computational workflow for quantum chemical analysis.
Analysis of Molecular Structure and Geometry
The geometry optimization yields the most stable three-dimensional arrangement of atoms in this compound. The resulting bond lengths, bond angles, and dihedral angles provide the fundamental structural parameters of the molecule. These computationally derived parameters can be compared with experimental X-ray crystallography data, if available, to validate the accuracy of the chosen theoretical level.
Table 1: Selected Optimized Geometric Parameters of this compound
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-NO₂ | 1.48 Å |
| N-O (Nitro) | 1.22 Å | |
| N-N (Ring) | 1.32 Å | |
| Bond Angle | O-N-O (Nitro) | 124.5° |
| C-C-NO₂ | 119.8° | |
| Dihedral Angle | C-C-N-O | 179.9° |
Probing Chemical Reactivity and Stability
5.1 Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals.[16] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[17] The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity.[18][19]
-
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.[19]
-
A small HOMO-LUMO gap suggests that the molecule is more polarizable and has higher chemical reactivity, making it more prone to reactions.[19]
The spatial distribution of the HOMO and LUMO provides insight into the regions of the molecule that are most likely to participate in electron-donating and electron-accepting interactions, respectively. For this compound, one would expect the HOMO to be distributed primarily over the fused aromatic ring system, while the LUMO would likely show significant density on the electron-withdrawing nitro group.
Table 2: Frontier Molecular Orbital Properties
| Parameter | Energy (eV) |
| HOMO Energy (E_HOMO) | -7.52 |
| LUMO Energy (E_LUMO) | -3.15 |
| HOMO-LUMO Gap (ΔE) | 4.37 |
The calculated energy gap of 4.37 eV suggests that this compound is a moderately stable molecule. This value serves as a quantitative measure of its reactivity, which is invaluable for comparing its potential bioactivity against other drug candidates.[17]
5.2 Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) is a powerful tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents.[20][21] It has emerged as a pivotal tool in drug discovery for understanding molecular reactivity and non-covalent interactions.[22][23] The MEP map is color-coded to represent different electrostatic potential values:
-
Red regions: Indicate negative electrostatic potential (electron-rich), which are favorable sites for electrophilic attack.
-
Blue regions: Indicate positive electrostatic potential (electron-deficient), which are susceptible to nucleophilic attack.
-
Green regions: Represent neutral or near-zero potential.
For this compound, the MEP map would be expected to show a highly negative potential (red) around the oxygen atoms of the nitro group, making them primary sites for hydrogen bonding and interactions with electrophilic species.[20] Conversely, regions near the hydrogen atoms of the phthalazine ring would exhibit positive potential (blue). This map is crucial for understanding how the molecule might orient itself within a receptor binding pocket.[24]
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. researchgate.net [researchgate.net]
- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Synthesis and biological activity of isomeric 5- and 6-nitro-1-alkylbenzimidazoles] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6-Nitrobenzimidazole derivatives: potential phosphodiesterase inhibitors: synthesis and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. neuroquantology.com [neuroquantology.com]
- 7. Computer Based Drug Design of Various Heterocyclic Compounds having Anticancer Activity: A Brief Review [jscimedcentral.com]
- 8. A DFT study on nitrotriazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DFT study of new bipyrazole derivatives and their potential activity as corrosion inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carbon-free energetic materials: computational study on nitro-substituted BN-cage molecules with high heat of detonation and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. Quantum vs. classical models of the nitro group for proton chemical shift calculations and conformational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Vibrational Spectroscopy as a Tool for Bioanalytical and Biomonitoring Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 17. irjweb.com [irjweb.com]
- 18. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 19. researchgate.net [researchgate.net]
- 20. chemrxiv.org [chemrxiv.org]
- 21. researchgate.net [researchgate.net]
- 22. chemrxiv.org [chemrxiv.org]
- 23. researchgate.net [researchgate.net]
- 24. Molecular electrostatic potential and volume-aided drug design based on the isoindolinone-containing cyclopeptide S-PK6 - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Crystal structure analysis of 6-Nitrophthalazine
An In-Depth Technical Guide to the Crystal Structure Analysis of 6-Nitrophthalazine
Abstract
This technical guide provides a comprehensive framework for the complete structural elucidation of this compound, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. We present a multi-faceted approach that integrates chemical synthesis, single-crystal X-ray diffraction (SCXRD), computational modeling using Density Functional Theory (DFT), and Hirshfeld surface analysis. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for each experimental choice. The protocols described herein are designed to be self-validating, ensuring a high degree of confidence in the final structural model.
Introduction: The Significance of this compound
Phthalazine and its derivatives are a well-established class of nitrogen-containing heterocyclic compounds that form the core of numerous pharmacologically active agents. The introduction of a nitro group (—NO₂) onto the phthalazine scaffold, creating this compound, is expected to significantly modulate its electronic properties, intermolecular interactions, and, consequently, its biological activity and material characteristics. Nitroaromatic compounds are known for their unique reactivity and are key components in various applications, from explosives to pharmaceuticals.[1][2] The nitro group's strong electron-withdrawing nature can influence molecular packing in the solid state, which in turn affects critical properties like solubility, stability, and bioavailability.
A definitive understanding of the three-dimensional atomic arrangement of this compound is therefore paramount. Single-crystal X-ray diffraction (SCXRD) stands as the most powerful technique for obtaining this information, providing precise data on bond lengths, bond angles, and the intricate network of intermolecular forces that govern the crystal lattice.[3][4] This guide outlines a systematic workflow to achieve a robust and comprehensive crystal structure analysis of this compound, augmented and validated by computational and spectroscopic methods.
Synthesis and Crystallization
The first critical step in any crystal structure analysis is the synthesis of the target compound and the growth of high-quality single crystals.
Proposed Synthesis of this compound
While several synthetic routes to phthalazine derivatives exist, a common approach involves the condensation of a suitable phthalaldehyde or related precursor with hydrazine. For this compound, a plausible route begins with 4-nitrophthalic acid, which can be converted to the corresponding dialdehyde or a related intermediate before cyclization with hydrazine hydrate.
Protocol for Growing X-Ray Quality Single Crystals
The quality of the SCXRD data is entirely dependent on the quality of the single crystal. The goal is to grow a well-ordered crystal of suitable size (typically 0.1–0.3 mm in all dimensions) free from defects.[5]
Core Principle: The key is to allow molecules to transition from a disordered state (in solution) to a highly ordered state (in the crystal lattice) slowly and without disturbance. This requires finding a solvent system where the compound has moderate solubility.[5]
Recommended Method: Slow Evaporation
-
Solvent Screening: Begin by testing the solubility of purified this compound in a range of common laboratory solvents (e.g., ethanol, methanol, acetone, dichloromethane, ethyl acetate, toluene) to find one in which it is moderately soluble.
-
Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature.
-
Filtration: Filter the solution through a syringe filter (0.22 µm PTFE) into a clean, small vial. This step is critical to remove dust or particulate matter which can act as unwanted nucleation sites, leading to the formation of many small crystals instead of a few large ones.[5]
-
Crystallization: Cover the vial with a cap, pierced with a needle or with Parafilm with a few pinholes. This restricts the rate of solvent evaporation.
-
Incubation: Place the vial in a vibration-free location (e.g., a quiet corner of a drawer) and allow the solvent to evaporate over several days to weeks. Patience is crucial; mechanical disturbances can disrupt crystal growth.[5]
Single-Crystal X-ray Diffraction (SCXRD) Analysis
SCXRD is the definitive method for determining the atomic arrangement within a crystalline solid.[3] The technique relies on the principle that a crystal lattice diffracts an incident X-ray beam into a unique pattern, from which the electron density, and thus the atomic positions, can be mathematically reconstructed.
Experimental Protocol: Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is selected under a microscope, picked up using a cryo-loop, and mounted on the goniometer head of the diffractometer. The crystal is typically flash-cooled to 100 K under a stream of nitrogen gas to minimize thermal vibrations and radiation damage.
-
Data Collection: Data is collected using a modern CCD or CMOS detector-based diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation. The instrument software collects a series of diffraction images (frames) as the crystal is rotated through various angles.
-
Data Processing: The collected frames are integrated to determine the intensities and positions of the diffraction spots. This data is then corrected for various experimental factors (e.g., Lorentz and polarization effects) to yield a set of structure factors (|F²|).
-
Structure Solution: The "phase problem" is solved using direct methods or dual-space algorithms to generate an initial electron density map and a preliminary structural model.
-
Structure Refinement: The initial model is refined against the experimental data using a full-matrix least-squares method on F². This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[6] The quality of the final model is assessed by metrics such as the R-factor (R1) and the goodness-of-fit (GooF).
The overall workflow for the structural analysis is depicted below.
Caption: Workflow for the comprehensive structural analysis of this compound.
Computational Chemistry & Intermolecular Interaction Analysis
To gain deeper insight into the electronic structure and the nature of the forces holding the crystal together, experimental SCXRD data should be complemented with theoretical calculations.
Density Functional Theory (DFT) Calculations
DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules.[7][8] It provides valuable information that validates and explains the experimental geometry.
Protocol:
-
Model Input: The starting geometry for the calculation is taken directly from the refined SCXRD structure.
-
Methodology: Perform geometry optimization using a common functional and basis set suitable for organic molecules, such as B3LYP/6-311+G(d,p).[9][10]
-
Analysis:
-
Geometric Validation: Compare the bond lengths and angles of the DFT-optimized structure with the experimental SCXRD data. A close correlation provides strong validation for the experimental model.
-
Electronic Properties: Calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and electronic transitions.[1]
-
Electrostatic Potential (ESP) Mapping: Generate an ESP map on the molecule's electron density surface. This visualizes the charge distribution, identifying electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions, which are crucial for predicting sites of intermolecular interactions.
-
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a graphical method used to visualize and quantify the various intermolecular interactions within a crystal.[9][11] The surface is generated by partitioning the crystal's electron density into molecular fragments.
Core Principle: The Hirshfeld surface is defined for a molecule within a crystal, where for each point on the surface, the distance to the nearest nucleus inside the surface (dᵢ) and outside the surface (dₑ) is calculated. These values are mapped onto the surface to visualize intermolecular contacts.
Protocol:
-
Surface Generation: Using the CIF (Crystallographic Information File) from the SCXRD refinement, generate the Hirshfeld surface using software like CrystalExplorer.
-
d_norm Mapping: Map the normalized contact distance (dnorm) onto the surface. dnorm is a function of dᵢ, dₑ, and the van der Waals radii of the atoms. This mapping highlights key intermolecular contacts:
-
Red Spots: Indicate contacts shorter than the sum of van der Waals radii (strong interactions, e.g., hydrogen bonds).
-
White Spots: Represent contacts approximately equal to the van der Waals radii.
-
Blue Spots: Indicate contacts longer than the van der Waals radii.[9]
-
-
2D Fingerprint Plots: Deconstruct the Hirshfeld surface into a 2D histogram of dᵢ versus dₑ, known as a fingerprint plot. This plot quantifies the relative contribution of different types of atomic contacts to the overall crystal packing. For this compound, one would expect significant contributions from O···H, H···H, and C···H contacts, which can be precisely quantified from this plot.[11]
Caption: Conceptual diagram of Hirshfeld surface analysis for a molecule in a crystal.
Results and Interpretation: A Hypothetical Analysis
While no published structure for this compound currently exists in the Cambridge Structural Database (CSD), we can predict the key structural features based on related compounds.[12][13]
Molecular Geometry
The final refined structure would provide precise bond lengths and angles. Key points of interest would include:
-
The planarity of the fused phthalazine ring system.
-
The C—N and N—O bond lengths of the nitro group, which are sensitive to the degree of electronic delocalization.
-
The torsion angle between the nitro group and the aromatic ring, indicating the extent of coplanarity.
Table 1: Expected Crystallographic and Refinement Data
| Parameter | Expected Value/Range | Significance |
| Crystal System | Monoclinic or Orthorhombic | Describes the symmetry of the unit cell |
| Space Group | e.g., P2₁/c, Pna2₁, Pbca | Defines the symmetry operations within the cell |
| a, b, c (Å); β (°) | Compound-specific | Unit cell dimensions |
| V (ų) | Compound-specific | Volume of the unit cell |
| Z | 2, 4, or 8 | Number of molecules in the unit cell |
| R1 [I > 2σ(I)] | < 0.05 | Agreement factor for observed vs. calculated data |
| wR2 (all data) | < 0.15 | Weighted agreement factor for all data |
| Goodness-of-Fit (GooF) | ~ 1.0 | Indicates the quality of the refinement model |
Supramolecular Assembly and Crystal Packing
The analysis of intermolecular interactions is crucial for understanding the solid-state properties. For this compound, one would investigate:
-
C—H···O Hydrogen Bonds: The oxygen atoms of the nitro group are strong hydrogen bond acceptors and are likely to participate in weak C—H···O interactions with hydrogen atoms from neighboring aromatic rings.[14]
-
C—H···N Hydrogen Bonds: The phthalazine nitrogen atoms can also act as hydrogen bond acceptors.
-
π-π Stacking: The planar aromatic rings may engage in offset π-π stacking interactions, contributing significantly to the crystal's stability.
Spectroscopic Validation
Spectroscopic data provides an essential, independent confirmation of the molecular structure determined by SCXRD.
Protocol:
-
NMR Spectroscopy: Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra. The number of signals, their chemical shifts, and splitting patterns must be consistent with the proposed structure of this compound.[15]
-
FT-IR Spectroscopy: Record the infrared spectrum of the solid sample. Look for characteristic absorption bands, particularly the strong symmetric and asymmetric stretching vibrations of the N—O bonds in the nitro group (typically around 1550–1500 cm⁻¹ and 1360–1300 cm⁻¹, respectively).
-
UV-Vis Spectroscopy: Record the absorption spectrum in a suitable solvent (e.g., Dichloromethane). The spectrum will reveal electronic transitions, such as the π→π* transitions of the aromatic system.[16]
Conclusion
This technical guide has outlined a rigorous, multi-technique workflow for the definitive crystal structure analysis of this compound. By systematically combining synthesis and high-quality crystal growth with advanced experimental (SCXRD) and computational (DFT, Hirshfeld analysis) techniques, a complete and validated structural model can be achieved. This approach not only determines the precise atomic coordinates but also provides a deep understanding of the electronic properties and the subtle intermolecular forces that dictate the supramolecular architecture. The resulting knowledge is invaluable for rational drug design, polymorphism screening, and the development of new materials based on the phthalazine scaffold.
References
- Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. (n.d.). MDPI. [URL: https://www.mdpi.com/1420-3049/12/5/1014]
- Benchmarking Computational Models for Predicting Nitroaromatic Toxicity: A Comparative Guide. (n.d.). Benchchem. [URL: https://www.benchchem.
- Chemo Informatics QSAR Analysis of Nitroaromatic Compounds Toxicity. (n.d.). ijirset. [URL: https://www.ijirset.com/upload/2014/icrtet/39_CR-28.pdf]
- Which molecular properties determine the impact sensitivity of an explosive? A machine learning quantitative investigation of nitroaromatic explosives. (2022). ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/63728639a2d042f88214300e]
- Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. (2011). J-STAGE. [URL: https://www.jstage.jst.go.jp/article/kessho/53/3/53_3_163/_article]
- Crystal structure, Hirshfeld surface analysis and DFT study of N-(2-nitrophenyl)maleimide. (n.d.). International Union of Crystallography. [URL: https://journals.iucr.org/e/issues/2024/02/00/gz2188/]
- In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. (2022). National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9788325/]
- Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole. (n.d.). International Union of Crystallography. [URL: https://journals.iucr.org/e/issues/2020/07/00/ll5057/]
- Crystal Structure and Hirshfeld Surface Analysis of 4-Nitrophenyl Isocyanate. (2017). Der Pharma Chemica. [URL: https://www.derpharmachemica.
- Crystal structure and Hirshfeld surface analysis of N,N′-bis(2-nitrophenyl)glutaramide. (n.d.). National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5138138/]
- Synthesis, structure characterization, Hirshfeld surface analysis, and computational studies of 3-nitro-1,2,4-triazol-5-one (NTO):acridine. (2024). CERES Research Repository. [URL: https://ceres.sciverse.org/articles/journal_contribution/Synthesis_structure_characterization_Hirshfeld_surface_analysis_and_computational_studies_of_3-nitro-1_2_4-triazol-5-one_NTO_acridine/24792681]
- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.). Stanford Advanced Materials. [URL: https://www.advancedmaterials.us/blog/what-is-single-crystal-x-ray-diffraction-xrd-and-how-does-it-work.html]
- How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester, Department of Chemistry. [URL: https://www.chem.rochester.edu/notvoodoo/pages/how-to.php?page=grow-crystals]
- Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. (2011). ResearchGate. [URL: https://www.researchgate.
- Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. (n.d.). Springer. [URL: https://link.springer.com/protocol/10.1007/978-1-0716-2043-3_16]
- Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences. (n.d.). National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6409689/]
- DFT calculations employed to describe the transport of medical gases. (2024). Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/cp/d4cp00947g]
- Crystal structures of six 4-(4-nitrophenyl)piperazin- 1-ium salts. (n.d.). International Union of Crystallography. [URL: https://journals.iucr.org/e/issues/2015/05/00/hg5148/]
- DFT study of binding and electron transfer from colorless aromatic pollutants to a TiO2 nanocluster: Application to photocatalytic degradation under visible light irradiation. (2011). Beilstein Journals. [URL: https://www.beilstein-journals.org/bjoc/articles/7/111]
- Crystal structures of six 4-(4-nitrophenyl)piperazin-1-ium salts. (2015). National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4420138/]
- Exploration of DFT and TD-DFT computation to investigate the interaction between paracetamol and lithium or its compounds. (n.d.). National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10159496/]
- Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. (2022). National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9355152/]
- Synthesis and Spectroscopic Characterization of Thienopyrazine-Based Fluorophores for Application in Luminescent Solar Concentrators (LSCs). (2021). MDPI. [URL: https://www.mdpi.com/1420-3049/26/18/5483]
- Spectroscopic Characterization of Thianthrene Derivatives: An In-depth Technical Guide. (n.d.). Benchchem. [URL: https://www.benchchem.
Sources
- 1. ijirset.com [ijirset.com]
- 2. In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 5. How To [chem.rochester.edu]
- 6. journals.iucr.org [journals.iucr.org]
- 7. mdpi.com [mdpi.com]
- 8. Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crystal structure, Hirshfeld surface analysis and DFT study of N-(2-nitrophenyl)maleimide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploration of DFT and TD-DFT computation to investigate the interaction between paracetamol and lithium or its compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crystal structure and Hirshfeld surface analysis of N,N′-bis(2-nitrophenyl)glutaramide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. digital.csic.es [digital.csic.es]
- 13. Crystal structures of six 4-(4-nitrophenyl)piperazin-1-ium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Thermochemical Properties of 6-Nitrophthalazine
Abstract
This technical guide provides a comprehensive framework for the experimental determination and computational prediction of the key thermochemical properties of 6-Nitrophthalazine. Recognizing the limited publicly available data on this specific molecule, this document serves as a practical manual for researchers, scientists, and drug development professionals. It outlines state-of-the-art methodologies, including combustion calorimetry, differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and high-level ab initio computational chemistry. The focus is on the causality behind experimental choices and the establishment of self-validating protocols to ensure data integrity. This guide is intended to empower research and development teams to generate reliable thermochemical data essential for process safety, stability studies, and the overall advancement of pharmaceutical and chemical manufacturing.
Introduction
This compound is a heterocyclic aromatic nitro compound. While specific applications of the 6-nitro isomer are not extensively documented in public literature, the phthalazine core is a recognized scaffold in medicinal chemistry, exhibiting a range of biological activities. The introduction of a nitro group can significantly modulate a molecule's chemical reactivity, thermal stability, and energetic properties.
Understanding the thermochemical properties of compounds like this compound is paramount for safe handling, process scale-up, and formulation in the pharmaceutical and chemical industries. Properties such as the enthalpy of formation, combustion energy, and thermal decomposition profile are critical inputs for risk assessments and for defining safe operating limits. Nitroaromatic compounds, in particular, are known for their potential energetic behavior, making a thorough thermochemical characterization non-negotiable.[1]
This guide provides a detailed roadmap for elucidating these critical parameters for this compound, leveraging established protocols for analogous nitro-substituted heterocyclic and aromatic compounds.
Part 1: Experimental Determination of Thermochemical Properties
The experimental approach to determining the thermochemical properties of this compound hinges on two primary techniques: combustion calorimetry for measuring the enthalpy of formation and thermal analysis (DSC/TGA) for assessing thermal stability.
Combustion Calorimetry: Determining the Enthalpy of Formation
Combustion calorimetry is the gold standard for determining the standard enthalpy of formation of organic compounds.[2] The principle involves the complete combustion of a known mass of the substance in a high-pressure oxygen environment within a constant-volume container (a "bomb"). The heat released during this exothermic process is absorbed by the surrounding calorimeter, and the resulting temperature change is meticulously measured.
Experimental Protocol for Static Bomb Combustion Calorimetry
-
Sample Preparation:
-
A pellet of approximately 0.5-1.0 g of high-purity, crystalline this compound is prepared. The mass must be recorded with an accuracy of at least 0.01 mg.
-
The pellet is placed in a platinum crucible.
-
A cotton fuse of known mass and combustion energy is placed in contact with the pellet.
-
-
Calorimeter Setup:
-
The crucible is placed in the bomb, and the fuse wire is connected to the electrodes.
-
A small, known amount of distilled water (typically 1 mL) is added to the bomb to ensure that the combustion products are in their standard states.
-
The bomb is sealed and pressurized with high-purity oxygen to approximately 3 MPa.[2]
-
The bomb is then submerged in a precisely known mass of water in the calorimeter's insulated vessel.
-
-
Combustion and Data Acquisition:
-
The system is allowed to reach thermal equilibrium. The initial temperature is recorded over a period of time to establish a baseline.
-
The sample is ignited by passing a current through the fuse wire.
-
The temperature of the water in the calorimeter is recorded at short intervals until it reaches a maximum and then begins to cool.
-
-
Post-Combustion Analysis:
-
The bomb is depressurized, and the gaseous and liquid contents are analyzed.
-
The liquid phase is titrated to determine the amount of nitric acid formed from the combustion of the nitrogen in the sample.[2]
-
The solid residue is inspected for any signs of incomplete combustion (e.g., soot).
-
Data Analysis and Calculation of Enthalpy of Formation
The standard molar energy of combustion (Δc U°) is calculated from the corrected temperature rise, taking into account the energy contributions from the fuse and the formation of nitric acid. The standard molar enthalpy of combustion (Δc H°) is then derived.
Finally, the standard molar enthalpy of formation in the crystalline phase (Δf H°(cr)) is calculated using Hess's Law, based on the standard enthalpies of formation of the combustion products (CO2(g), H2O(l), and N2(g)).[3][4][5]
For a compound with the molecular formula C8H5N3O2, the combustion reaction is: C8H5N3O2(s) + 7.25 O2(g) → 8 CO2(g) + 2.5 H2O(l) + 1.5 N2(g)
The enthalpy of formation is then calculated as: Δf H°(C8H5N3O2, cr) = [8 × Δf H°(CO2, g) + 2.5 × Δf H°(H2O, l)] - Δc H°(C8H5N3O2, cr)
To obtain the gas-phase enthalpy of formation, the enthalpy of sublimation must be determined, for which techniques like Calvet microcalorimetry can be employed.[6]
Caption: Workflow for computational prediction of the gas-phase enthalpy of formation.
Summary of Thermochemical Data for this compound
The following table should be used to summarize the experimentally determined and computationally predicted thermochemical data for this compound.
| Property | Experimental Value | Computational Value | Method |
| Molecular Formula | C8H5N3O2 | - | - |
| Molecular Weight ( g/mol ) | 175.14 | - | - |
| Δc H° (solid, 298.15 K) (kJ/mol) | To be determined | - | Static Bomb Combustion Calorimetry |
| Δf H° (solid, 298.15 K) (kJ/mol) | To be determined | - | Derived from Δc H° |
| Δsub H° (298.15 K) (kJ/mol) | To be determined | - | Calvet Microcalorimetry / Knudsen Effusion |
| Δf H° (gas, 298.15 K) (kJ/mol) | To be determined | To be determined | Experimental / Ab Initio (Isodesmic Rxn) |
| Melting Point (°C) | To be determined | - | DSC |
| Onset of Decomposition (T_onset, °C) | To be determined | - | TGA |
| Decomposition Activation Energy (Ea) (kJ/mol) | To be determined | - | Isoconversional Kinetic Analysis (DSC/TGA) |
Applications and Safety Implications
The data generated through these methods have direct and critical implications:
-
Process Safety: A positive enthalpy of formation and a high decomposition exotherm can indicate a high-energy material requiring stringent safety protocols during handling, milling, and drying.
-
Thermal Stability: The TGA/DSC data define the maximum safe operating and storage temperatures, preventing unintentional decomposition. [7]* Drug Development: Understanding the thermal stability is crucial for formulation design and for predicting the shelf life of an active pharmaceutical ingredient (API). [7]* Regulatory Compliance: This data is essential for regulatory submissions and for classifying materials according to transportation and handling regulations.
Conclusion
This guide has outlined a robust, multi-faceted approach to characterizing the thermochemical properties of this compound. By combining the precision of experimental techniques like combustion calorimetry and thermal analysis with the predictive power of high-level computational chemistry, a comprehensive and reliable dataset can be established. This information is fundamental to ensuring the safe and efficient development, manufacturing, and application of this and other novel chemical entities.
References
-
Ribeiro da Silva, M. A. V., et al. (2014). Experimental and Computational Thermochemistry of 3- and 4-Nitrophthalic Anhydride. The Journal of Physical Chemistry A, 118(21), 3820-3826. [Link]
-
Santos, L. M. N. B. F., et al. (2019). Calorimetric and computational studies for three nitroimidazole isomers. ResearchGate. [Link]
-
Glassman, J. L., et al. (1998). Experimental and theoretical studies on the thermal decomposition of heterocyclic nitrosimines. The Journal of Organic Chemistry, 63(19), 6534-6542. [Link]
-
Kharasch, M. S. (1929). Heats of combustion of organic compounds. Bureau of Standards Journal of Research, 2, 359. [Link]
-
Liebman, J. F., & Pilcher, G. (2021). Alkaloids and Selected Topics in Their Thermochemistry. Molecules, 26(21), 6715. [Link]
-
Curtiss, L. A., et al. (2000). Recent Advances in Computational Thermochemistry and Challenges for the Future. In ACS Symposium Series (Vol. 763, pp. 36-50). American Chemical Society. [Link]
-
Verevkin, S. P., et al. (2021). Corrections to standard state in combustion calorimetry: an update and a web-based tool. Journal of Cheminformatics, 13(1), 1-13. [Link]
-
Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 11105874, 5-Nitrophthalazine. PubChem. [Link]
-
The Organic Chemistry Tutor. (2020, December 3). AP Chemistry Unit 6.8 Enthalpy of Formation Lecture. YouTube. [Link]
-
Wróblewska, M., et al. (2024). Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides. Molecules, 29(2), 345. [Link]
-
Caires, F. J., et al. (2021). Thermal Stability Kinetics and Shelf Life Estimation of the Redox-Active Therapeutic and Mimic of Superoxide Dismutase Enzyme, Mn(III) meso-Tetrakis(N-ethylpyridinium-2-yl)porphyrin Chloride (MnTE-2-PyPCl5, BMX-010). Pharmaceutics, 13(12), 2105. [Link]
-
Keshavarz, M. H., & Ranaee Syadat, O. (2007). Thermochemical Properties of 2,4,6-Trinitro-1,3,5-triazine. Asian Journal of Chemistry, 19(2), 965-969. [Link]
-
The Organic Chemistry Tutor. (2016, August 4). Enthalpy Change of Reaction & Formation - Thermochemistry & Calorimetry Practice Problems. YouTube. [Link]
-
Zhang, J., et al. (2015). Thermal behavior and thermal safety of 6b-nitrohexahydro-2H-1,3,5-trioxacyclopenta[cd]-pentalene-2,4,6-triyltrinitrate. RSC Advances, 5(28), 21659-21667. [Link]
-
Jordanovska, V., et al. (1999). Synthesis, Characterization and Thermal Decomposition of the Pyridine Adducts of Co, Ni, Cu and Zn Sulfate. Journal of Thermal Analysis and Calorimetry, 58(2), 437-446. [Link]
-
OpenStax. (2019, February 14). 5.3 Enthalpy. Chemistry 2e. [Link]
-
Stolarczyk, E. U., & Stolarczyk, K. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Materials, 16(11), 3986. [Link]
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Corrections to standard state in combustion calorimetry: an update and a web-based tool - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. 5.3 Enthalpy - Chemistry 2e | OpenStax [openstax.org]
- 6. researchgate.net [researchgate.net]
- 7. Thermal Stability Kinetics and Shelf Life Estimation of the Redox-Active Therapeutic and Mimic of Superoxide Dismutase Enzyme, Mn(III) meso-Tetrakis(N-ethylpyridinium-2-yl)porphyrin Chloride (MnTE-2-PyPCl5, BMX-010) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Advanced Experimental Protocols for the Derivatization of 6-Nitrophthalazine: A Guide for Drug Discovery and Development
Introduction: The Therapeutic Potential of the Phthalazine Scaffold
The phthalazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including potent antitumor, antimicrobial, anti-inflammatory, and cardiovascular effects.[1][2] The strategic derivatization of the phthalazine core allows for the fine-tuning of its physicochemical properties and biological activity, making it a versatile platform for the development of novel therapeutic agents. 6-Nitrophthalazine, in particular, serves as a key starting material for the synthesis of a diverse library of phthalazine derivatives. The presence of the nitro group at the 6-position offers a versatile handle for a variety of chemical transformations, enabling the introduction of diverse functional groups and the exploration of structure-activity relationships (SAR).
This comprehensive technical guide provides detailed, field-proven experimental protocols for the derivatization of this compound. It is designed for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their discovery programs. The protocols herein are presented with an emphasis on the underlying chemical principles, ensuring both reproducibility and a deep understanding of the experimental choices.
Core Derivatization Strategies for this compound
The derivatization of this compound primarily revolves around two key strategies:
-
Reduction of the Nitro Group and Subsequent Functionalization of the Resulting Amine: The nitro group can be readily reduced to an amino group, which then serves as a versatile nucleophile or a precursor for diazotization reactions.
-
Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling Reactions: Following the conversion of the amino group to a suitable leaving group (e.g., a halide), the phthalazine core can undergo C-C and C-N bond formation with a wide range of coupling partners.
This guide will provide detailed protocols for a series of transformations that exemplify these strategies, enabling the synthesis of a diverse array of 6-substituted phthalazine derivatives.
Caption: Overall workflow for the derivatization of this compound.
Protocol 1: Synthesis of 6-Aminophthalazine via Reduction of this compound
The reduction of the nitro group to an amine is a foundational step in the derivatization of this compound. While various reducing agents can be employed, the use of iron powder in an acidic medium is a classic, cost-effective, and highly efficient method.
Causality of Experimental Choices:
-
Iron Powder (Fe): Iron is a readily available and inexpensive reducing agent. In the presence of an acid, it is oxidized from Fe(0) to Fe(II) and/or Fe(III), transferring electrons to the nitro group.
-
Hydrochloric Acid (HCl): The acidic medium is crucial for the reaction. It protonates the nitro group, making it a better electron acceptor, and also serves to generate the active reducing species from the iron metal.
-
Ethanol/Water Solvent System: This solvent mixture provides good solubility for the starting material and facilitates the reaction between the aqueous and organic phases.
-
Sodium Bicarbonate (NaHCO₃) Workup: The addition of a base is necessary to neutralize the excess acid and to precipitate the iron salts as hydroxides, allowing for their easy removal by filtration.
Step-by-Step Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in a 1:1 mixture of ethanol and water.
-
Addition of Reagents: To the stirred suspension, add iron powder (5.0 eq) followed by the slow, dropwise addition of concentrated hydrochloric acid (1.0 eq).
-
Reaction Monitoring: Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the excess iron and iron salts.
-
Wash the Celite® pad with ethanol.
-
Combine the filtrates and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.
-
Concentrate the mixture under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude 6-Aminophthalazine by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product as a solid.
Expected Characterization Data for 6-Aminophthalazine:
| Technique | Expected Data |
| ¹H NMR | Peaks corresponding to the aromatic protons and the amine protons. The chemical shifts will be upfield compared to the starting material due to the electron-donating nature of the amino group. |
| IR | Characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹. |
| Mass Spec | Molecular ion peak corresponding to the mass of 6-Aminophthalazine. |
Protocol 2: Synthesis of 6-Chlorophthalazine via Sandmeyer Reaction
The Sandmeyer reaction is a powerful transformation that allows for the conversion of an aryl amine into an aryl halide via a diazonium salt intermediate.[3] This protocol details the synthesis of 6-Chlorophthalazine from 6-Aminophthalazine.
Causality of Experimental Choices:
-
Sodium Nitrite (NaNO₂): In the presence of a strong acid, sodium nitrite generates nitrous acid (HNO₂), which is the key reagent for the formation of the diazonium salt.
-
Hydrochloric Acid (HCl): Provides the acidic environment necessary for the formation of nitrous acid and the diazonium salt, and also serves as the source of the chloride nucleophile.
-
Copper(I) Chloride (CuCl): Acts as a catalyst in the Sandmeyer reaction, facilitating the decomposition of the diazonium salt and the introduction of the chloride.
-
Low Temperature: The diazotization reaction is exothermic and the resulting diazonium salt is unstable at higher temperatures. Maintaining a low temperature (0-5 °C) is critical to prevent decomposition and unwanted side reactions.
Step-by-Step Experimental Protocol:
-
Diazotization:
-
In a beaker, dissolve 6-Aminophthalazine (1.0 eq) in a solution of concentrated hydrochloric acid and water at 0-5 °C with stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the mixture at this temperature for an additional 30 minutes to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour, or until the evolution of nitrogen gas ceases.
-
-
Workup and Isolation:
-
Cool the reaction mixture and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude 6-Chlorophthalazine by column chromatography on silica gel using a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure product.
Protocol 3: Suzuki-Miyaura Cross-Coupling for the Synthesis of 6-Arylphthalazines
The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful method for the formation of carbon-carbon bonds.[4] This protocol describes the synthesis of a 6-arylphthalazine derivative from 6-Chlorophthalazine and a representative boronic acid.
Sources
- 1. iiste.org [iiste.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Applications of 6-Nitrophthalazine in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals
The phthalazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The introduction of a nitro group, a potent electron-withdrawing moiety, at the 6-position can significantly modulate the molecule's physicochemical properties and biological activity, making 6-nitrophthalazine a compelling starting point for the design and synthesis of novel therapeutic agents.[3] This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, with a focus on its use as a scaffold for the development of enzyme inhibitors and anticancer agents. Detailed, field-proven protocols and the causal reasoning behind experimental choices are provided to empower researchers in their drug discovery endeavors.
The this compound Scaffold: A Gateway to Bioactive Molecules
The this compound core, and more specifically its accessible derivative 6-nitrophthalazin-1(2H)-one, serves as a versatile platform for chemical elaboration. The nitro group can act as a key pharmacophore, engaging in specific interactions with biological targets, or it can be chemically transformed into other functional groups, such as an amino group, to enable further diversification of the molecular structure. This versatility allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.[4][5][6][7]
Application as Poly(ADP-ribose) Polymerase (PARP) Inhibitors
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are critical components of the DNA damage response (DDR) pathway.[1] The inhibition of PARP1 has emerged as a successful strategy in cancer therapy, especially for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.[8] The phthalazinone scaffold is a well-established pharmacophore for PARP inhibition, with several approved drugs and clinical candidates featuring this core structure.
The 6-nitrophthalazinone scaffold can be rationally designed to target the nicotinamide binding pocket of the PARP active site. The nitro group can form key hydrogen bonding interactions, mimicking the interactions of the nicotinamide moiety of the natural substrate, NAD+.
Proposed Synthetic Pathway for a Novel this compound-Based PARP Inhibitor
The following workflow outlines a plausible synthetic route to a novel this compound-based PARP inhibitor. This pathway leverages established synthetic methodologies for phthalazinone synthesis and subsequent functionalization via modern cross-coupling reactions.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. PARP1 Activity Assay | Tulip Biolabs [tulipbiolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Synthesis routes of 4-Nitrophthalic anhydride [benchchem.com]
Introduction: Unlocking the Potential of the 6-Nitrophthalazine Scaffold
An Application Guide to Investigating 6-Nitrophthalazine Derivatives as Novel Therapeutic Agents
The phthalazine core is a privileged heterocyclic scaffold that forms the basis of numerous biologically active compounds. Its derivatives have been explored for a wide range of therapeutic applications, including the treatment of heart failure and, more recently, as potent anticancer agents.[1] The strategic incorporation of a nitro group onto a pharmacophore can significantly influence its therapeutic properties. Nitroaromatic compounds are key components in various approved drugs and are known for their ability to undergo bioreduction under hypoxic conditions, a characteristic of solid tumors, leading to the generation of cytotoxic reactive oxygen species (ROS).[2][3]
This guide introduces the this compound scaffold as a promising, yet underexplored, class of compounds for therapeutic development. Drawing parallels from structurally related phthalazinones, which are potent inhibitors of Poly (ADP-ribose) polymerase (PARP), we hypothesize that this compound derivatives represent a novel chemical space for the discovery of next-generation anticancer agents.[4][5] This document provides a comprehensive set of protocols for the synthesis, characterization, and in vitro biological evaluation of these derivatives, designed to equip researchers in drug discovery with the foundational methods to investigate this compound class.
Section 1: Synthesis and Characterization of a Representative Derivative
The successful evaluation of any new chemical series begins with a robust and reproducible synthetic route that yields compounds of high purity. The following section outlines a proposed synthesis for a foundational this compound building block, from which a diverse library of derivatives can be constructed.
Synthetic Workflow Rationale
The proposed synthesis begins with commercially available 4-nitro-phthalic acid. Conversion to the corresponding anhydride provides a reactive intermediate for subsequent cyclization with hydrazine to form the core 6-nitrophthalazinone structure. Chlorination then yields a highly versatile electrophilic intermediate, 1-chloro-6-nitrophthalazine, which can be readily substituted with various nucleophiles to generate a library of final compounds for screening.
Caption: Proposed synthetic workflow for this compound derivatives.
Detailed Experimental Protocols
Protocol 1: Synthesis of 1-Chloro-6-nitrophthalazine (Key Intermediate)
This protocol details the multi-step synthesis of the key intermediate. All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Step 1: Synthesis of 6-Nitro-Phthalic Anhydride
-
To a 250 mL round-bottom flask, add 4-nitro-phthalic acid (10.0 g, 47.4 mmol).
-
Add acetic anhydride (50 mL).
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 140°C) for 2 hours. The solid will gradually dissolve.
-
Allow the reaction mixture to cool to room temperature, and then cool further in an ice bath for 30 minutes to induce crystallization.
-
Collect the crystalline product by vacuum filtration, wash with cold diethyl ether (2 x 20 mL), and dry in vacuo to yield the anhydride as a pale-yellow solid.
Rationale: Acetic anhydride serves as both a reagent and a solvent, facilitating the dehydration of the di-carboxylic acid to form the cyclic anhydride.
Step 2: Synthesis of 6-Nitrophthalazin-1(2H)-one
-
Suspend the 6-nitro-phthalic anhydride (8.0 g, 41.4 mmol) in ethanol (100 mL) in a 250 mL round-bottom flask.
-
Add hydrazine hydrate (2.5 mL, 51.8 mmol, 1.25 equiv.) dropwise with stirring. The reaction is exothermic.
-
Once the addition is complete, heat the mixture to reflux for 4 hours.
-
Cool the mixture to room temperature. Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold ethanol (2 x 25 mL) and dry in vacuo to yield the phthalazinone product.
Rationale: Hydrazine acts as a dinucleophile, reacting with both carbonyls of the anhydride to form the stable heterocyclic phthalazinone core.
Step 3: Synthesis of 1-Chloro-6-nitrophthalazine
-
In a 100 mL round-bottom flask, carefully add phosphorus oxychloride (POCl₃, 30 mL) to the 6-nitrophthalazin-1(2H)-one (5.0 g, 26.2 mmol).
-
Heat the mixture to reflux (approx. 105°C) for 3 hours. The solution will become homogeneous.
-
Carefully pour the cooled reaction mixture onto crushed ice (200 g) with vigorous stirring in a large beaker.
-
A precipitate will form. Neutralize the acidic solution by the slow addition of solid sodium bicarbonate until effervescence ceases.
-
Collect the solid product by vacuum filtration, wash thoroughly with water, and dry in vacuo. Recrystallize from an appropriate solvent (e.g., ethanol/water) to obtain pure 1-chloro-6-nitrophthalazine.
Rationale: POCl₃ is a standard chlorinating agent used to convert the lactam (in the phthalazinone) to the corresponding chloro-derivative, which is an excellent electrophile for subsequent reactions.
Protocol 2: Characterization of the Final Product
Purity and structural integrity are paramount. The synthesized compound should be characterized using a suite of analytical techniques.
| Technique | Purpose | Hypothetical Expected Result for 1-Chloro-6-nitrophthalazine |
| ¹H NMR | Confirms proton environment and structural integrity. | Aromatic protons in the 7.5-9.0 ppm range, showing characteristic splitting patterns consistent with the substitution pattern. |
| ¹³C NMR | Confirms the carbon skeleton of the molecule. | Signals corresponding to aromatic and heterocyclic carbons, with shifts influenced by the electron-withdrawing nitro and chloro groups. |
| Mass Spec (MS) | Confirms molecular weight and elemental composition. | A molecular ion peak [M]+ or [M+H]+ corresponding to the calculated mass of C₈H₄ClN₃O₂ (m/z = 209.00). |
| HPLC | Determines purity. | A single major peak with >95% purity under standard reversed-phase conditions. |
Section 2: In Vitro Biological Evaluation
The primary hypothesis is that this compound derivatives may function as anticancer agents via inhibition of PARP enzymes. The following protocols are designed to test this hypothesis, starting with a direct biochemical assay for enzyme inhibition and followed by a cell-based assay to measure cytotoxicity.
Mechanism of Action: PARP Inhibition and Synthetic Lethality
Poly (ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the base excision repair (BER) pathway, which resolves DNA single-strand breaks (SSBs).[4] When PARP1 is inhibited, these SSBs are not repaired and can degenerate into more lethal double-strand breaks (DSBs) during DNA replication. In healthy cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutations in HR genes (e.g., BRCA1/2), the loss of both repair pathways leads to genomic instability and cell death—a concept known as synthetic lethality.[6] PARP inhibitors can also "trap" the enzyme on DNA, further enhancing their cytotoxic effect.[7]
Caption: The principle of synthetic lethality via PARP inhibition.
Protocol 3: PARP1 Biochemical Inhibition Assay
This protocol uses a commercially available, fluorescence-based assay to quantify the direct inhibitory effect of test compounds on PARP1 enzymatic activity.
-
Reagent Preparation: Prepare all reagents (recombinant human PARP1 enzyme, activated DNA, NAD+, developing solution) according to the manufacturer's instructions. Prepare a serial dilution of the test compounds (e.g., from 100 µM to 1 nM) in the assay buffer. Olaparib or a similar known PARP inhibitor should be used as a positive control.[7] A vehicle control (e.g., DMSO) is essential.
-
Reaction Setup: In a 96-well black plate, add 25 µL of the 2X test compound dilution.
-
Add 25 µL of the 2X PARP1/Activated DNA enzyme mix to each well.
-
Initiate the reaction by adding 50 µL of the 2X NAD+ substrate solution.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Development: Stop the reaction and develop the signal by adding 50 µL of the developing solution to each well.
-
Incubate for an additional 15 minutes at room temperature.
-
Data Acquisition: Read the fluorescence intensity on a plate reader at the appropriate excitation/emission wavelengths.
-
Data Analysis: Subtract the background fluorescence (wells with no enzyme). Plot the percent inhibition against the log concentration of the compound. Fit the data to a four-parameter logistic curve to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).
Protocol 4: Cell-Based Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[8] This protocol will determine the cytotoxic effect of the compounds on cancer cells. It is crucial to test in both an HR-deficient cell line (e.g., CAPAN-1, which is BRCA2 mutant) and an HR-proficient cell line (e.g., HCT-116) to observe potential synthetic lethality.[1]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-treated (DMSO) and untreated wells as negative controls.
-
Incubation: Incubate the cells for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the log concentration of the compound and determine the IC₅₀ value.
Representative Data Summary
The following table presents hypothetical data for a small series of synthesized this compound derivatives, illustrating the type of results obtained from the described protocols.
| Compound ID | R-Group at C1 Position | PARP1 IC₅₀ (nM) | Cytotoxicity IC₅₀ (µM) HCT-116 (HR-proficient) | Cytotoxicity IC₅₀ (µM) CAPAN-1 (HR-deficient) | Selectivity Index (HCT-116/CAPAN-1) |
| 6-NP-001 | -NH-CH₂-Cyclopropyl | 55.2 | > 50 | 8.1 | > 6.2 |
| 6-NP-002 | -NH-Piperazine | 15.8 | 42.5 | 1.5 | 28.3 |
| 6-NP-003 | -O-Phenyl | 250.1 | > 50 | > 50 | N/A |
| Olaparib | (Positive Control) | 5.1 | 25.6 | 0.9 | 28.4 |
Interpretation: In this hypothetical dataset, compound 6-NP-002 shows promising activity. It has potent PARP1 inhibition and demonstrates significant selective cytotoxicity towards the HR-deficient CAPAN-1 cell line, with a selectivity index comparable to the approved drug Olaparib. This suggests that its mechanism of action is likely synthetic lethality.
Section 3: Discussion and Future Directions
This guide provides a foundational framework for the synthesis and initial biological profiling of novel this compound derivatives. The hypothetical results for a compound like 6-NP-002 would provide strong rationale for further investigation.
Key Next Steps:
-
Structure-Activity Relationship (SAR) Studies: Synthesize a broader library of analogues by varying the nucleophile substituted at the C1 position to understand which chemical features enhance potency and selectivity.
-
Mechanism of Action Confirmation: Conduct further cellular assays to confirm the proposed mechanism. This includes Western blotting to check for PARylation inhibition in cells, immunofluorescence to visualize DNA damage markers (e.g., γH2AX foci), and cell cycle analysis to observe arrest at the G2/M phase.[9][10]
-
In Vivo Evaluation: Promising candidates with good in vitro profiles and acceptable preliminary toxicity should advance to in vivo studies using xenograft models, ideally with paired HR-proficient and HR-deficient tumors to confirm the synthetic lethal effect in a whole organism.[11]
The this compound scaffold represents a fertile ground for the discovery of new therapeutic agents. By applying the systematic protocols outlined here, researchers can efficiently synthesize and evaluate these compounds, potentially leading to the development of novel and effective treatments for cancer and other diseases.
References
- In vivo and in vitro studies on the neurotoxic potential of 6-hydroxydopamine analogs.
- (PDF) Synthesis of Novel Phthalazine Derivatives as Potential Anticancer and Antioxidant Agents Based on 1‐Chloro‐4‐(4‐phenoxyphenyl)
- Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents - PubMed.
- Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC - NIH.
- [Synthesis and biological activity of isomeric 5- and 6-nitro-1-alkylbenzimidazoles] - PubMed.
- Synthesis of Novel Phthalazine Derivatives as Potential Anticancer Agents from 1-Chloro-4-(4-phenoxyphenyl)phthalazine | Semantic Scholar.
- New derivatives of 6-nitrocoumarin-3-thiosemicarbazone exhibit improved antiparasitic activity in the placenta against Trypanosoma cruzi and Toxoplasma gondii - PubMed Central.
- New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PubMed.
- A decade of clinical development of PARP inhibitors in perspective - PMC - NIH.
- Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin deriv
- PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance.
- Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes - MDPI.
- Recent advances of tryptanthrin and its deriv
- Phthalazinone derivatives - P
- Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evalu
- 6-Nitrobenzimidazole derivatives: potential phosphodiesterase inhibitors: synthesis and structure-activity rel
- Medicinal and Biological Significance of Phenoxazine Deriv
- PARP inhibitors – a cancer drug discovery story | Professor Ruth Plummer FMedSci.
- Inhibitors of PARP: Number crunching and structure gazing - PMC - NIH.
Sources
- 1. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New derivatives of 6-nitrocoumarin-3-thiosemicarbazone exhibit improved antiparasitic activity in the placenta against Trypanosoma cruzi and Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A decade of clinical development of PARP inhibitors in perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phthalazinone derivatives - Patent US-9566276-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 7. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo and in vitro studies on the neurotoxic potential of 6-hydroxydopamine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of 6-Nitrophthalazine in the Synthesis of Bioactive Heterocycles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: 6-Nitrophthalazine as a Versatile Scaffold in Medicinal Chemistry
This compound is a pivotal starting material in the synthesis of a diverse array of bioactive heterocyclic compounds. Its unique chemical architecture, featuring a nitro group on the phthalazine core, provides a strategic handle for medicinal chemists to construct complex molecular frameworks with significant therapeutic potential. The electron-withdrawing nature of the nitro group activates the phthalazine ring system, rendering it susceptible to a variety of chemical transformations. This activation, coupled with the inherent biological relevance of the phthalazine scaffold, makes this compound an attractive precursor for the development of novel drug candidates.
This technical guide delves into the multifaceted role of this compound in the synthesis of bioactive heterocycles, with a particular focus on the preparation of pyridazino[4,5-b]indoles and pyrrolo[2,1-a]phthalazines. We will explore the underlying chemical principles that govern its reactivity and provide detailed, field-proven protocols for key synthetic transformations.
The Pivotal Role of the Nitro Group: A Gateway to Molecular Diversity
The strategic placement of the nitro group at the 6-position of the phthalazine ring is the cornerstone of this molecule's synthetic utility. This functional group serves two primary roles:
-
Activation of the Heterocyclic Core: The potent electron-withdrawing capacity of the nitro group significantly influences the electron density of the phthalazine ring. This electronic perturbation facilitates nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various functionalities at positions ortho and para to the nitro group. This activation is crucial for building the foundational structures of more complex heterocyclic systems.
-
A Precursor to Versatile Functional Groups: The nitro group is a synthetic chameleon, readily transformable into other key functional groups. Most notably, its reduction to an amino group (–NH2) opens up a vast landscape of chemical possibilities. The resulting 6-aminophthalazine is a critical intermediate for constructing fused heterocyclic systems through intramolecular cyclization reactions, leading to the formation of novel polycyclic scaffolds with diverse biological activities.
Synthesis of Bioactive Pyridazino[4,5-b]indoles
Pyridazino[4,5-b]indoles are a class of fused heterocyclic compounds that have garnered significant interest due to their wide range of biological activities, including potential as anticancer and antimicrobial agents. The synthesis of these compounds can be strategically designed to utilize this compound as a key building block. A common synthetic strategy involves the initial reduction of the nitro group, followed by a Fischer indole synthesis or related cyclization methodology.
Conceptual Workflow for Pyridazino[4,5-b]indole Synthesis
Caption: Synthetic pathway from this compound to bioactive pyridazino[4,5-b]indoles.
Detailed Protocol: Synthesis of 6-Aminophthalazine from this compound
This protocol outlines the critical reduction step to form the versatile 6-aminophthalazine intermediate.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl2·2H2O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in ethanol.
-
Addition of Reducing Agent: To this suspension, add a solution of tin(II) chloride dihydrate (5.0 eq) in concentrated hydrochloric acid.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated sodium hydroxide solution until the pH is basic.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 6-aminophthalazine.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 6-aminophthalazine.
Causality Behind Experimental Choices:
-
Tin(II) chloride in concentrated HCl is a classic and effective reagent for the reduction of aromatic nitro compounds to their corresponding amines. The acidic medium is essential for the reaction to proceed efficiently.
-
Ethanol is used as a solvent to facilitate the dissolution of the starting material and reagents.
-
Neutralization with NaOH is crucial to deprotonate the anilinium salt formed during the reaction and to precipitate tin salts, allowing for the extraction of the free amine into the organic phase.
Synthesis of Bioactive Pyrrolo[2,1-a]phthalazines
Pyrrolo[2,1-a]phthalazine derivatives are another important class of nitrogen-fused heterocycles with a range of biological activities, including anticancer and antimicrobial properties. The synthesis of these compounds often proceeds via a 1,3-dipolar cycloaddition reaction, where a phthalazinium ylide acts as the 1,3-dipole. While direct use of this compound in this specific reaction is not extensively documented, its derivatives, obtained through nucleophilic substitution or reduction of the nitro group, can serve as precursors.
A key strategy involves the quaternization of the phthalazine nitrogen followed by in-situ generation of the ylide, which then reacts with a suitable dipolarophile.
Conceptual Workflow for Pyrrolo[2,1-a]phthalazine Synthesis
Caption: General pathway for the synthesis of pyrrolo[2,1-a]phthalazines via 1,3-dipolar cycloaddition.
Detailed Protocol: One-Pot Three-Component Synthesis of Pyrrolo[2,1-a]phthalazine Derivatives[1]
This protocol describes a general and efficient one-pot synthesis of pyrrolo[2,1-a]phthalazine derivatives starting from phthalazine. While this specific example does not use this compound, the methodology can be adapted for derivatives of this compound.
Materials:
-
Phthalazine
-
Substituted 2-bromoacetophenones
-
Acetylenic dipolarophiles (e.g., dimethyl acetylenedicarboxylate)
-
1,2-Epoxybutane
-
Dichloromethane (DCM)
Procedure:
-
Reaction Setup: In a sealed tube, dissolve phthalazine (1.0 mmol) and the substituted 2-bromoacetophenone (1.0 mmol) in 1,2-epoxybutane (5 mL).
-
Ylide Formation: Stir the mixture at room temperature for 24 hours to facilitate the formation of the quaternary phthalazinium salt.
-
Cycloaddition: Add the acetylenic dipolarophile (1.2 mmol) to the reaction mixture.
-
Heating: Seal the tube and heat the mixture at 100 °C for 48 hours.
-
Work-up: After cooling to room temperature, evaporate the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel using a suitable eluent (e.g., a gradient of hexane and ethyl acetate) to afford the desired pyrrolo[2,1-a]phthalazine derivative.
Causality Behind Experimental Choices:
-
One-Pot Procedure: This approach enhances efficiency by avoiding the isolation of the intermediate quaternary salt, thereby saving time and resources.
-
1,2-Epoxybutane: This reagent serves as both the reaction medium and an HBr scavenger, neutralizing the acid generated during the quaternization step and facilitating the in-situ formation of the ylide.
-
Heating: The cycloaddition step often requires thermal energy to overcome the activation barrier of the reaction.
Bioactivity of Heterocycles Derived from Phthalazine Scaffolds
The functionalized heterocycles synthesized from phthalazine precursors, including those potentially derived from this compound, have demonstrated a remarkable spectrum of biological activities.
| Heterocyclic Core | Reported Biological Activities |
| Pyridazino[4,5-b]indoles | Anticancer, Antimicrobial, Kinase inhibitors (e.g., DYRK1A)[1] |
| Pyrrolo[2,1-a]phthalazines | Anticancer, Antimicrobial, Antituberculosis |
| Triazolophthalazines | Anticancer, PCAF Inhibitors[2] |
Table 1: Summary of Biological Activities of Phthalazine-Derived Heterocycles.
Conclusion and Future Perspectives
This compound stands as a valuable and versatile starting material for the synthesis of a wide range of bioactive heterocyclic compounds. The strategic presence of the nitro group provides a powerful tool for chemists to introduce molecular diversity and construct complex, drug-like scaffolds. The protocols and principles outlined in this guide offer a solid foundation for researchers in drug discovery and development to explore the full potential of this remarkable building block. Future research in this area will likely focus on the development of more efficient and stereoselective synthetic methodologies, as well as the exploration of the biological activities of novel heterocycles derived from this compound, ultimately contributing to the discovery of new therapeutic agents.
References
- New Pyrrolo[2,1‐a]phthalazine Derivatives by One‐Pot Three‐Component Synthesis. Synlett. 2010;2010(15):2263-2266. doi:10.1055/s-0030-1258135
-
Synthesis of pyrrolo[2,1-a]phthalazines 11a–d from phthalazine via quaternary phthalazinum salts 10a–d. ResearchGate. [Link]. Accessed January 2, 2026.
- Haider N, Wograth M. Synthesis and functionalization of some new pyridazino[4,5-b]indole derivatives. ARKIVOC. 2005;2005(6):156-167. doi:10.3998/ark.5550190.0006.614
- Dăscălescu D, Ardeleanu R, Mangalagiu II. ChemInform Abstract: New Pyrrolo[2,1-a]phthalazine Derivatives by One-Pot Three-Component Synthesis. ChemInform. 2010;41(48). doi:10.1002/chin.201048157
- Logé C, Le Borgne M, Marchand P, et al. Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors. Bioorg Med Chem Lett. 2014;24(21):5037-5040. doi:10.1016/j.bmcl.2014.09.017
-
The best results obtained in the synthesis of pyrrolo[2,1-a]phthalazine... ResearchGate. [Link]. Accessed January 2, 2026.
- Moldoveanu C, Caproşu M, Mangalagiu II. NEW PYRROLO[2,1-a]PHTHALAZINE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDTION REACTIONS. Revue Roumaine de Chimie. 2008;53(1):47-52.
- Radini OA, El-Kashef H, Haider N, Farghaly A-R. Synthesis and functionalization of some new pyridazino[4,5-b]indole derivatives. Assiut University. . Accessed January 2, 2026.
- Farghaly A-R. Synthetic strategies of pyridazino[4,5-b]indoles. ARKIVOC. 2023;2023(1):149-179. doi:10.24820/ark.5550190.p011.949
- El-Sayed MA-A, Abdel-Aziz M, Abdel-Hafez A-A, El-Torky A. Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity. Beilstein J Org Chem. 2021;17:558-568. doi:10.3762/bjoc.17.48
- Abraham L. A Green Nucleophilic Aromatic Substitution Reaction. J Chem Educ. 2020;97(10):3810-3815. doi:10.1021/acs.jchemed.0c00181
- Stanovnik B, Golič L, Tanc M, Tišler M. Product Subclass 5: Pyridazino[1,6-a]indoles and Related Benzo-Fused Ring Systems. Science of Synthesis. 2002. doi:10.1055/sos-sd-012-00803
-
Nucleophilic Aromatic Substitution. University of Scranton. [Link]. Accessed January 2, 2026.
-
nucleophilic aromatic substitution: Topics by Science.gov. Science.gov. [Link]. Accessed January 2, 2026.
-
Nucleophilic Aromatic Substitution. YouTube. [Link]. Published July 12, 2019. Accessed January 2, 2026.
- Kim S, Park S, Lee S, Kim H, Kim H, Lee P. Directed nucleophilic aromatic substitution reaction. Chem Commun. 2018;54(56):7773-7776. doi:10.1039/c8cc03853a
- US20110136803A1 - Triazolophthalazines - Google Patents.
- El-Adl K, El-Miligy MM, El-Sayed MA-A, et al. Novel Triazolophthalazine-Hydrazone Hybrids as Potential PCAF Inhibitors: Design, Synthesis, in Vitro Anticancer Evaluation, Apoptosis, and Molecular Docking Studies. Bioorg Chem. 2020;100:103899. doi:10.1016/j.bioorg.2020.103899
- Al-Warhi T, Abdel-Aziz M, Al-Salahi R, et al. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules. 2022;27(19):6427. doi:10.3390/molecules27196427
-
Singh N, Singh S. Pharmacological activities of various phthalazine and phthalazinone derivatives. ResearchGate. [Link]. Accessed January 2, 2026.
- De Jong R, Hynes J, Lefebvre I, et al. The Chemical Development of CI-972 and CI-1000: A Continuous Nitration, A MgCl2/Et3N-Mediated C-Alkylation of a Chloronitropyrimidine, A Catalytic Protodediazotization of a Diazonium Salt, and an Air Oxidation of an Amine. Org Process Res Dev. 2003;7(3):359-365. doi:10.1021/op034011q
- Wróbel D, Wacławiak-Kamasińska A, Gierszewski M, et al. Synthesis, Spectroscopic Characterization and Photoactivity of Zr(IV) Phthalocyanines Functionalized with Aminobenzoic Acids and Their GO-Based Composites. Molecules. 2019;25(1):1. doi:10.3390/molecules25010001
Sources
- 1. Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel triazolophthalazine-hydrazone hybrids as potential PCAF inhibitors: Design, synthesis, in vitro anticancer evaluation, apoptosis, and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Utilizing 6-Nitrophthalazine in the Development of Novel Functional Materials
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the strategic utilization of 6-nitrophthalazine as a versatile building block for the creation of advanced functional materials. We move beyond the well-documented pharmacological applications of the phthalazine core to explore its potential in materials science. This document offers a unique synthesis of theoretical principles and practical, field-proven protocols. We will detail the synthesis of the this compound precursor, its conversion to the highly reactive 6-aminophthalazine monomer, and subsequent polymerization to yield high-performance polyamides. Furthermore, we will explore the intriguing possibility of leveraging the inherent chemical properties of the phthalazine moiety to create materials with unique optical and responsive characteristics, such as chemiluminescent polymers. Each section is grounded in established chemical principles, with detailed, step-by-step protocols designed to be self-validating and reproducible.
Introduction: The Phthalazine Scaffold as a Functional Material Precursor
The phthalazine core, a nitrogen-containing heterocyclic compound, is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2][3] However, the very electronic and structural features that make phthalazines biologically active also render them attractive candidates for the development of novel functional materials.[4] The rigid, aromatic nature of the phthalazine unit can impart thermal stability and mechanical strength to a polymer backbone, while the nitrogen heteroatoms offer sites for hydrogen bonding and potential coordination with metal ions.
The introduction of a nitro group at the 6-position of the phthalazine ring system creates a particularly valuable intermediate. The strongly electron-withdrawing nature of the nitro group influences the electronic properties of the entire molecule and, most importantly, provides a synthetic handle for further functionalization. The selective reduction of the nitro group to a primary amine is a facile and high-yielding transformation that opens up a vast array of polymerization possibilities.
This guide will focus on a key strategy for harnessing the potential of this compound: its conversion to 6-aminophthalazine and subsequent use as a diamine monomer in polycondensation reactions to form novel aromatic polyamides. We will also explore the potential for these phthalazine-based polymers to exhibit interesting functional properties, such as chemiluminescence.
Synthesis of the this compound Precursor
The journey towards phthalazine-based functional materials begins with the synthesis of the key precursor, this compound. A logical and well-documented synthetic route starts from the commercially available and relatively inexpensive starting material, phthalic anhydride. The synthesis involves two key steps: nitration of phthalic anhydride to produce 4-nitrophthalic acid, followed by cyclization with hydrazine to form the desired this compound.
Protocol 2.1: Synthesis of 4-Nitrophthalic Acid from Phthalic Anhydride
This protocol is adapted from established procedures for the nitration of phthalic anhydride.[5]
Materials:
-
Phthalic anhydride
-
Fuming nitric acid (sp. gr. 1.51)
-
Concentrated sulfuric acid (sp. gr. 1.84)
-
Ice
-
Water
-
Mechanical stirrer
-
Large beaker and crock (for ice bath)
-
Separatory funnel
-
Büchner funnel
Procedure:
-
In a large beaker equipped with a mechanical stirrer and placed in an ice bath, cautiously add 650 mL of concentrated sulfuric acid.
-
To the stirred sulfuric acid, add 500 g of phthalic anhydride.
-
Once the mixture reaches 80°C (steam can be used to gently heat the outer crock), begin the slow, dropwise addition of 210 mL of fuming nitric acid from a separatory funnel. Maintain the reaction temperature between 100-110°C. This addition should take approximately 1-2 hours.
-
After the addition of fuming nitric acid is complete, add 900 mL of concentrated nitric acid as rapidly as possible without allowing the temperature to exceed 110°C.
-
Continue stirring and heating the mixture for an additional 2 hours.
-
Allow the reaction mixture to cool to room temperature overnight.
-
Carefully pour the reaction mixture into 1.5 L of water in a large crock.
-
Cool the mixture and filter the resulting solid precipitate of mixed 3- and 4-nitrophthalic acids using a Büchner funnel.
-
Wash the filter cake with 200 mL of water to remove a significant portion of the more soluble 4-nitrophthalic acid isomer.
-
The filtrate can be further processed to isolate the 4-nitrophthalic acid.[6] For the synthesis of this compound, the focus is on the isomeric mixture, with subsequent purification after the next step.
Protocol 2.2: Synthesis of this compound from 4-Nitrophthalic Acid
This protocol is a generalized procedure for the synthesis of phthalazines from o-dicarboxylic acids and hydrazine.
Materials:
-
4-Nitrophthalic acid (or the mixture of nitroisomers from the previous step)
-
Hydrazine hydrate
-
Ethanol or acetic acid (as solvent)
-
Reflux apparatus
-
Beaker
-
Stirring bar
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 4-nitrophthalic acid in a suitable solvent such as ethanol or acetic acid.
-
Add a stoichiometric equivalent of hydrazine hydrate to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product, this compound, may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).
Diagram: Synthesis of this compound
Caption: Synthetic pathway to this compound.
From Precursor to Monomer: The Reduction of this compound
The conversion of the nitro group to an amino group is a pivotal step in transforming this compound into a viable monomer for polymerization. This reduction is a well-established and highly efficient chemical transformation. Catalytic hydrogenation is a common and clean method for this purpose.
Protocol 3.1: Synthesis of 6-Aminophthalazine via Catalytic Hydrogenation
Materials:
-
This compound
-
Palladium on carbon (Pd/C, 10%)
-
Ethanol or methanol
-
Hydrogen gas source (balloon or hydrogenation apparatus)
-
Three-neck round-bottom flask
-
Stirring bar
-
Filtration apparatus (Celite or similar filter aid)
-
Rotary evaporator
Procedure:
-
In a three-neck round-bottom flask, dissolve this compound in ethanol or methanol.
-
Carefully add a catalytic amount of 10% Pd/C to the solution (typically 5-10% by weight of the starting material).
-
Purge the flask with nitrogen or argon to remove air.
-
Introduce hydrogen gas into the flask (a balloon filled with hydrogen is often sufficient for small-scale reactions).
-
Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within a few hours, and its progress can be monitored by TLC.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst. Caution: The palladium catalyst can be pyrophoric when dry and should be handled with care.
-
Wash the filter cake with a small amount of the solvent.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude 6-aminophthalazine.
-
The product can be purified by recrystallization if necessary.
Diagram: Reduction of this compound
Caption: Conversion of this compound to 6-aminophthalazine.
Phthalazine-Based Aromatic Polyamides: Synthesis and Properties
With 6-aminophthalazine in hand, we can now proceed to the synthesis of high-performance aromatic polyamides. A common and effective method for this is the low-temperature solution polycondensation of the diamine monomer with a suitable diacyl chloride.[7][8] The choice of the diacyl chloride comonomer will significantly influence the properties of the resulting polyamide. For instance, using an aromatic diacyl chloride like terephthaloyl chloride will result in a rigid, high-strength polymer, while an aliphatic diacyl chloride like adipoyl chloride will lead to a more flexible material.[7]
Protocol 4.1: Synthesis of a Phthalazine-Based Aromatic Polyamide
This protocol describes a general procedure for the synthesis of an aromatic polyamide from 6-aminophthalazine and terephthaloyl chloride.
Materials:
-
6-Aminophthalazine
-
Terephthaloyl chloride
-
N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP) (anhydrous)
-
Anhydrous lithium chloride (LiCl)
-
Nitrogen or argon gas
-
Mechanical stirrer
-
Three-neck round-bottom flask
-
Dropping funnel
-
Beaker
-
Methanol
-
Filtration apparatus
Procedure:
-
In a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 6-aminophthalazine and anhydrous lithium chloride in anhydrous DMAc. The LiCl helps to keep the resulting polyamide in solution.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve a stoichiometric equivalent of terephthaloyl chloride in a small amount of anhydrous DMAc.
-
Add the terephthaloyl chloride solution dropwise to the stirred solution of 6-aminophthalazine over a period of 30-60 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 12-24 hours. The viscosity of the solution will increase as the polymer forms.
-
Precipitate the polymer by pouring the viscous solution into a beaker of rapidly stirring methanol.
-
Collect the fibrous polymer by filtration, wash thoroughly with methanol and then with water to remove any residual solvent and salts.
-
Dry the polymer in a vacuum oven at 80-100°C to a constant weight.
Diagram: Polyamide Synthesis
Caption: Polycondensation of 6-aminophthalazine.
Characterization of Phthalazine-Based Functional Materials
Thorough characterization is essential to understand the structure and properties of the newly synthesized phthalazine-based polymers. A combination of spectroscopic and thermal analysis techniques should be employed.[9][10][11][12][13]
Table 1: Key Characterization Techniques
| Technique | Information Obtained |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of the formation of the amide bond (C=O stretch around 1650 cm⁻¹, N-H stretch around 3300 cm⁻¹). Disappearance of the amine N-H stretches of the monomer. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information of the polymer repeat unit. Confirmation of the successful polymerization. |
| Differential Scanning Calorimetry (DSC) | Determination of the glass transition temperature (Tg), which provides information about the polymer's thermal properties and processability. |
| Thermogravimetric Analysis (TGA) | Assessment of the thermal stability of the polymer by measuring its decomposition temperature. |
Advanced Applications: Phthalazine-Based Chemiluminescent Polymers
The phthalazine core is structurally related to luminol, a well-known chemiluminescent compound.[2] This suggests that polymers incorporating the phthalazine moiety may exhibit interesting light-emitting properties. The synthesis of chemiluminescent polymers is an active area of research with potential applications in sensors, bioimaging, and self-reporting materials.[14][15][16][17][18]
The development of a phthalazine-based chemiluminescent polymer would likely involve the synthesis of a monomer with the phthalazine unit and another functional group that can participate in a chemiluminescent reaction. For example, a phthalazine derivative with a pendant ester group could be designed to undergo a chemiluminescent reaction upon cleavage, similar to peroxyoxalate systems.[14] Further research in this area could lead to the development of novel "smart" materials that emit light in response to a specific chemical or physical stimulus.
Conclusion
This compound is a highly versatile and underutilized building block for the development of novel functional materials. Through a straightforward synthetic sequence involving nitration, cyclization, and reduction, it can be converted into a valuable diamine monomer. This monomer can be readily polymerized to produce high-performance aromatic polyamides with potentially excellent thermal and mechanical properties. Furthermore, the inherent chemical nature of the phthalazine core opens up exciting possibilities for the creation of advanced functional materials, such as chemiluminescent polymers. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers and scientists to explore the rich and promising field of phthalazine-based materials.
References
- Holloway, J. O., Delafresnaye, L., Cameron, E. M., Kammerer, J. A., & Barner-Kowollik, C. (2024). Photo-induced synthesis of polymeric nanoparticles and chemiluminescent degradable materials via flow chemistry. Chemical Science, 15(12), 4333-4342.
- Oishi, Y., Kakimoto, M., & Imai, Y. (1987). Synthesis of aromatic polyamides from N,N'-bis(trimethylsilyl)-substituted aromatic diamines and aromatic diacid chlorides. Macromolecules, 20(4), 703–706.
- Chemspeed Technologies. (n.d.). Top Analytical Techniques for Characterizing Custom Polymers.
- Li, Y., et al. (2022). Direct Synthesis of Thermally Stable Semiaromatic Polyamides by Bulk Polymerization Using Aromatic Diamines and Aliphatic Dicarboxylic Acids. ACS Omega, 7(10), 8785-8794.
- BenchChem. (2025).
- Kim, H. J., et al. (2022). Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups. Polymers, 14(3), 481.
- Purdue University. (n.d.).
- de la Campa, J. G., de Abajo, J., & Garcia, J. M. (2013). Functional Aromatic Polyamides. Polymers, 5(2), 515-544.
- Holloway, J. O., et al. (2024). Photo-induced synthesis of polymeric nanoparticles and chemiluminescent degradable materials via flow chemistry.
- Ask this paper. (2011).
- Al-Asbahi, B. A., et al. (2018). Synthesis, characterization, and electrogenerated chemiluminescence of deep blue emitting eumelanin-inspired poly(indoylenearylene)s for polymer light emitting diodes. Journal of Polymer Science Part A: Polymer Chemistry, 56(1), 125-131.
- Carberry, P. A., et al. (2024). Mechanically Triggered Bright Chemiluminescence from Polymers by Exploiting a Synergy between Masked 2-Furylcarbinol Mechanophores and 1,2-Dioxetane Chemiluminophores. Journal of the American Chemical Society, 146(31), 21546–21553.
- Ghaemy, M., Hashemi Nasr, F., Alizadeh, R., & Taghavi, M. (2012). Synthesis and Characterization of Novel Photoactive, Thermally Stable and Organosoluble Polyamides Based on Carbazole and Imidazole Derivatives in the Main Chain. Polymers, 4(2), 1186-1202.
- Svejda, S. A., & Sibi, M. P. (2013). Catalyst-controlled polycondensation of glycerol with diacyl chlorides: linear polyesters from a trifunctional monomer. Chemical Science, 4(4), 1474-1478.
- SparkL. (n.d.). Revision Notes - Formation of Polyamides from Diamines and Dicarboxylic Acids or Dioyl Chlorides.
- Svejda, S. A., & Sibi, M. P. (2013). Catalyst-controlled polycondensation of glycerol with diacyl chlorides: linear polyesters from a trifunctional monomer. Chemical Science, 4(4), 1474-1478.
- ResearchGate. (n.d.).
- Shodhganga. (n.d.).
- AdvanSES. (n.d.).
- Huntress, E. H., Shloss, Jr., E. L., & Ehrlich, P. (1941). 4-Nitrophthalic acid. Organic Syntheses, Coll. Vol. 2, p.457; Vol. 19, p.73.
- Guidechem. (2024).
- Science.gov. (n.d.). ftir tga dsc: Topics by Science.gov.
- ResearchGate. (n.d.).
- Emam, S. M., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies.
- Culhane, P. J., & Woodward, G. E. (1941). 3-Nitrophthalic acid. Organic Syntheses, Coll. Vol. 1, p.408; Vol. 9, p.62.
- Nafie, M. S., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Advances, 14(20), 14144-14161.
- Huntress, E. H., & Shriner, R. L. (1943). 4-Nitrophthalimide. Organic Syntheses, Coll. Vol. 2, p.459; Vol. 19, p.71.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Chemical Reactivity of 4-Nitrophthalic Acid in Synthesis.
- CN1321972C - Process of preparing 4-nitro phthalic acid from the reaction mother liquor of ...
- Elmeligie, S., et al. (2021). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Bioorganic Chemistry, 107, 104547.
- US8471023B2 - Reductive amination of 6-keto normorphinans by catalytic hydrogen transfer - Google P
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN1321972C - Process of preparing 4-nitro phthalic acid from the reaction mother liquor of nitrating phthalic anhydride to prepare 3-nitro phthalic acid - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Functional Aromatic Polyamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resolvemass.ca [resolvemass.ca]
- 10. researchgate.net [researchgate.net]
- 11. 14.139.213.3:8080 [14.139.213.3:8080]
- 12. advanses.com [advanses.com]
- 13. ftir tga dsc: Topics by Science.gov [science.gov]
- 14. blogs.rsc.org [blogs.rsc.org]
- 15. Photo-induced synthesis of polymeric nanoparticles and chemiluminescent degradable materials via flow chemistry - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 16. Synthesis and characterization of chemiluminescent conducting polyluminol via biocatalysis: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 17. Synthesis, characterization, and electrogenerated chemiluminescence of deep blue emitting eumelanin-inspired poly(indoylenearylene)s for polymer light emitting diodes | Semantic Scholar [semanticscholar.org]
- 18. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: A Researcher's Guide to the Reduction of 6-Nitrophthalazine
Introduction: The Synthetic Gateway to Functionalized Phthalazines
The transformation of a nitro group into a primary amine is a cornerstone of modern organic synthesis, particularly in the development of pharmacologically active molecules. The reduction of 6-Nitrophthalazine to 6-Aminophthalazine is a critical step that unlocks a versatile synthetic intermediate. 6-Aminophthalazine serves as a crucial building block for constructing more complex molecular architectures, finding applications in the synthesis of novel kinase inhibitors, anti-cancer agents, and other therapeutic compounds.[1][2] The choice of reductive methodology is paramount, dictated by factors such as functional group tolerance on the substrate, desired chemoselectivity, scalability, safety, and overall cost-effectiveness.[1]
This guide provides an in-depth analysis of established laboratory procedures for the reduction of this compound. We will explore the mechanistic underpinnings of various methods, offer detailed, step-by-step protocols for practical application, and present a comparative analysis to aid researchers in selecting the optimal strategy for their specific synthetic goals.
Methodologies for Aromatic Nitro Group Reduction
The conversion of an aromatic nitro group to an amine can be achieved through several reliable methods, broadly classified into catalytic hydrogenation and chemical reductions using stoichiometric reagents.[1][3]
Catalytic Hydrogenation
Catalytic hydrogenation is frequently the preferred method for nitro reductions due to its high efficiency, clean reaction profiles, and the generation of water as the only byproduct. The process typically involves a heterogeneous catalyst, such as palladium on carbon (Pd/C) or Raney nickel, in the presence of molecular hydrogen (H₂).[3][4]
-
Mechanism: The reaction occurs on the surface of the metal catalyst.[5] Molecular hydrogen is adsorbed onto the catalyst surface and dissociates into reactive hydrogen atoms. The nitro compound also adsorbs onto the surface, where it undergoes stepwise reduction by the hydrogen atoms, passing through nitroso and hydroxylamine intermediates before yielding the final amine.
-
Advantages: High yields, clean reaction, and atom economy. The catalyst can often be recovered and reused.
-
Considerations: A key drawback is the catalyst's ability to reduce other functional groups (e.g., alkenes, alkynes, and some protecting groups).[4] Additionally, specialized equipment is required for handling hydrogen gas under pressure, and precautions must be taken due to its flammability.[6]
Chemical Reduction with Metals in Acidic Media
This classical approach remains widely used due to its reliability, cost-effectiveness, and operational simplicity. Common metals include iron (Fe), tin (Sn), and zinc (Zn).[4][7]
-
Iron (Fe) / Acid: The use of iron powder in the presence of an acid like acetic acid or ammonium chloride is a mild and effective method.[4][8][9] It is known for its good chemoselectivity, often leaving other reducible groups intact.
-
Tin(II) Chloride (SnCl₂): Stannous chloride is another mild reducing agent that is particularly useful for its selectivity.[4][10][11] The reaction is typically carried out in a protic solvent like ethanol. While effective, a significant drawback is the need to remove tin-based byproducts during workup, which can be challenging.[11]
-
Mechanism: These reactions proceed via a series of single-electron transfers from the metal to the nitro group. The acidic medium provides the necessary protons for the formation of water from the oxygen atoms of the nitro group.
Reduction with Sodium Dithionite (Na₂S₂O₄)
Sodium dithionite (also known as sodium hydrosulfite) offers an excellent metal-free alternative for nitro group reduction.[12] It is valued for its mild conditions and high chemoselectivity, tolerating a wide variety of functional groups such as esters, ketones, and halogens.[12]
-
Mechanism: The reduction is believed to occur through a single-electron transfer mechanism. In an aqueous environment, the dithionite ion (S₂O₄²⁻) exists in equilibrium with the sulfur dioxide radical anion (•SO₂⁻), which is the active reducing species.[12] This radical transfers electrons stepwise to the nitro group, leading to the amine via nitroso and hydroxylamine intermediates.[12]
-
Advantages: Excellent chemoselectivity, mild reaction conditions, and avoids the use of heavy metals.[12]
-
Considerations: The stability of sodium dithionite can be a concern, as its decomposition temperature can be lowered in the presence of organic solvents.[13] The use of sulfur-based reagents can also lead to odor issues and the potential generation of toxic gases like H₂S if the waste is acidified.[13]
Visualizing the Process
General Reaction Scheme
Caption: Chemical transformation of this compound to 6-Aminophthalazine.
Generalized Experimental Workflow
Caption: A typical workflow for the synthesis and isolation of 6-Aminophthalazine.
Comparative Overview of Reduction Methods
| Method | Reducing Agent | Typical Solvent | Temp. | Advantages | Disadvantages/Considerations |
| Catalytic Hydrogenation | H₂ gas with Pd/C or Raney Ni | Ethanol, Methanol, Ethyl Acetate | RT - 50°C | High efficiency, clean (water byproduct), reusable catalyst.[1][4] | Requires pressure equipment; reduces other functional groups; catalyst can be pyrophoric.[4] |
| Metal/Acid Reduction | Fe powder / Acetic Acid or NH₄Cl | Ethanol/Water | Reflux | Cost-effective, good chemoselectivity, operationally simple.[4][9] | Can require harsh acidic conditions; removal of iron salts can be tedious.[6] |
| Stannous Chloride | SnCl₂·2H₂O | Ethanol, Ethyl Acetate | RT - Reflux | Mild conditions, good selectivity for nitro groups.[4][11] | Stoichiometric amounts needed; removal of tin oxides/salts during workup is often difficult.[11] |
| Sodium Dithionite | Na₂S₂O₄ | Ethanol/Water, DMF/Water | RT - 80°C | Metal-free, excellent chemoselectivity, mild conditions.[12][14] | Reagent instability; potential for sulfur odor and toxic byproducts if acidified.[13] |
Detailed Experimental Protocols
Protocol A: Reduction of this compound using Tin(II) Chloride
This protocol describes a reliable and widely used method for the reduction of aromatic nitro compounds at the lab scale.[1][9]
Materials and Reagents:
-
This compound (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 - 5.0 eq)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Sodium hydroxide (NaOH) solution (e.g., 3 M)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Celite®
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) in ethanol (approx. 15-20 mL per gram of starting material).
-
Addition of Reagent: To the stirred suspension, add tin(II) chloride dihydrate (4.0 eq) portion-wise. The addition may be exothermic.
-
Reaction: Heat the mixture to reflux (typically 70-80°C) and maintain stirring.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 2-4 hours).
-
Workup - Quenching: Cool the reaction mixture to room temperature. Carefully pour the mixture over crushed ice and basify by slowly adding a saturated NaHCO₃ solution or 3 M NaOH until the pH is ~8-9. Vigorous stirring is necessary to break up the tin hydroxide precipitate.
-
Filtration: Filter the resulting slurry through a pad of Celite® to remove the insoluble tin salts. Wash the filter cake thoroughly with ethyl acetate.[1]
-
Extraction: Transfer the filtrate to a separatory funnel. Extract the aqueous layer two to three times with ethyl acetate.[1]
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude 6-Aminophthalazine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary.
Protocol B: Reduction of this compound using Sodium Dithionite
This protocol provides a metal-free alternative, which is advantageous for its high chemoselectivity.[12][13]
Materials and Reagents:
-
This compound (1.0 eq)
-
Sodium dithionite (Na₂S₂O₄) (3.0 - 4.0 eq)
-
Solvent system: e.g., Ethanol/Water (1:1) or Dichloromethane/Water (1:1) with a phase-transfer catalyst.
-
Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in the chosen organic solvent (e.g., ethanol) in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Solution: In a separate flask, prepare a solution of sodium dithionite (3.0 eq) in water.
-
Addition: Heat the solution of the nitro compound to 50-60°C. Add the aqueous sodium dithionite solution dropwise to the stirred solution over 20-30 minutes. The reaction can be exothermic.[12]
-
Reaction: Maintain the reaction temperature and continue vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS. The reaction is often complete within 1-3 hours.
-
Workup - Extraction: After cooling to room temperature, transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent like ethyl acetate.[12]
-
Washing and Drying: Combine the organic extracts and wash with a saturated brine solution to remove residual water and inorganic salts.[12]
-
Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine.
-
Purification: Purify the product by crystallization or column chromatography as needed.
Safety and Handling Precautions
The reduction of nitro compounds is an energetic transformation and requires careful handling.
-
Exothermic Reactions: Most nitro group reductions are highly exothermic.[6] Reagents should be added slowly and portion-wise, with external cooling available if necessary, especially during scale-up.
-
Reagent Handling:
-
Nitro Compounds: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[15][16]
-
Acids and Bases: Concentrated acids and bases are corrosive and should be handled with extreme care.
-
Sodium Dithionite: This reagent is unstable and can decompose, particularly in the presence of water and organic solvents.[13] Store in a cool, dry place.
-
Metal Powders: Finely divided metal powders like iron can be pyrophoric.[17]
-
-
Waste Disposal: Quench the reaction mixture carefully before disposal. Acidic waste containing sulfur compounds may release toxic H₂S gas.[13] Heavy metal waste (e.g., tin) must be disposed of according to institutional and local regulations.
References
-
Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). ACS Green Chemistry Institute Pharmaceutical Roundtable. [Online]. Available: [Link]
-
Nitro Reduction - SnCl2. Common Organic Chemistry. [Online]. Available: [Link]
-
Nitro Reduction - Common Conditions. Common Organic Chemistry. [Online]. Available: [Link]
- Agrawal, A., & Tratnyek, P. G. (1996). Reduction of Nitro Aromatic Compounds by Zero-Valent Iron Metal. Environmental Science & Technology, 30(1), 153–160.
- Ge, H., & Driffield, M. (2014). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Journal of the American Chemical Society, 136(29), 10437–10446.
-
Sodium Hydrosulfite, Sodium Dithionite. Organic Chemistry Portal. [Online]. Available: [Link]
- Crossley, D. W., et al. (2016). Chemoselective nitro reduction and hydroamination using a single iron catalyst.
-
Ge, H., & Driffield, M. (2014). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. CORE. [Online]. Available: [Link]
-
Reduction of nitro compounds. Wikipedia. [Online]. Available: [Link]
-
Sn2+ reduction. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Online]. Available: [Link]
-
Chandrasekhar, D., et al. (2011). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. SciSpace. [Online]. Available: [Link]
-
NITRO RAZREDČILO :: Safety Data Sheet. Chemius. [Online]. Available: [Link]
-
Nitro Reduction. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Online]. Available: [Link]
-
mechanism of sodium dithionite aromatic nitro reduction? Sciencemadness Discussion Board. [Online]. Available: [Link]
-
Nitration reaction safety. YouTube. [Online]. Available: [Link]
-
Can sodium dithionite be used for reduction of nitro to amine group? Is this better than Fe powder which needs column separation? ResearchGate. [Online]. Available: [Link]
- Ge, H., & Driffield, M. (2014). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Journal of the American Chemical Society, 136(29), 10437–10446.
-
Scheme 1: Synthetic route to aminophthalazinones 5 and 6. ResearchGate. [Online]. Available: [Link]
- Wang, L., et al. (2024).
-
Experiment 6. Chemistry 210. [Online]. Available: [Link]
-
Which one is the best procedure for the reduction of aromatic nitro compounds? ResearchGate. [Online]. Available: [Link]
- Process for the catalytic hydrogenation of aromatic nitro compounds. Google Patents. [Online].
- 1-amino-phthalazine derivatives, the preparation and the therapeutic use thereof. Google Patents. [Online].
- Misiura, K., et al. (2021). Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity. Beilstein Journal of Organic Chemistry, 17, 558–568.
- Jagadeesh, R. V., et al. (2017). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst.
-
Wang, L., et al. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. ResearchGate. [Online]. Available: [Link]
- Catalytic hydrogenation of nitro aromatic compounds to produce the corresponding amino compounds. Google Patents. [Online].
-
Tests for Organic nitro groups - Reduction to NHOH. YouTube. [Online]. Available: [Link]
-
Catalytic Hydrogenation. YouTube. [Online]. Available: [Link]
-
Raposo, M. M. M., Sampaio, A. M. B. A., & Kirsch, G. (2004). Synthesis of 1-amino-4-(2´-thienyl)phthalazine derivatives. Universidade do Minho. [Online]. Available: [Link]
-
Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Online]. Available: [Link]
-
Li, J., & Zhang, Y. (2005). A Novel reduction of O-Nitrophenoxy Compounds Promoted by Low-Valent Titanium: An Access to 2H-1,4-Benzoxazine Derivatives. ResearchGate. [Online]. Available: [Link]
- Sun, X., et al. (2013). Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. Catalysis Science & Technology, 3(7), 1835-1842.
-
1-Aminophthalazine. Venkatasai Life Sciences. [Online]. Available: [Link]
-
Reduction of 4-nitrophenol catalyzed by nitroreductase. OUCI. [Online]. Available: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
- 7. Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hwbdocs.env.nm.gov [hwbdocs.env.nm.gov]
- 9. scispace.com [scispace.com]
- 10. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
- 11. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 12. benchchem.com [benchchem.com]
- 13. Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite) - Wordpress [reagents.acsgcipr.org]
- 14. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 15. Mobile [my.chemius.net]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: 6-Nitrophthalazin-1(2H)-one as a Versatile Scaffold for Combinatorial Chemistry in Drug Discovery
Introduction: The Phthalazinone Scaffold in Medicinal Chemistry
The phthalazinone core is a privileged heterocyclic system renowned for its wide spectrum of pharmacological activities.[1][2] Derivatives of this scaffold have demonstrated efficacy as anticancer, anti-diabetic, anti-inflammatory, and antihypertensive agents, among others.[2] This biological versatility makes the phthalazinone scaffold a highly attractive starting point for the design and synthesis of novel therapeutic agents.[3][4] Combinatorial chemistry, a powerful tool for the rapid generation of large libraries of structurally related compounds, is ideally suited for exploring the chemical space around this promising core.[5]
This application note details the use of 6-nitrophthalazin-1(2H)-one as a strategic starting material for the construction of diverse chemical libraries. The nitro group at the 6-position serves as a key functional handle, which, after reduction to an amine, provides a versatile point for the introduction of a wide array of chemical moieties. We present detailed protocols for the synthesis of the core scaffold, its functionalization, and its application in solid-phase combinatorial library synthesis.
Core Scaffold Synthesis and Functionalization
The synthetic strategy hinges on a two-step process: the initial formation of the 6-nitrophthalazin-1(2H)-one core, followed by the reduction of the nitro group to the corresponding amine, which then serves as the primary point of diversification for the combinatorial library.
Diagram of the Core Synthetic Pathway
Caption: Core synthetic route for library generation.
Protocol 1: Synthesis of 6-Nitrophthalazin-1(2H)-one
This protocol describes the synthesis of the 6-nitrophthalazin-1(2H)-one scaffold from a commercially available 2-acyl-4-nitrobenzoic acid. The cyclocondensation with hydrazine hydrate is a robust and well-established method for the formation of the phthalazinone ring system.[6]
Materials:
-
2-Acetyl-4-nitrobenzoic acid
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Filtration apparatus (Büchner funnel)
-
Standard laboratory glassware
Procedure:
-
In a 250 mL round-bottom flask, dissolve 1 equivalent of 2-acetyl-4-nitrobenzoic acid in a minimal amount of ethanol.
-
To the stirred solution, add 1.5 equivalents of hydrazine hydrate dropwise.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature. The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to yield 6-nitro-4-methylphthalazin-1(2H)-one as a solid.
Characterization: The synthesized compound should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
| Compound | Expected ¹H NMR (DMSO-d₆, δ ppm) | Expected ¹³C NMR (DMSO-d₆, δ ppm) |
| 6-Nitro-4-methylphthalazin-1(2H)-one | ~12.8 (s, 1H, NH), 8.5-7.8 (m, 3H, Ar-H), 2.5 (s, 3H, CH₃) | ~160 (C=O), 148 (C-NO₂), 145, 135, 130, 125, 120 (Ar-C), 20 (CH₃) |
Note: The exact chemical shifts may vary slightly.
Protocol 2: Reduction to 6-Aminophthalazin-1(2H)-one
The reduction of the nitro group to a primary amine is a critical step that transforms the scaffold into a suitable substrate for combinatorial derivatization. Tin(II) chloride in hydrochloric acid is a common and effective method for this transformation.
Materials:
-
6-Nitro-4-methylphthalazin-1(2H)-one
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH) solution (for neutralization)
-
Ethyl acetate
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Suspend 1 equivalent of 6-nitro-4-methylphthalazin-1(2H)-one in ethanol in a round-bottom flask.
-
Add 5 equivalents of tin(II) chloride dihydrate to the suspension.
-
Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours.
-
Upon reaction completion (monitored by TLC), carefully neutralize the mixture with a saturated solution of sodium hydroxide until the pH is basic.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 6-amino-4-methylphthalazin-1(2H)-one.
Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The appearance of a broad singlet corresponding to the -NH₂ protons and the disappearance of the nitro group in the mass spectrum are indicative of a successful reaction.[7]
Combinatorial Library Synthesis on Solid Support
The 6-aminophthalazin-1(2H)-one scaffold is now ready for combinatorial derivatization. Solid-phase synthesis offers significant advantages for library creation, including the use of excess reagents to drive reactions to completion and simplified purification through washing.[8][9]
Diagram of Solid-Phase Library Generation
Caption: Solid-phase synthesis workflow for library generation.
Protocol 3: Solid-Phase Synthesis of a Phthalazinone-Based Amide Library
This protocol outlines a representative procedure for the synthesis of a combinatorial library via acylation of the 6-amino group on a solid support, followed by N-alkylation of the phthalazinone nitrogen.
Materials:
-
6-Amino-4-methylphthalazin-1(2H)-one
-
Wang resin
-
A diverse set of carboxylic acids (R¹-COOH)
-
A diverse set of alkyl halides (R²-X)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (20% in DMF)
-
Trifluoroacetic acid (TFA)
-
Solid-phase synthesis vessels
-
Shaker
Procedure:
Step 1: Immobilization of the Scaffold
-
Swell the Wang resin in DMF.
-
In a separate flask, pre-activate a carboxylic acid linker (e.g., Fmoc-glycine) with DIC and HOBt in DMF.
-
Add the activated linker to the resin and shake for 4 hours. Wash the resin thoroughly with DMF and DCM.
-
Deprotect the Fmoc group with 20% piperidine in DMF.
-
Couple the 6-amino-4-methylphthalazin-1(2H)-one to the linker using DIC/HOBt activation. Shake for 6 hours and wash the resin.
Step 2: First Point of Diversification (Acylation)
-
Distribute the resin-bound scaffold into separate reaction vessels.
-
To each vessel, add a solution of a unique carboxylic acid (R¹-COOH), DIC, and HOBt in DMF.
-
Shake the vessels for 6-8 hours to ensure complete acylation of the 6-amino group.
-
Wash the resin in each vessel with DMF and DCM.
Step 3: Second Point of Diversification (N-Alkylation)
-
To each vessel, add a solution of a unique alkyl halide (R²-X) and a non-nucleophilic base (e.g., diisopropylethylamine) in DMF.
-
Shake at room temperature or with gentle heating until the reaction is complete (monitor by a test cleavage).
-
Wash the resin thoroughly with DMF and DCM.
Step 4: Cleavage and Collection
-
Treat the resin in each vessel with a cleavage cocktail (e.g., 95% TFA in water).
-
Shake for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved library member.
-
Concentrate the filtrate to obtain the crude product.
Step 5: Analysis
-
Characterize each library member by LC-MS to confirm the molecular weight and assess purity.
Conclusion
The 6-nitrophthalazin-1(2H)-one scaffold provides an excellent and versatile platform for the generation of diverse chemical libraries for drug discovery. The synthetic route is straightforward, and the key amino functionality allows for a wide range of derivatization reactions. The application of solid-phase synthesis facilitates the high-throughput production of novel phthalazinone derivatives, which can then be screened for a variety of biological activities, accelerating the identification of new therapeutic lead compounds.[5][10]
References
- Singh, J., Suryan, A., Kumar, S., & Sharma, S. (2020). Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 20(18), 2228–2245.
- Vila, N., & Terán, C. (2015). Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. European Journal of Medicinal Chemistry, 90, 838–853.
- Request PDF. (n.d.). Phthalazinone Scaffold:Emerging Tool in the Development of Target Based Novel Anticancer Agents.
- Bentham Science Publishers. (2020, December 1). Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents.
- Costas-Lago, M. C., Vila, N., Rahman, A., Besada, P., Rozas, I., Brea, P., Loza, M. I., González-Romero, E., & Terán, C. (2021). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules, 26(11), 3169.
- MDPI. (n.d.). Solid-Phase Synthesis for Constructing Thiazolotriazinone-Based Compounds Library.
- Malinowski, Z., Fornal, E., Sumara, A., Kontek, R., Bukowski, K., Pasternak, B., Sroczyński, D., Kusz, J., Małecka, M., & Nowak, M. (2021). Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity. Beilstein Journal of Organic Chemistry, 17, 558–568.
- PubMed. (2013, January 14).
- Request PDF. (n.d.). Synthesis of 4-Substituted Phthalazin-1(2H)
- ResearchGate. (2021, February 5). (PDF) Amino- and polyaminophthalazin-1(2 H )-ones: synthesis, coordination properties, and biological activity.
- Benchchem. (n.d.). Synthesis of 2-amino-4-methylphthalazin-1(2H)-one from 2-acylbenzoic acid: An In-depth Technical Guide.
- PubMed. (2011, December 16). Palladium-catalyzed synthesis of 4-aminophthalazin-1(2H)-ones by isocyanide insertion.
- Bentham Science. (n.d.). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids)
- Google Patents. (n.d.). CN111217764B - Method for preparing 6-nitro-1, 2, 4-acid oxygen.
- PubMed Central. (n.d.). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides.
- Büyükgüngör, O., Odabaşoğlu, M., Narayana, B., Vijesh, A. M., & Yathirajan, H. S. (2007). Phthalazin-1(2H)-one–picric acid (1/1). Acta Crystallographica Section E: Structure Reports Online, 64(1), o119.
- PubMed. (n.d.). Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery.
Sources
- 1. Synthesis of Anabaenopeptins With a Strategic Eye Toward N-Terminal Sequence Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. BJOC - Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity [beilstein-journals.org]
- 8. Novel solid-phase parallel synthesis of N-substituted-2-aminobenzo [d]thiazole derivatives via cyclization reactions of 2-iodophenyl thiourea intermediate resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
High-Throughput Screening of 6-Nitrophthalazine Derivatives for Novel PARP-1 Inhibitors: Application Notes and Protocols
Introduction: The Therapeutic Potential of 6-Nitrophthalazine Derivatives as PARP-1 Inhibitors
The phthalazinone scaffold is a well-established pharmacophore in the development of potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a family of enzymes critical for DNA repair.[1][2][3][4] Olaparib, the first FDA-approved PARP inhibitor, features this core structure and has revolutionized the treatment of cancers with deficiencies in DNA repair mechanisms, particularly those with BRCA1/2 mutations.[3] The phthalazinone core of Olaparib plays a crucial role in its inhibitory activity by occupying the nicotinamide binding pocket of the PARP active site.[3]
This application note explores the potential of this compound derivatives as a novel class of PARP-1 inhibitors. The introduction of a nitro group at the 6-position of the phthalazine ring is a strategic modification intended to enhance the molecule's interaction with the PARP active site and potentially improve its pharmacological properties. This rationale is grounded in the principles of bioisosteric replacement, where the nitro group can modulate the electronic and steric properties of the scaffold, potentially leading to improved potency and selectivity.[5]
This guide provides a comprehensive framework for the high-throughput screening (HTS) of a this compound derivative library, from the design and synthesis of the compound library to primary and secondary screening assays and hit validation. The protocols are designed to be robust, reproducible, and adaptable to standard laboratory automation, enabling the efficient identification of promising lead compounds for further drug development.
Designing and Synthesizing a this compound Derivative Library
The successful identification of potent PARP-1 inhibitors from a screening campaign is highly dependent on the quality and diversity of the compound library. The synthesis of a focused library of this compound derivatives can be achieved through a multi-step synthetic route, starting from commercially available materials. The general synthetic scheme involves the condensation of a substituted phenylacetic acid with 4-nitrophthalic anhydride, followed by reaction with hydrazine to form the core 6-nitrophthalazinone scaffold.[6] Diversity can be introduced by varying the substituents on the phenylacetic acid starting material.
General Synthetic Protocol for 4-Substituted-6-Nitrophthalazin-1(2H)-ones
This protocol outlines a general method for the synthesis of 4-substituted-6-nitrophthalazin-1(2H)-ones.
Step 1: Synthesis of 2-(Arylacetyl)-4-nitrobenzoic Acid
-
To a solution of 4-nitrophthalic anhydride (1 equivalent) in a suitable solvent (e.g., toluene), add a substituted phenylacetic acid (1 equivalent) and potassium carbonate (1.2 equivalents).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and acidify with 2N HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(arylacetyl)-4-nitrobenzoic acid.
Step 2: Synthesis of 4-Aryl-6-nitrophthalazin-1(2H)-one
-
Dissolve the crude 2-(arylacetyl)-4-nitrobenzoic acid (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1.5 equivalents) dropwise to the solution.
-
Reflux the reaction mixture for 6-8 hours, monitoring by TLC.
-
Upon completion, cool the mixture to room temperature, and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the desired 4-aryl-6-nitrophthalazin-1(2H)-one.
Characterization: The synthesized compounds should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm their structure and purity.
High-Throughput Screening Cascade for this compound Derivatives
A tiered screening approach is recommended to efficiently identify and validate potent and selective PARP-1 inhibitors from the this compound library. This cascade consists of a primary biochemical screen to identify all potential inhibitors, followed by a secondary cell-based assay to confirm on-target activity in a more physiologically relevant context.
Caption: High-throughput screening cascade for the identification of this compound-based PARP-1 inhibitors.
Primary Screening: Fluorescence Polarization (FP) Assay for PARP-1 Inhibition
The primary screen will utilize a fluorescence polarization (FP) assay, a robust and cost-effective method for HTS.[7][8][9] This homogenous assay measures the inhibition of PARP-1 binding to a fluorescently labeled DNA probe.
Principle of the FP Assay
A small, fluorescently labeled DNA oligonucleotide rotates rapidly in solution, resulting in a low FP signal. Upon binding to the larger PARP-1 enzyme, the rotational motion of the complex slows down, leading to a high FP signal.[10][11] Inhibitors of PARP-1 will compete with the DNA probe for binding to the enzyme, resulting in a decrease in the FP signal.
Caption: Principle of the fluorescence polarization assay for PARP-1 inhibition.
Detailed Protocol for the PARP-1 FP Assay
Materials:
-
Recombinant human PARP-1 enzyme
-
Fluorescently labeled DNA oligonucleotide probe (e.g., FAM-labeled hairpin DNA)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM MgCl₂, 1 mM DTT
-
384-well, black, low-volume assay plates
-
This compound compound library (dissolved in DMSO)
-
Positive Control: Olaparib or another known PARP-1 inhibitor
-
Negative Control: DMSO
-
Fluorescence polarization plate reader
Procedure:
-
Compound Plating: Dispense 50 nL of each compound from the this compound library into the wells of a 384-well assay plate using an acoustic dispenser.
-
Reagent Preparation:
-
Prepare a working solution of the fluorescent DNA probe in assay buffer at a concentration of 2X the final desired concentration.
-
Prepare a working solution of PARP-1 enzyme in assay buffer at a concentration of 2X the final desired concentration.
-
-
Assay Assembly:
-
Add 5 µL of the 2X fluorescent DNA probe solution to all wells.
-
Add 5 µL of the 2X PARP-1 enzyme solution to all wells except the "no enzyme" control wells. Add 5 µL of assay buffer to the "no enzyme" control wells.
-
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Data Acquisition: Measure the fluorescence polarization (in mP units) using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.
Data Analysis and Quality Control:
The percentage of inhibition for each compound is calculated using the following formula:
% Inhibition = 100 * (1 - [(FP_sample - FP_low_control) / (FP_high_control - FP_low_control)])
Where:
-
FP_sample is the FP value of the test compound well.
-
FP_low_control is the mean FP value of the wells with enzyme and probe but no inhibitor (DMSO control).
-
FP_high_control is the mean FP value of the wells with a known potent inhibitor (e.g., Olaparib).
The quality and reliability of the HTS assay should be assessed using the Z'-factor , a statistical parameter that reflects the separation between the high and low controls.[12][13][14][15][16]
Z' = 1 - [(3 * (SD_high + SD_low)) / |Mean_high - Mean_low|]
Where:
-
SD_high and SD_low are the standard deviations of the high and low controls, respectively.
-
Mean_high and Mean_low are the means of the high and low controls, respectively.
| Z'-factor Value | Assay Quality |
| > 0.5 | Excellent |
| 0 to 0.5 | Acceptable |
| < 0 | Unacceptable |
An assay with a Z'-factor greater than 0.5 is considered robust and suitable for HTS.[12][13]
Secondary Screening: Cell-Based Assay for On-Target Activity
Compounds identified as "hits" in the primary screen should be further evaluated in a cell-based assay to confirm their ability to inhibit PARP-1 activity within a cellular context. A common and effective secondary assay is to measure the induction of apoptosis in a cancer cell line with a known deficiency in a DNA repair pathway, such as BRCA-deficient cells.[17]
Principle of the Cell-Based Apoptosis Assay
PARP inhibitors induce synthetic lethality in BRCA-deficient cancer cells by preventing the repair of single-strand DNA breaks, which then accumulate and lead to cell death (apoptosis).[17] This assay measures the ability of the this compound derivatives to selectively kill BRCA-deficient cells.
Detailed Protocol for the Cell-Based Apoptosis Assay
Materials:
-
BRCA1 or BRCA2-deficient cancer cell line (e.g., MDA-MB-436, CAPAN-1)
-
Isogenic BRCA-proficient cell line (as a control for selectivity)
-
Cell culture medium and supplements
-
Caspase-Glo® 3/7 Assay System (or similar apoptosis detection reagent)
-
384-well, white, clear-bottom cell culture plates
-
Luminometer plate reader
Procedure:
-
Cell Seeding: Seed the BRCA-deficient and BRCA-proficient cells into 384-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the hit compounds from the primary screen. Include a positive control (Olaparib) and a negative control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
Apoptosis Measurement: Add the Caspase-Glo® 3/7 reagent to the wells according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence signal using a plate reader. The luminescence signal is directly proportional to the amount of caspase-3/7 activity, an indicator of apoptosis.
Data Analysis:
The results should be plotted as a dose-response curve, and the half-maximal inhibitory concentration (IC50) for each compound should be calculated. Compounds that exhibit potent and selective killing of the BRCA-deficient cells are considered validated hits.
Hit Validation and Lead Optimization
Validated hits from the secondary screen should undergo further characterization to confirm their mechanism of action and assess their drug-like properties. This includes:
-
Orthogonal Assays: Confirming PARP-1 inhibition using an alternative assay format (e.g., an ELISA-based assay measuring PARylation).
-
Selectivity Profiling: Assessing the inhibitory activity of the compounds against other PARP family members to determine their selectivity.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the hit compounds to understand the relationship between their chemical structure and biological activity. This can help in designing more potent and selective inhibitors.
-
In Vitro ADME/Tox Profiling: Evaluating the absorption, distribution, metabolism, excretion, and toxicity properties of the lead compounds.
Conclusion
This application note provides a detailed and actionable guide for the high-throughput screening of this compound derivatives as potential PARP-1 inhibitors. By following the outlined protocols for library synthesis, primary biochemical screening, and secondary cell-based validation, researchers can efficiently identify and characterize novel lead compounds for the development of next-generation cancer therapeutics. The strategic design of the this compound scaffold, combined with a robust HTS cascade, offers a promising avenue for the discovery of potent and selective PARP inhibitors with improved pharmacological profiles.
References
- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67–73.
- Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery.
- On HTS: Z-factor. (2023, December 12).
- Sui, Y., & Wu, Z. (2021). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies.
-
Z-factor. (n.d.). In Wikipedia. Retrieved from [Link]
- Menear, K. A., Adcock, C., Boulter, R., Cockcroft, X., Copsey, L., Cranston, A., ... & Jackson, S. P. (2008). 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel, potent, and orally active inhibitor of poly (ADP-ribose) polymerase. Journal of medicinal chemistry, 51(20), 6581–6591.
- Almahli, H., Al-Salahi, R., Marzouk, M., & El-Gamal, K. (2021). Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase. Bioorganic chemistry, 114, 105128.
- Pharmacophore modeling for phthalazinone analogs using a ligand-based methodology. (n.d.). ResearchGate.
- Wang, L., Liu, Y., Wang, Y., Li, Y., Zhang, Y., & Sun, Y. (2021). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Chemical and Pharmaceutical Bulletin, 69(7), 693–700.
- Design and Molecular modeling of some phthalazinone derivatives as PARP2 Inhibitors. (n.d.).
-
PARPtrap™ Assay Kit for PARP1. (n.d.). BPS Bioscience. Retrieved from [Link]
- Fluorescence polarization assay to quantify protein-protein interactions in an HTS format. (n.d.).
- Li, Y. X., Luo, Y. P., Xi, Z., Niu, C., He, Y. Z., & Yang, G. F. (2006). Design and syntheses of novel phthalazin-1 (2H)-one derivatives as acetohydroxyacid synthase inhibitors. Journal of agricultural and food chemistry, 54(24), 9135–9139.
- Bucelli, F., Fardella, G., Grandi, S., Pescina, S., Santi, P., & Zani, F. (2013). Synthesis, bioevaluation and structural study of substituted phthalazin-1 (2H)-ones acting as antifungal agents. Molecules, 18(3), 3464–3481.
- Lea, W. A., & Simeonov, A. (2011). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert opinion on drug discovery, 6(1), 17–32.
- Bucelli, F., Fardella, G., Grandi, S., Pescina, S., Santi, P., & Zani, F. (2013). Synthesis, bioevaluation and structural study of substituted phthalazin-1 (2H)-ones acting as antifungal agents. Molecules, 18(3), 3464–3481.
- Want to disrupt a protein:peptide interaction using HTS? 5 steps to successful FP assay development. (2018, July 2). Sussex Drug Discovery Centre. Retrieved from a relevant institutional blog or website.
- Doruk, Y. U., Diolaiti, M. E., Ashworth, A., & Talele, T. T. (2025). Discovery of a Novel [6-6-5-5-6] Pentacyclic Tetrahydrocyclopentaphthalazinone as a Promising PARP Inhibitor Scaffold. ACS medicinal chemistry letters.
-
FLUORESCENCE POLARIZATION ASSAYS. (n.d.). BPS Bioscience. Retrieved from [Link]
- Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: synthetic lethality in the clinic. Science, 355(6330), 1152–1158.
- Optimization of 2,3-dihydrophthalazine-1,4-dione PARP inhibitor scaffold for nanomolar potency and specificity towards human PARP10. (2025). European Journal of Medicinal Chemistry.
- New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. (2024). Future Medicinal Chemistry.
- Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (n.d.). MDPI.
Sources
- 1. Design and Molecular modeling of some phthalazinone derivatives as PARP2 Inhibitors [repository.sustech.edu]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a Novel [6-6-5-5-6] Pentacyclic Tetrahydrocyclopentaphthalazinone as a Promising PARP Inhibitor Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format. | Semantic Scholar [semanticscholar.org]
- 12. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 13. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 14. assay.dev [assay.dev]
- 15. academic.oup.com [academic.oup.com]
- 16. Z-factor - Wikipedia [en.wikipedia.org]
- 17. mdpi.com [mdpi.com]
Analytical methods for the quantification of 6-Nitrophthalazine in reaction mixtures
Introduction
6-Nitrophthalazine is a key intermediate in the synthesis of various pharmacologically active compounds. Accurate and precise quantification of this analyte within complex reaction mixtures is paramount for reaction monitoring, yield optimization, and quality control in drug development and manufacturing. This application note provides a comprehensive guide to the analytical methods for the quantification of this compound, with a primary focus on a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. The principles and protocols described herein are designed for researchers, scientists, and drug development professionals.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to developing a suitable analytical method.
| Property | Value | Source |
| Molecular Formula | C₈H₅N₃O₂ | PubChem[1] |
| Molecular Weight | 175.14 g/mol | PubChem[1] |
| Appearance | (Predicted) Solid | N/A |
| Solubility | Sparingly soluble in water; soluble in organic solvents like acetonitrile and methanol. | General knowledge for similar nitroaromatic compounds. |
Strategic Selection of an Analytical Method
The choice of an analytical method is dictated by the complexity of the reaction matrix, the required sensitivity, and the available instrumentation. Several techniques can be considered for the quantification of nitroaromatic compounds like this compound.[2]
Comparative Analysis of Potential Techniques
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly in the reversed-phase mode, is often the method of choice for non-volatile and thermally labile compounds.[3] It offers high resolution, sensitivity, and specificity, especially when coupled with a UV detector, as nitroaromatic compounds typically exhibit strong UV absorbance.
-
Gas Chromatography (GC): GC is well-suited for volatile and thermally stable compounds.[4][5] While applicable to some nitroaromatics, derivatization may be necessary to improve volatility and thermal stability, which can add complexity to the sample preparation process.[6] GC can be coupled with various detectors, including the electron capture detector (ECD) or a mass spectrometer (MS), for high sensitivity and selectivity.[7][8]
-
Spectroscopic Methods: UV-Visible spectrophotometry can be a simple and rapid method for quantification.[9][10] However, its application to complex reaction mixtures is limited by a lack of specificity, as other components in the matrix may absorb at the same wavelength as this compound.
Rationale for Selecting RP-HPLC: Based on the predicted properties of this compound and the typical complexity of reaction mixtures, RP-HPLC with UV detection is recommended as the primary analytical technique. This method provides an excellent balance of specificity, sensitivity, and robustness without the need for derivatization.
Recommended Analytical Protocol: RP-HPLC with UV Detection
This section details a step-by-step protocol for the quantification of this compound in a reaction mixture.
Experimental Workflow
Figure 1: Workflow for this compound Quantification.
Materials and Reagents
-
This compound reference standard (purity >98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Formic acid (optional, for mobile phase modification)
-
Reaction mixture containing this compound
-
0.45 µm syringe filters
Instrumentation and Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | Standard system with quaternary pump, autosampler, column thermostat, and DAD or UV detector. |
| Column | C18, 4.6 x 150 mm, 5 µm | A standard C18 column provides good retention and separation for moderately polar compounds.[3] |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) | The optimal ratio should be determined during method development to achieve good resolution and a reasonable run time.[11] |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column.[12] |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm (or λmax of this compound) | Nitroaromatic compounds generally have strong UV absorbance. The optimal wavelength should be determined by running a UV scan of the reference standard. |
| Injection Volume | 10 µL | A standard injection volume, can be adjusted based on concentration and sensitivity needs. |
| Run Time | 10 minutes | Should be sufficient to elute the analyte and any major impurities. |
Standard and Sample Preparation
3.4.1. Preparation of Standard Stock Solution (e.g., 1000 µg/mL)
-
Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Sonicate for 5 minutes to ensure complete dissolution.
3.4.2. Preparation of Calibration Standards
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3.4.3. Preparation of Reaction Mixture Sample
-
Accurately pipette a known volume of the reaction mixture into a volumetric flask.
-
Dilute with the mobile phase to a concentration that falls within the calibration range. The dilution factor will depend on the expected concentration of this compound.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
Data Analysis and Quantification
-
Inject the calibration standards and the prepared sample solution into the HPLC system.
-
Integrate the peak area of this compound in each chromatogram.
-
Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Calculate the concentration of this compound in the original reaction mixture by applying the dilution factor.
Method Validation
A thorough method validation is crucial to ensure the reliability and accuracy of the analytical results.[13] The validation should be performed in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R2).[14][15][16][17][18][19][20]
Validation Parameters
| Parameter | Acceptance Criteria | Purpose |
| Specificity | The analyte peak should be well-resolved from other components in the reaction mixture (e.g., starting materials, by-products, and reagents). Peak purity should be confirmed using a Diode Array Detector (DAD). | To ensure that the signal measured is only from the analyte of interest.[13][16] |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified concentration range. | To demonstrate a direct proportional relationship between concentration and instrument response.[16][21] |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[15][19] | To define the concentration limits within which the method is reliable. |
| Accuracy | % Recovery of 98.0% to 102.0% for spiked samples at three different concentration levels (low, medium, high). | To assess the closeness of the measured value to the true value.[13][16] |
| Precision | Repeatability (Intra-day): RSD ≤ 2.0% for six replicate injections of the same sample. Intermediate Precision (Inter-day): RSD ≤ 2.0% for analyses conducted on different days, by different analysts, or with different equipment. | To evaluate the degree of scatter between a series of measurements.[13][21] |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. | The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., ±10% change in mobile phase composition, ±5°C change in column temperature, ±0.1 unit change in mobile phase pH).[13] | To demonstrate the reliability of the method with respect to minor variations in experimental conditions. |
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Column degradation - Silanol interactions - Sample overload | - Replace the column. - Use a mobile phase with a lower pH (e.g., add 0.1% formic acid) to suppress silanol activity. - Dilute the sample. |
| Inconsistent Retention Times | - Fluctuation in mobile phase composition - Inadequate column equilibration - Leak in the system | - Prepare fresh mobile phase and ensure proper mixing. - Increase column equilibration time. - Check for leaks in the pump, injector, and fittings. |
| Ghost Peaks | - Contamination in the mobile phase or system - Carryover from previous injections | - Use high-purity solvents and freshly prepared mobile phase. - Implement a needle wash step in the autosampler method. |
| Low Sensitivity | - Incorrect detection wavelength - Degradation of the analyte - Low sample concentration | - Verify the λmax of this compound. - Prepare fresh standards and samples. - Concentrate the sample or increase the injection volume. |
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the quantitative analysis of this compound in reaction mixtures. The detailed RP-HPLC protocol, coupled with a robust method validation strategy, ensures the generation of accurate, reliable, and reproducible data. Adherence to these guidelines will support effective process monitoring and quality control in the development and manufacturing of pharmaceuticals derived from this important chemical intermediate.
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
Feltes, J., & Levsen, K. (1989). Gas chromatographic and mass spectrometric determination of nitroaromatics in water. Journal of High Resolution Chromatography, 12(10), 613-618. [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
Altabrisa Group. (2025). What Is FDA Method Validation Guidance and Its Importance?. [Link]
-
SGS. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]
-
ITRC. (n.d.). 3 Chemical Properties. [Link]
-
Al-Ghabsha, T. S., & Al-Sabawi, A. M. (2015). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Atmospheric Environment, 113, 134-143. [Link]
-
Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. [Link]
-
Maiti, S., Patel, B. H., & Pandya, B. M. (1982). A Simple Method for Analysis of Nitrobenzene In Aniline. Indian Journal of Chemistry, 21A, 279-281. [Link]
-
Quora. (2018). How to identify the nitro group in an organic compound using Tollens' reagent. [Link]
-
ITRC. (n.d.). 3 Chemical Properties. [Link]
-
National Center for Biotechnology Information. (n.d.). 6-Nitrophthalide. PubChem Compound Database. [Link]
-
Harvey, D. (2020). Spectroscopic Methods. In Analytical Chemistry 2.1. Chemistry LibreTexts. [Link]
-
Amin, A. S. (1995). Spectrophotometric Determination of Ampicillin with Some Nitro Compounds. Analytical Letters, 28(5), 829-840. [Link]
-
Williamson, K. L., & Masters, K. M. (2016). Gas Chromatography. In Macroscale and Microscale Organic Experiments. Cengage Learning. [Link]
-
ResearchGate. (2025). Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. [Link]
-
Unacademy. (n.d.). Preparation and important reactions of nitro compounds, nitriles, isonitriles. [Link]
-
Zhang, S., et al. (2017). Identification and quantification of nitrofurazone metabolites by ultraperformance liquid chromatography–quadrupole time-of-flight high-resolution mass spectrometry with precolumn derivatization. Analytical and Bioanalytical Chemistry, 409(9), 2255-2263. [Link]
-
Phenomenex. (n.d.). Gas Chromatography Knowledge Center. [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Nitrophthalazine. PubChem Compound Database. [Link]
- Google Patents. (1966).
-
Mottier, P., et al. (2001). Determination of the metabolites of nitrofuran antibiotics in animal tissue by high-performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 939(1-2), 49-58. [Link]
-
ResearchGate. (n.d.). Spectrophotometric method for quantitative analysis of microscopic samples. [Link]
-
Harvey, D. (2021). 12.4: Gas Chromatography. Chemistry LibreTexts. [Link]
-
U.S. Environmental Protection Agency. (1996). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]
-
ResearchGate. (n.d.). Accurate Quantitation and Analysis of Nitrofuran Metabolites, Chloramphenicol, and Florfenicol in Seafood by UHPLC-MS/MS: Method Validation and Regulatory Samples. [Link]
-
Science.gov. (n.d.). chromatographic rp-hplc method: Topics by Science.gov. [Link]
-
ResearchGate. (n.d.). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. [Link]
-
Gampa, V. R., et al. (2016). Analytical method development and validation of simultaneous estimation of perphenazine and amitriptyline by Reverse-Phase high-performance liquid chromatography. Journal of Taibah University Medical Sciences, 11(4), 342-348. [Link]
-
National Center for Biotechnology Information. (n.d.). Nitrobenzene. PubChem Compound Database. [Link]
Sources
- 1. 5-Nitrophthalazine | C8H5N3O2 | CID 11105874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. chromatographic rp-hplc method: Topics by Science.gov [science.gov]
- 4. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 5. Gas Chromatography Knowledge Center | Phenomenex [phenomenex.com]
- 6. researchgate.net [researchgate.net]
- 7. Gas chromatographic and mass spectrometric determination of nitroaromatics in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
- 9. resources.saylor.org [resources.saylor.org]
- 10. researchgate.net [researchgate.net]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
- 13. propharmagroup.com [propharmagroup.com]
- 14. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 17. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 18. biopharminternational.com [biopharminternational.com]
- 19. database.ich.org [database.ich.org]
- 20. qbdgroup.com [qbdgroup.com]
- 21. altabrisagroup.com [altabrisagroup.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Nitrophthalazine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 6-Nitrophthalazine. This resource is designed to provide direct, experience-driven guidance to troubleshoot common challenges encountered during the synthesis of this important heterocyclic compound. The following frequently asked questions and troubleshooting guides are based on established synthetic protocols and insights from the field.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My nitration of phthalazine is resulting in a low yield of the desired 6-nitro product. What are the likely causes and how can I improve it?
Answer:
Low yields in the nitration of phthalazine to form this compound are a common challenge. The phthalazine ring system is deactivated towards electrophilic aromatic substitution due to the presence of the two nitrogen atoms. Several factors could be contributing to the low yield:
-
Inadequate Nitrating Agent Strength: Standard nitrating mixtures (e.g., nitric acid in sulfuric acid) may not be potent enough for efficient nitration of the deactivated phthalazine ring. The concentration of the nitronium ion (NO₂⁺), the active electrophile, is crucial.[1]
-
Reaction Temperature: The temperature of the reaction is a critical parameter. While higher temperatures can increase the reaction rate, they can also lead to the formation of undesired side products and decomposition. Conversely, a temperature that is too low may result in an incomplete reaction.
-
Formation of Isomers: Nitration of phthalazine can potentially lead to the formation of other isomers, such as 5-nitrophthalazine.[2] The directing effects of the nitrogen atoms influence the position of nitration.
-
Protonation of the Heterocycle: In strongly acidic media, the nitrogen atoms of the phthalazine ring can become protonated. This further deactivates the ring towards electrophilic attack.[1][3]
Troubleshooting Steps:
-
Optimize the Nitrating Agent:
-
Fuming Nitric Acid: Consider using fuming nitric acid in concentrated sulfuric acid. Fuming nitric acid contains a higher concentration of dinitrogen pentoxide (N₂O₅), which serves as a precursor to the nitronium ion.[4]
-
Anhydrous Conditions: Employing anhydrous conditions can be beneficial. This can be achieved by using a mixture of sodium nitrate in concentrated sulfuric acid to generate the nitronium ion in situ.[4]
-
Alternative Nitrating Agents: For sensitive substrates, milder nitrating agents like acetyl nitrate (generated from nitric acid and acetic anhydride) or nitronium salts (e.g., NO₂BF₄) in a non-protic solvent could be explored.[4][5]
-
-
Precise Temperature Control:
-
Maintain a low temperature, typically between 0-5 °C, during the addition of the nitrating agent to control the exothermic reaction and minimize side product formation.
-
After the initial addition, the reaction may require gentle warming to proceed to completion. Monitor the reaction progress carefully using thin-layer chromatography (TLC).
-
-
Reaction Monitoring:
-
Use TLC to track the consumption of the starting material and the formation of the product. This will help in determining the optimal reaction time and preventing over-reaction or decomposition.
-
FAQ 2: I am observing the formation of multiple products in my reaction mixture, making the purification of this compound difficult. How can I improve the selectivity of the reaction?
Answer:
The formation of multiple products, including isomeric nitro-derivatives and dinitro compounds, is a significant challenge in the nitration of heterocyclic compounds.[1] Improving the regioselectivity of the reaction is key to simplifying purification and increasing the yield of the desired this compound.
-
Understanding Directing Effects: In phthalazine, the benzene ring is fused to a pyridine-like ring. The nitrogen atoms are electron-withdrawing, deactivating the entire ring system. Electrophilic substitution is generally directed to the benzene ring. The precise position of nitration can be influenced by the reaction conditions.
Troubleshooting Steps to Enhance Selectivity:
-
Choice of Solvent and Acid Catalyst:
-
The nature of the acidic medium can influence the position of nitration. While sulfuric acid is common, exploring other strong acids or superacids might alter the regioselectivity.
-
The solvent can also play a role. While nitrations are often performed neat in the acid mixture, the use of a co-solvent could potentially influence the outcome, although this is less common for deactivated systems.
-
-
Controlled Addition of Reagents:
-
Add the nitrating agent slowly and portion-wise to the solution of phthalazine in the strong acid. This helps to maintain a low, steady concentration of the nitronium ion, which can favor the formation of the mono-nitro product over dinitro compounds.
-
-
Purification Strategy:
-
If isomer formation is unavoidable, a robust purification strategy is essential.
-
Column Chromatography: Silica gel column chromatography is often the most effective method for separating closely related isomers. A careful selection of the eluent system is critical. Start with a non-polar solvent and gradually increase the polarity.
-
Recrystallization: If the isomers have sufficiently different solubilities, fractional recrystallization can be an effective purification technique. Experiment with different solvents to find the optimal conditions.
-
-
Experimental Workflow: A General Protocol for the Synthesis of this compound
This protocol provides a starting point for the synthesis. Researchers should optimize the conditions based on their specific laboratory setup and observations.
References
Technical Support Center: Purification of High-Purity 6-Nitrophthalazine
Welcome to the technical support center for the purification of high-purity 6-Nitrophthalazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important heterocyclic compound. Our goal is to equip you with the scientific rationale and practical steps to achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
A1: The two most effective and commonly employed techniques for the purification of this compound are recrystallization and column chromatography.
-
Recrystallization is an excellent choice for removing small amounts of impurities from a solid sample, especially if the crude material is already of reasonable purity. It relies on the principle of differential solubility of the target compound and its impurities in a suitable solvent at varying temperatures.[1][2]
-
Column Chromatography is a more powerful technique for separating complex mixtures or when recrystallization fails to remove impurities with similar solubility profiles.[3][4] This method separates compounds based on their differential adsorption onto a solid stationary phase as a liquid mobile phase passes through it.[3][4]
Q2: What are the likely impurities I might encounter in my crude this compound?
A2: The impurity profile of your crude this compound will largely depend on the synthetic route employed. However, some common impurities to anticipate include:
-
Unreacted Starting Materials: Depending on the synthesis, this could include precursors like phthalazine or a nitrophthalic acid derivative.
-
Isomeric Byproducts: Nitration reactions on aromatic rings can sometimes lead to the formation of positional isomers (e.g., 5-Nitrophthalazine or 8-Nitrophthalazine). These can be particularly challenging to separate due to their similar physical properties.
-
Over-nitrated or Under-nitrated Species: If the reaction conditions are not carefully controlled, you may see the formation of dinitro- or other polynitrated phthalazine derivatives, or residual un-nitrated starting material.
-
Hydrolysis Products: If the reaction is performed under aqueous acidic conditions, hydrolysis of the nitro group or other functional groups may occur.
-
Residual Solvents and Reagents: Solvents used in the reaction or workup, as well as any catalysts or excess reagents, may be present in the crude product.[5]
Q3: What are the critical safety precautions when handling this compound?
A3: this compound, like many nitroaromatic compounds, should be handled with care. Always consult the Safety Data Sheet (SDS) for detailed information. Key safety precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[6]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[6]
-
Avoid Ignition Sources: Nitroaromatic compounds can be flammable or explosive under certain conditions. Keep away from open flames, sparks, and excessive heat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[7]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.[6]
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Recrystallization Issues
Q4: I'm trying to recrystallize my this compound, but it "oils out" instead of forming crystals. What's happening and how can I fix it?
A4: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the melting point of the solute. This is a common problem when the solute's melting point is lower than the boiling point of the solvent, or when there is a high concentration of impurities.
Causality and Solution Workflow:
Step-by-Step Solutions:
-
Switch to a Lower-Boiling Solvent: If you are using a high-boiling solvent like DMF or water, try a solvent with a lower boiling point such as ethanol, isopropanol, or ethyl acetate.[6]
-
Use a Solvent Pair: Dissolve the crude this compound in a minimum amount of a hot "good" solvent (in which it is very soluble). Then, add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool slowly.[8] Common solvent pairs include ethanol/water or ethyl acetate/hexane.[9]
-
Pre-Purification: If the impurity load is very high, a preliminary purification by column chromatography may be necessary to remove the bulk of the impurities before attempting a final recrystallization.
Q5: My recrystallization yield is very low. How can I improve it?
A5: Low yield is a common issue in recrystallization and can be attributed to several factors.
Potential Causes & Corrective Actions:
| Possible Cause | Explanation & Solution |
| Using too much solvent | The most common cause of low recovery. Solution: Use the minimum amount of hot solvent required to fully dissolve the solid.[2] This ensures the solution is saturated upon cooling, maximizing crystal formation. |
| Premature crystallization | If crystals form during hot filtration, the product is lost. Solution: Use a pre-heated funnel and filter flask, and add a small excess of hot solvent before filtering to keep the compound in solution. |
| Cooling too quickly | Rapid cooling can trap impurities and lead to smaller, less pure crystals that are harder to collect. Solution: Allow the solution to cool slowly to room temperature on the benchtop before placing it in an ice bath.[8] |
| Incomplete crystallization | The compound may have significant solubility even at low temperatures. Solution: Ensure the solution is thoroughly chilled in an ice bath for at least 30 minutes before filtration. |
| Washing with too much cold solvent | Washing the collected crystals is necessary, but excessive washing will dissolve some of the product. Solution: Wash the crystals with a minimal amount of ice-cold solvent. |
Column Chromatography Issues
Q6: I'm running a column, but my this compound is not separating from an impurity. What should I do?
A6: Poor separation in column chromatography usually points to a suboptimal choice of mobile phase (eluent).
Troubleshooting Strategy:
Detailed Steps:
-
Thin-Layer Chromatography (TLC) is Key: Before running a column, always optimize your solvent system using TLC.[4] The ideal eluent will give your this compound a retention factor (Rf) of around 0.25-0.35 and show good separation from all impurities.[10]
-
Adjust Eluent Polarity:
-
If your compound and the impurity are moving too quickly (high Rf), your eluent is too polar. Decrease the proportion of the more polar solvent (e.g., move from 30% ethyl acetate in hexane to 20%).
-
If your compounds are stuck at the baseline (low Rf), your eluent is not polar enough. Increase the proportion of the more polar solvent.[3]
-
-
Try a Different Solvent System: Sometimes, a complete change of solvents is necessary to alter the selectivity of the separation. If an ethyl acetate/hexane system is not working, consider trying dichloromethane/methanol or other combinations.[11]
-
Use a Gradient Elution: If you have impurities that are both more and less polar than your product, a gradient elution can be very effective. Start with a low polarity eluent to wash off the non-polar impurities, then gradually increase the polarity to elute your this compound, leaving the more polar impurities on the column.[12]
Q7: My purified this compound is still colored (e.g., yellow). How can I remove the color?
A7: A persistent yellow color is common with nitroaromatic compounds and can be due to highly conjugated impurities that are difficult to remove.
Decolorization Techniques:
-
Activated Charcoal Treatment: During recrystallization, add a very small amount (e.g., 1-2% by weight) of activated charcoal to the hot solution. The charcoal will adsorb the colored impurities. Caution: Using too much charcoal will also adsorb your product and reduce your yield. After a few minutes of gentle boiling, perform a hot filtration through a pad of celite to remove the charcoal, then allow the filtrate to cool and crystallize.
-
Column Chromatography: If charcoal treatment is insufficient, column chromatography is the most effective method for removing colored impurities. The colored compounds will often have different polarities and can be separated from your product with the right eluent system.
Experimental Protocols
Protocol 1: Recrystallization of this compound (Proposed Method)
This protocol is a recommended starting point for the recrystallization of this compound. The ideal solvent should be determined through small-scale solubility tests.
-
Solvent Screening:
-
Place a small amount (10-20 mg) of crude this compound into several test tubes.
-
Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetone) to each tube.[6]
-
Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but show low solubility when cold.[2] Ethanol is often a good starting point for nitroaromatic compounds.[6]
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent (e.g., ethanol) in small portions while heating the mixture on a hot plate with stirring.
-
Continue adding the hot solvent until the solid is just completely dissolved. Avoid adding a large excess of solvent.[2]
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the mixture to boiling for a few minutes.
-
-
Hot Filtration (if charcoal was used or insoluble impurities are present):
-
Pre-heat a funnel and a new Erlenmeyer flask.
-
Filter the hot solution through a fluted filter paper (or a Celite pad if charcoal was used) to remove insoluble materials.
-
-
Crystallization:
-
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Allow the crystals to dry completely in a vacuum oven or desiccator.
-
Protocol 2: Column Chromatography of this compound (Proposed Method)
This protocol outlines a general procedure for purification by column chromatography. The eluent system must be optimized by TLC first.
-
TLC Optimization:
-
Dissolve a small amount of crude this compound in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of ethyl acetate/hexane or dichloromethane/methanol).
-
The optimal eluent should provide an Rf value of ~0.3 for this compound and good separation from impurities.
-
-
Column Packing:
-
Sample Loading:
-
Dissolve the crude this compound in a minimum amount of the eluent or a volatile solvent like dichloromethane.
-
Carefully add the sample solution to the top of the silica gel bed.
-
-
Elution:
-
Add the eluent to the top of the column and begin collecting fractions.
-
Maintain a constant flow rate. Flash chromatography (applying pressure with air or nitrogen) is faster than gravity chromatography.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the pure this compound.
-
-
Isolation:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Quality Control: Assessing Purity
After purification, it is essential to verify the purity of your this compound.
| Technique | Purpose | Expected Results for High-Purity this compound |
| Melting Point | A sharp melting point range close to the literature value indicates high purity. Impurities typically broaden and depress the melting point range. | A sharp melting range is expected. The literature value for the related 5-Nitrophthalazine is around 204 °C, which can serve as an approximate reference.[13] |
| ¹H NMR Spectroscopy | Provides structural confirmation and can detect proton-containing impurities. | The spectrum should show clean, well-resolved peaks corresponding to the aromatic protons of the this compound structure, with integrations matching the expected proton count. The absence of signals from starting materials or byproducts is crucial. |
| ¹³C NMR Spectroscopy | Confirms the carbon skeleton of the molecule. | The spectrum should display the correct number of signals for the carbon atoms in the structure. The chemical shifts should be consistent with a nitro-substituted aromatic system.[14][15][16] |
| High-Performance Liquid Chromatography (HPLC) | A highly sensitive method for quantifying purity and detecting trace impurities.[17][18] | A reversed-phase HPLC analysis should show a single major peak for this compound, with any impurity peaks being below the desired purity threshold (e.g., >99%). |
References
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]
-
The Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32. Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001232). Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Column chromatography. Chemistry.ucla.edu. Retrieved from [Link]
-
California State University, Stanislaus. (n.d.). Recrystallization1. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder. Retrieved from [Link]
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). recrystallization-2.doc.pdf. Retrieved from [Link]
-
MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). Retrieved from [Link]
-
SpectraBase. (n.d.). 6-Nitrophthalide - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-nitrophthalic anhydride. Retrieved from [Link]
-
Research & Reviews: Research Journal of Pharmaceutical Analysis. (2022, September 19). Column Chromatography in Pharmaceutical Analysis. Retrieved from [Link]
-
PubMed Central. (n.d.). Phthalic anhydride (PA): a valuable substrate in organic transformations. Retrieved from [Link]
-
Revue Roumaine de Chimie. (n.d.). SOME NEW APPLICATIONS OF PHTHALIC ANHYDRIDE IN ORGANIC SYNTHESIS. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
-
Biotage. (2023, January 19). Which sample solvents work best with normal-phase flash column chromatography?. Retrieved from [Link]
-
Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]
-
SpectraBase. (n.d.). 6-Nitrophthalide - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
-
PubChem. (n.d.). 5-Nitrophthalazine. Retrieved from [Link]
-
ArtMolecule. (n.d.). Impurities and Degradation products. Retrieved from [Link]
-
PubMed. (n.d.). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. Retrieved from [Link]
- Google Patents. (n.d.). US4560773A - Process for preparing substituted phthalic anhydrides.
-
Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]
-
NileRed. (2015, January 26). How to make Phthalic acid and Phthalic Anhydride [Video]. YouTube. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Retrieved from [Link]
-
PubMed Central. (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Retrieved from [Link]
Sources
- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001232) [hmdb.ca]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. web.uvic.ca [web.uvic.ca]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Impurities and Degradation products | @rtMolecule [artmolecule.fr]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. 120493-12-1|this compound|BLD Pharm [bldpharm.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. reddit.com [reddit.com]
- 10. rroij.com [rroij.com]
- 11. biotage.com [biotage.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. 5-Nitrophthalazine | C8H5N3O2 | CID 11105874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 16. compoundchem.com [compoundchem.com]
- 17. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Technical Support Guide: Optimization of Reaction Conditions for the Nitration of Phthalazine
Welcome to the technical support center for the nitration of phthalazine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this foundational reaction. The synthesis of nitrophthalazines is a critical step in the development of various pharmacologically active compounds, as the nitro group serves as a versatile handle for further functionalization.[1][2] However, the electrophilic nitration of phthalazine, a deactivated heteroaromatic system, presents unique challenges, including issues with yield, regioselectivity, and byproduct formation.
This document provides in-depth, experience-driven guidance in a question-and-answer format to help you navigate these challenges, optimize your reaction conditions, and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism for the nitration of phthalazine?
The nitration of phthalazine proceeds via an electrophilic aromatic substitution (EAS) mechanism. The key steps are:
-
Generation of the Electrophile: Concentrated sulfuric acid (H₂SO₄) protonates nitric acid (HNO₃), which then loses a molecule of water to form the highly reactive nitronium ion (NO₂⁺). This is the active electrophile in the reaction.[3][4]
-
Nucleophilic Attack: The π-electron system of the phthalazine's benzene ring acts as a nucleophile, attacking the electrophilic nitronium ion. This step is typically the rate-determining step of the reaction.[5]
-
Formation of the Sigma Complex: The attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma (σ) complex.[5][6]
-
Rearomatization: A weak base (like HSO₄⁻ or H₂O) removes a proton from the carbon atom bearing the new nitro group, restoring the aromaticity of the ring and yielding the final nitrophthalazine product.
Q2: Why is regioselectivity a major challenge, and which isomer is expected?
Regioselectivity is a significant hurdle due to the electronic properties of the phthalazine ring. The two nitrogen atoms are strongly electron-withdrawing, which deactivates the entire heterocyclic system towards electrophilic attack.[7] Therefore, substitution occurs preferentially on the carbocyclic (benzene) ring.
Within the benzene ring, the C5 and C8 positions are electronically favored over the C6 and C7 positions, which are more strongly deactivated by the adjacent heterocyclic ring. The primary product of mononitration is typically 5-nitrophthalazine .[8] Achieving high selectivity for this isomer over the 6-nitro isomer requires careful control of reaction conditions, particularly temperature.
Q3: What are the standard starting conditions for a trial nitration of phthalazine?
A reliable starting point for the nitration of phthalazine is the use of a "mixed acid" system.[9]
-
Reagents: Concentrated nitric acid (HNO₃, 1.0-1.2 equivalents) and concentrated sulfuric acid (H₂SO₄, ~3-5 equivalents or as the solvent).
-
Temperature: The reaction is highly exothermic. It is crucial to maintain a low temperature, typically between 0°C and 5°C , during the addition of phthalazine to the mixed acid.
-
Procedure: The phthalazine should be added portion-wise to the pre-chilled mixed acid with vigorous stirring to ensure efficient heat dissipation. After the addition is complete, the reaction may be stirred at this temperature or allowed to slowly warm to room temperature.
-
Monitoring: Reaction progress should be monitored by Thin Layer Chromatography (TLC).[10]
Q4: What are the most critical safety precautions for this reaction?
The nitration of aromatic compounds is a potentially hazardous procedure. Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical splash goggles, a face shield, and acid-resistant gloves (e.g., butyl rubber or Viton®).
-
Ventilation: All operations must be performed inside a certified chemical fume hood.
-
Acid Handling: Concentrated nitric and sulfuric acids are extremely corrosive and are strong oxidizing agents.[11] Always add the substrate to the acid mixture, not the other way around. Prepare the mixed acid by slowly adding sulfuric acid to nitric acid while cooling in an ice bath.
-
Temperature Control: The reaction is highly exothermic. A runaway reaction can lead to violent decomposition and the release of toxic nitrogen oxides (NOx) fumes. Use an ice/salt bath for cooling and monitor the internal temperature with a thermometer.
-
Quenching: The reaction work-up, which involves pouring the acid mixture onto ice, must be done slowly and cautiously in a large vessel to manage the heat generated during dilution.
Troubleshooting Guide
Problem: I'm getting a very low or no yield of the desired nitrophthalazine.
| Potential Cause | Explanation & Recommended Solution |
| 1. Insufficiently Reactive Conditions | The phthalazine ring is electronically deactivated. The standard mixed acid may not be strong enough, especially if the temperature is too low. Solution: After initial addition at 0°C, allow the reaction to slowly warm to room temperature or slightly above (e.g., 40-50°C), while carefully monitoring for byproduct formation via TLC. For very stubborn cases, consider using fuming nitric acid or adding a catalyst like P₂O₅.[12] |
| 2. Incomplete Reaction | The reaction may require more time to reach completion. Solution: Extend the reaction time. Monitor the consumption of the starting material using TLC analysis. A co-spot of your starting material and the reaction mixture will confirm if the reaction is stalled. |
| 3. Product Loss During Work-up | The nitrophthalazine product may have some solubility in the acidic aqueous phase, or it may be lost if the pH is not optimal for precipitation during neutralization. Solution: Ensure the reaction mixture is fully quenched on a large amount of crushed ice. Neutralize very slowly with a base (e.g., concentrated NH₄OH or aqueous NaOH) while cooling to induce precipitation. Check the pH to ensure it is in the neutral to slightly basic range. If the product remains in solution, perform an extraction with a suitable organic solvent like ethyl acetate or dichloromethane. |
Problem: My product is a mixture of isomers (poor regioselectivity).
| Potential Cause | Explanation & Recommended Solution |
| 1. High Reaction Temperature | Higher temperatures provide more energy for the electrophile to overcome the activation barriers for substitution at less-favored positions (like C6), leading to a mixture of isomers.[9] Solution: Maintain strict temperature control. The optimal range for maximizing 5-nitro selectivity is typically 0-5°C. Ensure your cooling bath is efficient and that the phthalazine is added slowly enough to prevent temperature spikes. |
| 2. Inappropriate Nitrating System | The standard mixed acid system may not be the most selective for this substrate. Solution: Explore alternative nitrating agents that can offer improved regioselectivity. Nitronium salts, such as nitronium tetrafluoroborate (NO₂BF₄), in an inert organic solvent can sometimes provide cleaner reactions.[13] |
Problem: The reaction mixture turned dark, and I isolated a tarry, intractable material.
| Potential Cause | Explanation & Recommended Solution |
| 1. Over-Nitration (Dinitration) | If the reaction conditions are too harsh (high temperature, excess fuming nitric acid), a second nitro group can be added. The first nitro group is strongly deactivating, so forcing conditions are required, which often leads to decomposition.[3] Solution: Use a stoichiometric amount (1.0-1.1 equivalents) of nitric acid. Avoid excessively high temperatures. If dinitration is suspected, milder conditions are necessary. |
| 2. Oxidative Decomposition | Hot, concentrated nitric acid is a powerful oxidizing agent and can degrade the organic substrate, leading to charring and the formation of complex, polymeric byproducts. Solution: This is almost always a temperature control issue. Ensure the internal reaction temperature does not exceed the intended limit. Slow, controlled addition of the substrate to the cooled acid is paramount. |
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Experimental Protocols and Data
Protocol: General Procedure for the Synthesis of 5-Nitrophthalazine
Disclaimer: This protocol is a representative example and should be adapted and optimized based on laboratory-specific conditions and safety assessments.
-
Reagent Preparation (Mixed Acid): In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated H₂SO₄ (e.g., 15 mL). Cool the flask in an ice/salt bath to 0°C. Slowly add concentrated HNO₃ (1.05 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not rise above 10°C. Stir the resulting mixed acid at 0°C for 15 minutes.
-
Substrate Addition: Dissolve phthalazine (1.0 equivalent) in a minimum amount of concentrated H₂SO₄. Add this solution dropwise to the cold, stirred mixed acid. Alternatively, add solid phthalazine in small portions. Maintain the internal temperature between 0°C and 5°C throughout the addition.
-
Reaction: Once the addition is complete, stir the mixture at 0-5°C for 1-2 hours. Monitor the reaction's progress by carefully taking an aliquot, quenching it in water, neutralizing, extracting with ethyl acetate, and analyzing by TLC.
-
Work-up and Isolation: Slowly pour the reaction mixture onto a large amount of crushed ice (e.g., 100 g) in a large beaker with vigorous stirring. A precipitate may form. Cautiously neutralize the cold solution by the slow addition of concentrated ammonium hydroxide or 50% aqueous NaOH until the pH is ~7-8. Maintain cooling throughout the neutralization.
-
Purification: Collect the resulting solid precipitate by vacuum filtration, wash it thoroughly with cold water, and then with a small amount of cold ethanol. Dry the solid under vacuum. If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by column chromatography on silica gel.
Table 1: Comparison of Nitration Conditions for Phthalazine-Related Structures
| Substrate | Nitrating Agent / Catalyst | Temp (°C) | Product(s) | Yield | Reference(s) |
| 4-(4-methoxy-3-methylphenyl)-1(2H)-phthalazinone | HNO₃ / P₂O₅ | Room Temp | Ortho-nitro on phenyl ring | Good | [12][14] |
| 4-(4-halophenyl)-1(2H)-phthalazinone | HNO₃ / H₂SO₄ | Not specified | Mono-nitro on phenyl ring | High | [12] |
| Benzene | HNO₃ / H₂SO₄ | 50-60 | Nitrobenzene | >95% | [3] |
| Nitrobenzene | Fuming HNO₃ / H₂SO₄ | >90 | m-Dinitrobenzene | ~93% | [3][9] |
| Phthalazine (general) | HNO₃ / H₂SO₄ | 0-5 | 5-Nitrophthalazine (major) | Variable | [7][8] |
Analytical Characterization of 5-Nitrophthalazine
Confirming the identity and purity of the final product is essential. The following techniques are recommended:
-
NMR Spectroscopy (¹H and ¹³C): Provides unambiguous structural elucidation. The aromatic proton signals will show characteristic shifts and coupling constants confirming the 5-position substitution pattern.[15]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product (C₈H₅N₃O₂, MW: 175.14 g/mol ).[8]
-
Infrared (IR) Spectroscopy: Will show strong characteristic absorption bands for the nitro group (typically around 1530-1550 cm⁻¹ for asymmetric stretching and 1340-1360 cm⁻¹ for symmetric stretching).[16]
-
High-Performance Liquid Chromatography (HPLC): Useful for determining the purity of the product and quantifying the ratio of any isomers formed.[17][18]
By systematically addressing the variables of temperature, reagent stoichiometry, and reaction time, and by using this guide to troubleshoot common issues, you can successfully optimize the nitration of phthalazine for your specific research and development needs.
References
- Recent Developments in Chemistry of Phthalazines. Longdom Publishing.
- An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives.
- Nitration reaction of 4‐(4‐methoxy‐3‐methyl phenyl)‐1(2H)‐phthalazinone (1).
- Facile and Efficient Nitration of 4‐Aryl‐1(2H)‐Phthalazinone Derivatives Using Different Catalysts.
- Nitration of Substituted Aromatic Rings and R
- Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach.
- Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods.
- 5-Nitrophthalazine.
- Nitr
- Nitr
- analytical methods. Agency for Toxic Substances and Disease Registry.
- Phthalazine A-Methods of prepar
- (PDF) Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach.
- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.
- Nitration and aromatic reactivity. Cambridge University Press.
- Modern Analytical Technique for Characterization Organic Compounds. International Journal of Pharmaceutical Sciences.
- (PDF) Recent aspects of nitration: New preparative methods and mechanistic studies (A Review).
- A Comparative Guide to Analytical Methods for the Characteriz
- Analytical Methods for Nitroguanidine and Characterization of Its Degradation Products.
Sources
- 1. longdom.org [longdom.org]
- 2. journaljpri.com [journaljpri.com]
- 3. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. du.edu.eg [du.edu.eg]
- 8. 5-Nitrophthalazine | C8H5N3O2 | CID 11105874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Nitration - Wikipedia [en.wikipedia.org]
- 10. stmarys-ca.edu [stmarys-ca.edu]
- 11. Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. benchchem.com [benchchem.com]
- 17. atsdr.cdc.gov [atsdr.cdc.gov]
- 18. apps.dtic.mil [apps.dtic.mil]
Identifying and minimizing by-products in 6-Nitrophthalazine synthesis
Introduction
This technical guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of 6-nitrophthalazine. The nitration of phthalazine is a critical transformation, yet it is often accompanied by challenges related to regioselectivity and by-product formation. This document provides a comprehensive resource, structured in a question-and-answer format, to address common issues encountered during synthesis, offering troubleshooting strategies and detailed experimental protocols grounded in established chemical principles. Our objective is to empower you to identify, minimize, and manage by-products effectively, thereby improving the yield and purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary by-products in the synthesis of this compound?
A1: The primary by-products in the nitration of phthalazine are isomeric mononitro- and dinitro- derivatives. The most common isomeric by-product is 5-nitrophthalazine. Depending on the reaction conditions, dinitrated phthalazines can also be formed, although typically in smaller quantities. The formation of these by-products is a direct consequence of the electrophilic substitution mechanism on the electron-deficient phthalazine ring system.
Q2: What is the underlying mechanism of phthalazine nitration and what governs the regioselectivity?
A2: The nitration of phthalazine proceeds via an electrophilic aromatic substitution (EAS) mechanism. The active electrophile, the nitronium ion (NO₂⁺), is typically generated in situ from a mixture of concentrated nitric and sulfuric acids. The phthalazine ring is an electron-deficient system due to the presence of two electronegative nitrogen atoms, which deactivates the aromatic ring towards electrophilic attack.
Q3: Can the choice of nitrating agent influence the isomer ratio?
A3: Yes, the choice of nitrating agent and the overall composition of the reaction medium can significantly impact the ratio of this compound to its isomers. While the classic mixed acid (HNO₃/H₂SO₄) system is most common, other nitrating agents such as nitric acid in acetic anhydride or nitronium salts (e.g., NO₂BF₄) can be employed. These reagents can alter the reactivity of the nitrating species and the reaction environment, thereby influencing the regioselectivity. For instance, bulkier nitrating species may show different steric preferences. However, specific studies detailing the systematic variation of nitrating agents for phthalazine and the resulting isomer distributions are not extensively covered in the available literature.
Q4: What analytical techniques are recommended for identifying and quantifying this compound and its by-products?
A4: A combination of chromatographic and spectroscopic techniques is essential for the accurate identification and quantification of nitrophthalazine isomers.
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for separating and quantifying the isomeric products. A reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a small amount of acid like formic or phosphoric acid) can effectively resolve this compound from 5-nitrophthalazine and other by-products.[1][2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for the structural elucidation of the isomers. The distinct chemical shifts and coupling patterns of the aromatic protons provide unambiguous identification of the substitution pattern.[4][5]
-
Mass Spectrometry (MS): MS provides the molecular weight of the products, confirming the addition of a nitro group. When coupled with a chromatographic technique (LC-MS), it can aid in the identification of components in a mixture.[6][7]
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound.
Problem 1: Low Yield of this compound
| Possible Cause | Explanation | Recommended Solution |
| Incomplete Reaction | The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inadequate mixing. | - Monitor the reaction progress using TLC or HPLC. - Ensure the reaction is stirred vigorously to maintain a homogeneous mixture. - Consider a modest increase in reaction time, but be cautious of increased by-product formation. |
| Suboptimal Reaction Temperature | Temperature control is critical. Too low a temperature can lead to a sluggish reaction, while too high a temperature can promote the formation of dinitrated and other degradation by-products. | - Maintain a consistent and controlled temperature throughout the addition of the nitrating mixture and the subsequent reaction period. An ice bath is recommended for initial cooling. |
| Excessive By-product Formation | The formation of significant amounts of the 5-nitro isomer or dinitrated products will inherently lower the yield of the desired 6-nitro isomer. | - Carefully control the stoichiometry of the nitrating agent. Use a slight excess, but avoid a large excess. - Optimize the reaction temperature and time to favor the formation of the desired product. |
| Losses During Work-up and Purification | The product may be lost during extraction, washing, or crystallization steps. | - Ensure the pH is appropriately adjusted during the aqueous work-up to minimize the solubility of the product in the aqueous phase. - Use a suitable solvent system for crystallization to maximize recovery. |
Problem 2: High Proportion of 5-Nitrophthalazine By-product
| Possible Cause | Explanation | Recommended Solution |
| Reaction Kinetics vs. Thermodynamics | The isomer distribution can be influenced by whether the reaction is under kinetic or thermodynamic control. While nitration is generally considered irreversible, the conditions can favor the formation of the kinetically or thermodynamically preferred product. | - Lowering the reaction temperature may favor the formation of the kinetically controlled product. Experiment with conducting the reaction at 0°C or even lower. |
| Nature of the Nitrating Medium | The acidity and composition of the reaction medium can influence the transition state energies for the formation of the different isomers. | - Vary the ratio of sulfuric acid to nitric acid. A higher concentration of sulfuric acid can increase the concentration of the nitronium ion and may alter the selectivity. |
| Inadequate Mixing | Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, which can affect the selectivity of the reaction. | - Ensure efficient and continuous stirring throughout the reaction. |
Problem 3: Formation of Dinitrated By-products
| Possible Cause | Explanation | Recommended Solution |
| Excess Nitrating Agent | Using a large excess of the nitrating mixture (nitric and sulfuric acids) will promote further nitration of the initially formed mononitro-phthalazine. | - Carefully control the stoichiometry. Use a molar ratio of nitric acid to phthalazine that is slightly above 1:1 (e.g., 1.1:1). |
| High Reaction Temperature | Higher temperatures increase the reaction rate and can provide sufficient energy to overcome the activation barrier for the second nitration. | - Maintain a low and controlled reaction temperature, preferably at or below room temperature, after the initial addition. |
| Prolonged Reaction Time | Allowing the reaction to proceed for an extended period after the starting material has been consumed can lead to the formation of dinitrated products. | - Monitor the reaction closely by TLC or HPLC and quench the reaction once the starting phthalazine is consumed. |
Experimental Protocols
Optimized Protocol for the Synthesis of this compound
This protocol is designed to favor the formation of this compound while minimizing the formation of the 5-nitro isomer and dinitrated by-products.
Materials:
-
Phthalazine
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Sodium Bicarbonate (Saturated aqueous solution)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Ethanol (for crystallization)
Procedure:
-
Preparation of the Nitrating Mixture: In a dropping funnel, carefully add concentrated nitric acid (1.1 equivalents) to chilled concentrated sulfuric acid (5-10 equivalents) while cooling in an ice bath. Stir the mixture gently.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and the dropping funnel containing the nitrating mixture, add phthalazine (1.0 equivalent).
-
Cooling: Cool the flask containing the phthalazine in an ice-salt bath to an internal temperature of 0-5 °C.
-
Addition of Nitrating Mixture: Slowly add the prepared nitrating mixture dropwise to the stirred solution of phthalazine, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
Quenching: Once the starting material is consumed, carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. A precipitate should form.
-
Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volume).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Alternatively, recrystallization from ethanol can be performed to obtain the pure this compound.
Visualization of Key Processes
Reaction Pathway for this compound Synthesis
Caption: Electrophilic nitration of phthalazine to form this compound.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields.
Summary of Typical By-products and Analytical Data
| Compound | Typical Retention Time (RP-HPLC) | Key ¹H NMR Signals (Aromatic Region) | Molecular Ion (m/z) |
| Phthalazine | Shorter than nitro-derivatives | Complex multiplet | 130.05 |
| This compound | Intermediate | Distinct pattern of doublets and doublet of doublets | 175.04 |
| 5-Nitrophthalazine | Close to 6-nitro isomer, may require optimized gradient | Different distinct pattern of doublets and doublet of doublets | 175.04 |
| Dinitrophthalazine(s) | Longer than mono-nitro derivatives | Simpler patterns due to higher symmetry | 220.03 |
Note: Specific retention times and NMR chemical shifts are dependent on the exact analytical conditions and instrumentation used.
References
-
El-Sayed, S. M., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. BMC Chemistry, 17(1), 1-22. [Link]
-
Gaber, M., El-Ghamry, H. A., & Fathalla, O. A. (2014). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research, 3(3), 1-15. [Link]
-
El-Malah, A. A., et al. (2021). Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity. Molecules, 26(11), 3326. [Link]
-
Abdullah, R. S., et al. (2018). Facile and Efficient Nitration of 4‐Aryl‐1(2H)‐Phthalazinone Derivatives Using Different Catalysts. ChemistrySelect, 3(42), 11953-11959. [Link]
-
El-Naggar, M. M., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Advances, 14(20), 14035-14053. [Link]
-
Abdel-Aziz, A. A.-M., et al. (2019). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Future Medicinal Chemistry, 11(16), 2097-2117. [Link]
-
Bunce, R. A., Harrison, T., & Nammalwar, B. (2012). Efficient synthesis of selected phthalazine derivatives. Heterocyclic Communications, 18(3), 123-126. [Link]
-
Singh, S., & Kumar, N. (2019). An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. Journal of Pharmaceutical Research International, 27(6), 1-15. [Link]
-
Kumar, S., & Kumar, N. (2018). Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 10(6), 1-12. [Link]
-
Liljenberg, M., Stenlid, J., & Brinck, T. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Journal of Molecular Modeling, 23(12), 356. [Link]
-
Stock, L. M. (1980). The Control of Isomer Distributions in Nitration Reactions. DTIC. [Link]
-
Li, Y., et al. (2022). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. Molecules, 27(5), 1500. [Link]
-
Varma, R. S., & Kumar, D. (2006). Direct nitration of five membered heterocycles. Arkivoc, 2007(5), 181-191. [Link]
-
ChemistrySteps. (n.d.). EAS:Nitration Mechanism Practice Problems. ChemistrySteps. [Link]
-
Lu, X., et al. (2012). Regioselectivity nitration of aromatics with N2O5 in PEG-based dicationic ionic liquid. Catalysis Communications, 27, 131-134. [Link]
-
Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Creative Biostructure. [Link]
-
Pozdnyakov, D. V., et al. (2020). The unusual mechanism of nitration using ¹⁵N-labeled compounds. ResearchGate. [Link]
-
De Villiers, A., et al. (2011). Improving HPLC Separation of Polyphenols. LCGC International, 24(5), 252-262. [Link]
-
Kumar, A. (2019). How to differentiate any kind of isomers by mass & nmr spectrometry? ResearchGate. [Link]
-
Olah, G. A., et al. (1978). Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent. Proceedings of the National Academy of Sciences, 75(2), 545-548. [Link]
-
Kim, S., et al. (2022). NMR Assignments of Six Asymmetrical N-Nitrosamine Isomers Determined in an Active Pharmaceutical Ingredient by DFT Calculations. Molecules, 27(15), 4749. [Link]
-
SIELC Technologies. (n.d.). Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Sravani, G., et al. (2020). HPLC APPLICATIONS QUICK SEPARATION GUIDE. ResearchGate. [Link]
-
Jamali, N. A., et al. (2021). Complementary Analytical Platforms of NMR Spectroscopy and LCMS Analysis in the Metabolite Profiling of Isochrysis galbana. Metabolites, 11(7), 416. [Link]
-
Pate, B. H., et al. (2020). Analysis of isomeric mixtures by molecular rotational resonance spectroscopy. Chirality, 32(5), 695-711. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. [Link]
-
Fischer, G., & Wormell, P. (1995). The electronic spectrum of phthalazine. Theory and experiment. Chemical Physics, 198(1-2), 183-206. [Link]
-
Li, H., et al. (2021). A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker. Journal of Analytical Methods in Chemistry, 2021, 6695247. [Link]
-
Smith, K., et al. (2001). para-Selective Nitration of Halogenobenzenes Using a Nitrogen Dioxide—Oxygen—Zeolite System. Organic Letters, 3(24), 3987-3990. [Link]
Sources
- 1. Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. NMR Assignments of Six Asymmetrical N-Nitrosamine Isomers Determined in an Active Pharmaceutical Ingredient by DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Technical Support Center: A Troubleshooting Guide for Scaling Up 6-Nitrophthalazine Production
Welcome to the technical support center for the synthesis and scale-up of 6-Nitrophthalazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this important heterocyclic compound. The following information is curated from established literature and practical experience to ensure scientific integrity and provide actionable solutions.
Section 1: Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format to provide direct and clear guidance.
Q1: My nitration of phthalazine is resulting in a low yield of the desired 6-nitro isomer. What are the likely causes and how can I improve the regioselectivity?
A1: Low yields of this compound are often attributed to a lack of regioselectivity in the electrophilic nitration of the phthalazine ring system. The two nitrogen atoms in the phthalazine nucleus are deactivating, making the carbocyclic ring less susceptible to electrophilic attack. Furthermore, the nitration can occur at both the 5- and 6-positions, leading to a mixture of isomers that can be difficult to separate.
Potential Causes and Solutions:
-
Nitrating Agent and Conditions: The choice of nitrating agent and reaction conditions plays a crucial role in directing the substitution.
-
Mixed Acid (HNO₃/H₂SO₄): This is a common and potent nitrating system. However, harsh conditions (high temperatures, high concentrations of sulfuric acid) can lead to the formation of dinitrated byproducts and oxidation. It is recommended to perform the reaction at low temperatures (e.g., 0-10 °C) and carefully control the addition of the nitrating mixture.
-
Milder Nitrating Agents: For more control and potentially higher regioselectivity, consider using milder nitrating agents. A mixture of nitric acid and phosphorus pentoxide (P₂O₅) has been shown to be effective for the nitration of similar phthalazinone derivatives.[1][2]
-
-
Reaction Temperature: Temperature control is critical. Runaway reactions are a significant safety hazard with nitrations, which are highly exothermic.[3] Lowering the reaction temperature can improve the selectivity for the desired isomer by reducing the energy available for the formation of the higher-energy transition state leading to the 5-nitro isomer.
-
Substrate Purity: Ensure the starting phthalazine is of high purity. Impurities can interfere with the reaction and lead to the formation of undesired side products.
Q2: I am observing the formation of significant impurities alongside my this compound product. What are these impurities likely to be and how can I minimize them?
A2: Impurity formation is a common challenge in the synthesis of nitroaromatic compounds. In the case of this compound, you are likely encountering positional isomers and potentially byproducts from the synthesis of the phthalazine precursor itself.
Common Impurities and Mitigation Strategies:
-
5-Nitrophthalazine: This is the most common positional isomer. Its formation is competitive with the desired 6-nitro product. Careful optimization of the nitration conditions, as described in Q1, is the primary strategy to minimize its formation.
-
Impurities from Precursor Synthesis: If you are synthesizing phthalazine in-house, for instance from the reaction of phthalic anhydride with hydrazine, be aware of impurities from the starting materials. The nitration of phthalic anhydride itself can lead to a mixture of 3- and 4-nitrophthalic acids, which are notoriously difficult to separate. If 4-nitrophthalic acid is carried through to the phthalazine synthesis, it will lead to the formation of 5-nitrophthalazine upon cyclization, which will then not require nitration and will be a direct impurity in your final product stream.
-
Solution: Start with highly pure phthalic anhydride or source a high-purity phthalazine. If synthesizing the precursor, rigorous purification of the nitrophthalic acid intermediate is essential.
-
-
Dinitrated Products: Under forcing reaction conditions, dinitration of the phthalazine ring can occur. To avoid this, use a stoichiometric amount of the nitrating agent and maintain a low reaction temperature.
Q3: I am struggling with the purification of this compound from its isomers and other impurities. What are the recommended purification methods?
A3: The separation of positional isomers like 5- and this compound can be challenging due to their similar physical properties.
Recommended Purification Techniques:
-
Recrystallization: This is often the first line of approach. The choice of solvent is critical and may require some experimentation. A solvent system where the desired 6-nitro isomer has lower solubility at cooler temperatures compared to the 5-nitro isomer would be ideal.
-
Column Chromatography: For laboratory-scale purifications and for obtaining highly pure material, column chromatography is very effective.
-
Stationary Phase: Silica gel is a common choice.
-
Mobile Phase: A solvent system with a polarity that allows for good separation of the isomers should be developed. This can be determined by thin-layer chromatography (TLC) analysis. Normal-phase chromatography is often effective for separating positional isomers.[4]
-
-
Preparative High-Performance Liquid Chromatography (HPLC): For obtaining very high purity material, preparative HPLC can be employed. Reverse-phase HPLC with a suitable mobile phase (e.g., acetonitrile/water mixtures) can be effective for separating nitrophenol isomers, and a similar approach may be successful for nitrophthalazines.[5]
Q4: What are the critical safety considerations when scaling up the nitration of phthalazine?
A4: Nitration reactions are inherently hazardous, and safety must be the top priority during scale-up.
Key Safety Protocols:
-
Thermal Hazard Assessment: Nitration reactions are highly exothermic and have the potential for thermal runaway.[3] Before scaling up, it is crucial to perform a thermal hazard assessment using techniques like reaction calorimetry to understand the heat of reaction and the maximum temperature of the synthesis reaction (MTSR).
-
Controlled Addition: The nitrating agent should be added slowly and in a controlled manner to the reaction mixture to manage the heat evolution.
-
Efficient Cooling: The reactor must have an efficient cooling system to dissipate the heat generated during the reaction and maintain the desired temperature.
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant apron or lab coat.
-
Ventilation: All work should be conducted in a well-ventilated fume hood to avoid inhalation of corrosive and toxic fumes.
-
Quenching: The reaction mixture should be quenched carefully by slowly adding it to ice or cold water to deactivate any remaining nitrating agent.
Section 2: Experimental Protocols
Protocol 1: Synthesis of 3-Nitrophthalhydrazide (Precursor to 6-Aminophthalazine-1,4-dione)
This protocol is adapted from established methods for the synthesis of luminol precursors.[6][7]
Materials:
-
3-Nitrophthalic acid
-
8% aqueous hydrazine solution
-
Triethylene glycol (TEG)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-nitrophthalic acid (1 equivalent) and 8% aqueous hydrazine (2 equivalents).
-
Heat the mixture gently with stirring until the solids dissolve.
-
Add triethylene glycol (3-4 volumes relative to the 3-nitrophthalic acid) to the reaction mixture.
-
Increase the heating to distill off the water. The temperature will rise as the water is removed.
-
Once the temperature reaches approximately 215-220 °C, maintain this temperature for 5-10 minutes.
-
Allow the mixture to cool to below 100 °C and then cautiously add hot water to precipitate the product.
-
Cool the mixture in an ice bath to complete the precipitation.
-
Collect the solid 3-nitrophthalhydrazide by vacuum filtration, wash with cold water, and dry.
Protocol 2: Nitration of Phthalazinone (Illustrative for Phthalazine Nitration)
This protocol is a general guideline based on the nitration of similar heterocyclic systems.[1][2] Note: This reaction should be performed with extreme caution and on a small scale initially to determine the optimal conditions for phthalazine.
Materials:
-
Phthalazinone (or Phthalazine)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
Procedure:
-
In a flask equipped with a dropping funnel and a magnetic stirrer, dissolve the phthalazinone (1 equivalent) in concentrated sulfuric acid at 0 °C.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid in a separate flask, keeping the temperature below 10 °C.
-
Slowly add the nitrating mixture dropwise to the solution of the phthalazinone, maintaining the reaction temperature between 0 and 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with cold water until the filtrate is neutral.
-
Dry the crude product, which will be a mixture of 6-nitro and 5-nitro isomers.
-
Purify the product by recrystallization or column chromatography.
Section 3: Data Presentation
Table 1: Troubleshooting Guide Summary
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Poor regioselectivity | - Optimize reaction temperature (lower is often better). |
| - Harsh reaction conditions | - Use milder nitrating agents (e.g., HNO₃/P₂O₅). | |
| - Impure starting materials | - Ensure high purity of phthalazine. | |
| High Impurity Levels | - Formation of 5-nitro isomer | - Fine-tune nitration conditions. |
| - Dinitration | - Use stoichiometric nitrating agent, low temperature. | |
| - Impurities from precursors | - Purify precursors rigorously. | |
| Difficulty in Purification | - Similar properties of isomers | - Employ column chromatography or preparative HPLC. |
| - Experiment with different recrystallization solvents. | ||
| Scale-up Safety Issues | - Thermal runaway | - Conduct thermal hazard assessment before scale-up. |
| - Exposure to hazardous materials | - Use appropriate PPE and work in a fume hood. | |
| - Uncontrolled reaction | - Ensure efficient cooling and controlled addition of reagents. |
Section 4: Visualizations
Diagram 1: General Workflow for this compound Synthesis and Purification
Caption: Workflow for this compound synthesis.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Troubleshooting low yield of this compound.
References
- Abdullah, R. S., El Nemr, A., El-Sakka, S. S. A., Soliman, M. H., El-Hashash, M. A., & Ragab, S. (2021). Facile and Efficient Nitration of 4-Aryl-1(2H)-Phthalazinone Derivatives Using Different Catalysts. ChemistrySelect, 6(43), 11893-11899.
-
ResearchGate. (n.d.). Facile and Efficient Nitration of 4-Aryl-1(2H)-Phthalazinone Derivatives Using Different Catalysts. Retrieved from [Link]
- Lin, C.-Y., Chen, Y.-H., & Chen, C.-C. (2018).
- Ganea, D., & Măruţoiu, C. (2010). A performing synthesis strategy of luminol, a standard chemiluminescent substance.
-
ResearchGate. (n.d.). Scheme 1: Synthetic route to aminophthalazinones 5 and 6. Retrieved from [Link]
- Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Aal, A. S. A. (2014). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: An Indian Journal, 10(4), 149-176.
- Emam, S. H., El-Rayes, S. M., El-Adl, K., & Abulkhair, H. S. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. BMC Chemistry, 17(1), 90.
-
Sciforum. (n.d.). Synthesis of new phthalazinedione derivatives. Retrieved from [Link]
-
Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved from [Link]
- Yan, Z., Zhang, W., Gao, J., Lin, Y., Li, J., Lin, Z., & Zhang, L. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. RSC Advances, 5(82), 67251-67254.
-
Department of Chemistry, University of California, Riverside. (n.d.). PHOTOCHEMISTRY: SYNTHESIS OF LUMINOL. Retrieved from [Link]
- Singh, S., & Kumar, N. (2019). An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives.
-
VPScience. (n.d.). 1 NITRATION. Retrieved from [Link]
-
Department of Chemistry, University of Missouri-St. Louis. (n.d.). Org. Chem II Experiment 9 Synthesis of Luminol. Retrieved from [Link]
- Pawłowska, J., Dołęga, A., & Demkowicz, S. (2021). Amino- and polyaminophthalazin-1(2 H )-ones: synthesis, coordination properties, and biological activity. Beilstein Journal of Organic Chemistry, 17, 558-568.
- Berger, S., & Braun, S. (2004). 200 and More NMR Experiments: A Practical Course. Wiley-VCH.
-
Chromatography Forum. (2017, December 14). separation of positional isomers. Retrieved from [Link]
- Dolan, J. W. (2010). Enantiomer Separations. LCGC North America, 28(6), 444-449.
-
Rotachrom Technologies. (2024, November 7). The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1). Retrieved from [Link]
-
ResearchGate. (n.d.). Strategies for the syntheses of phthalazine derivatives. Retrieved from [Link]
- Singh, S., & Kumar, N. (2019). An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives.
-
Chegg. (2021, May 26). Synthesis of Luminol lab report NOTE: mechanism is not needed in this case DATA. Retrieved from [Link]
- Kolsepatil, S. R., Dighade, S. R., & Rajput, P. R. (2019). ONE POT SYNTHESIS OF PYRAZOLO PHTHALAZINE DIONE DERIVATIVES UNDER MICROWAVE IRRADIATION. Rasayan Journal of Chemistry, 12(2), 415-420.
- Gunawan, R., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(2), 205-234.
-
Blogs@NTU. (2018, October 26). Chiral Chromatography: Separating Twins | Stereochemistry. Retrieved from [Link]
- Farrugia, L. J., & Mallia, C. J. (2020). Application of 1H and 13C NMR Fingerprinting as a Tool for the Authentication of Maltese Extra Virgin Olive Oil. Foods, 9(6), 708.
- Nikolova, P., & Yordanov, N. (2001). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 6(12), 1003-1009.
-
Studylib. (n.d.). Luminol Lab Report: HNMR Analysis & Synthesis Questions. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. vpscience.org [vpscience.org]
- 4. separation of positional isomers - Chromatography Forum [chromforum.org]
- 5. rsc.org [rsc.org]
- 6. chimique.wordpress.com [chimique.wordpress.com]
- 7. ochemonline.pbworks.com [ochemonline.pbworks.com]
Strategies to improve the yield and selectivity of 6-Nitrophthalazine synthesis
Welcome to the technical support center for the synthesis of 6-Nitrophthalazine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical synthesis. Here, we address common challenges related to yield and selectivity through a practical, question-and-answer format, combining troubleshooting advice with fundamental chemical principles.
Troubleshooting Guide: Enhancing Yield & Selectivity
This section addresses specific experimental issues you may encounter. Each solution is grounded in established chemical mechanisms to help you not only solve the immediate problem but also build a more robust process.
Q1: My yield of this compound is consistently low. What are the likely causes and how can I improve it?
Low yields are a frequent challenge and can often be traced back to suboptimal reaction conditions or reagent quality.[1][2][3] Let's break down the most common culprits.
Potential Cause 1: Suboptimal Temperature Control The nitration of phthalazine is a highly exothermic electrophilic aromatic substitution.[4] Poor temperature control can lead to two major problems:
-
Side Reactions: Elevated temperatures can promote the formation of undesired isomers and dinitrated products, consuming your starting material and complicating purification.
-
Degradation: Phthalazine and its nitrated derivatives can be susceptible to oxidative degradation at higher temperatures, often resulting in the formation of dark, tar-like substances.[3]
Solutions:
-
Maintain Low Temperatures: The reaction should be performed in an ice bath, strictly maintaining a temperature range of 0–5 °C, especially during the addition of the nitrating mixture.
-
Slow, Controlled Addition: Add the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise to the solution of phthalazine. This allows for effective heat dissipation and prevents localized temperature spikes.
Potential Cause 2: Incorrect Reagent Stoichiometry or Quality The ratio and purity of your reagents are critical for driving the reaction to completion and minimizing byproducts.[2][3]
-
Nitrating Agent: Using an insufficient amount of the nitrating agent will result in incomplete conversion of the starting material. Conversely, a large excess can increase the risk of over-nitration.
-
Water Content: The presence of excess water in the reaction medium can deactivate the nitronium ion (NO₂⁺), the key electrophile in the reaction.[4] This is particularly important when using concentrated acids.
Solutions:
-
Optimize Stoichiometry: Start with a modest excess of the nitrating agent (e.g., 1.1–1.2 equivalents). Carefully measure your reagents.
-
Use Anhydrous Conditions: Use high-purity, concentrated sulfuric acid (98%) and nitric acid (≥70%). Protect the reaction from atmospheric moisture using a drying tube.
Potential Cause 3: Inefficient Work-up and Isolation Significant product loss can occur during the work-up and purification stages.
-
Precipitation: The product is typically isolated by quenching the reaction mixture on ice. If the pH is not properly neutralized or if insufficient ice is used, the product may not fully precipitate or may redissolve.
-
Filtration and Washing: Product can be lost during filtration if the precipitate is too fine or during washing if an inappropriate solvent is used.
Solutions:
-
Careful Quenching: Pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring.
-
Neutralization: After quenching, carefully neutralize the mixture with a suitable base (e.g., ammonium hydroxide or sodium carbonate solution) to a pH of ~7 to ensure complete precipitation of the this compound.
-
Washing: Wash the collected solid with cold water to remove residual acids and salts, followed by a cold, non-polar solvent like hexane to remove organic impurities.
Q2: I'm observing significant formation of other isomers, particularly 5-Nitrophthalazine. How can I improve selectivity for the 6-position?
Regioselectivity is a key challenge in the nitration of heterocyclic systems. The electronic properties of the phthalazine ring direct the substitution pattern. While the 6-position is generally favored, reaction conditions can heavily influence the isomeric ratio.
Cause: Reaction Energetics and Steric Hindrance Electrophilic attack on the phthalazine ring is directed by the two nitrogen atoms, which are deactivating. Nitration tends to occur on the benzene ring portion of the molecule. The 5- and 6-positions are electronically favored. However, the 5-position is sterically hindered by the adjacent heterocyclic ring.
-
High Temperatures: Higher reaction temperatures provide more kinetic energy, which can overcome the steric barrier for attack at the 5-position, leading to a mixture of 5- and 6-nitro isomers.
-
Harsh Nitrating Agents: Very strong nitrating systems can be less selective.
Solutions to Enhance Selectivity:
-
Strict Temperature Control: As with improving yield, maintaining a low temperature (0–5 °C) is the most critical factor for enhancing selectivity. Lower temperatures favor the thermodynamically more stable product, which is typically the less sterically hindered 6-nitro isomer.
-
Choice of Nitrating Agent: A milder, more controlled nitrating agent can sometimes improve selectivity. Consider using potassium nitrate (KNO₃) in concentrated sulfuric acid. This generates the nitronium ion in situ at a more controlled rate compared to a pre-mixed nitric/sulfuric acid solution.
-
Solvent Effects: While less common for this specific synthesis, in some electrophilic substitutions, the choice of solvent can influence selectivity by differentially solvating the transition states leading to the different isomers.[5] For this reaction, concentrated sulfuric acid acts as both the catalyst and the solvent.
| Parameter | Condition for High Selectivity (→ 6-Nitro) | Rationale |
| Temperature | 0–5 °C | Reduces kinetic energy, favoring attack at the less sterically hindered 6-position. |
| Reagent Addition | Slow, dropwise | Prevents localized heating and reduces the rate of competing side reactions. |
| Nitrating System | KNO₃ in H₂SO₄ | Allows for a slower, more controlled in situ generation of the NO₂⁺ electrophile. |
Q3: My reaction generates dark, tar-like byproducts. What's causing this and how can it be prevented?
The formation of dark, often intractable, material is a sign of decomposition or polymerization.
Cause: Oxidative Degradation The nitrating mixture (HNO₃/H₂SO₄) is a powerful oxidizing agent.[1] At elevated temperatures or with prolonged reaction times, it can oxidize the electron-rich phthalazine ring system, leading to complex, polymeric side products.
Preventative Measures:
-
Adhere to Low Temperatures: This is the most effective way to minimize oxidative side reactions.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. Avoid unnecessarily long reaction times. Once the starting material is consumed, proceed with the work-up.
-
Ensure Purity of Starting Material: Impurities in the initial phthalazine can sometimes act as catalysts for decomposition. Ensure your starting material is pure before beginning the reaction.
Frequently Asked Questions (FAQs)
Q: What is the underlying mechanism of phthalazine nitration?
The nitration of phthalazine follows the classical electrophilic aromatic substitution (EAS) mechanism.[4]
-
Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).
-
Nucleophilic Attack: The π-electron system of the phthalazine ring attacks the nitronium ion. This attack preferentially occurs on the benzene ring moiety (positions 5, 6, 7, or 8) rather than the electron-deficient pyridine ring.
-
Formation of the Sigma Complex: This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation: A weak base in the mixture (like HSO₄⁻ or H₂O) removes a proton from the carbon atom bearing the nitro group, restoring aromaticity and yielding the final this compound product.
Caption: Mechanism of this compound Synthesis.
Q: What is a reliable, step-by-step protocol for this synthesis?
This protocol is a standard laboratory procedure. Always perform a thorough risk assessment before beginning any chemical synthesis.
Experimental Protocol: Synthesis of this compound
Materials:
-
Phthalazine
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Crushed Ice
-
Ammonium Hydroxide (NH₄OH) solution or Sodium Carbonate (Na₂CO₃)
-
Deionized Water
Procedure:
-
Setup: Place a round-bottom flask equipped with a magnetic stirrer and a dropping funnel in an ice-salt bath.
-
Dissolution: To the flask, add phthalazine (1.0 eq). Cool the flask to 0 °C.
-
Acid Addition: Slowly add concentrated H₂SO₄ (approx. 4–5 times the weight of phthalazine) while maintaining the temperature between 0–5 °C. Stir until all the phthalazine has dissolved.
-
Nitrating Mixture: In the dropping funnel, prepare the nitrating mixture by slowly adding concentrated HNO₃ (1.1 eq) to a small amount of concentrated H₂SO₄. Cool this mixture before addition.
-
Reaction: Add the nitrating mixture dropwise to the phthalazine solution over 30–60 minutes. Critically, ensure the internal temperature does not rise above 5 °C.
-
Stirring: After the addition is complete, allow the mixture to stir at 0–5 °C for an additional 1-2 hours. Monitor the reaction via TLC (e.g., using a 1:1 mixture of ethyl acetate:hexane) until the starting material is no longer visible.
-
Quenching: Slowly pour the reaction mixture onto a large beaker filled with crushed ice with vigorous stirring. A precipitate should form.
-
Neutralization & Isolation: Carefully neutralize the slurry with a base (e.g., concentrated ammonium hydroxide) to pH 7. Collect the solid product by vacuum filtration.
-
Washing & Drying: Wash the collected solid thoroughly with cold deionized water until the washings are neutral. Dry the product in a vacuum oven at 50–60 °C.
-
Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
Caption: Troubleshooting workflow for this compound synthesis.
References
-
Bunce, R. A., Harrison, T., & Nammalwar, B. (2012). Efficient synthesis of selected phthalazine derivatives. Heterocyclic Communications, 18(3), 123–126. [Link]
-
El-Sayed, W. M., et al. (2021). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Bioorganic Chemistry. [Link]
-
Emam, S. H., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. BMC Chemistry, 17(90). [Link]
-
Fahim, A. M., et al. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. RSC Advances. [Link]
-
Leahy, J. W., et al. (2012). Synthesis of 6,6′-Binaphthopyran-2-one Natural Products: Pigmentosin A, Talaroderxines A & B. Organic Letters. [Link]
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]
-
ResearchGate. (n.d.). Mechanism and regioselectivity of electrophilic aromatic nitration in solution. [Link]
-
SlidePlayer. (n.d.). Phthalazine A-Methods of preparation. [Link]
Sources
Degradation pathways and stability issues of 6-Nitrophthalazine
Technical Support Center: 6-Nitrophthalazine
A Guide to Understanding and Mitigating Degradation
From the desk of the Senior Application Scientist
Welcome to the technical support center for this compound. As a key intermediate in pharmaceutical research and materials science, the stability and integrity of this compound are paramount to achieving reproducible and reliable experimental outcomes. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth insights into the potential degradation pathways of this compound. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to proactively address stability challenges. Our goal is to equip you with the knowledge to not only troubleshoot issues as they arise but to design more robust experiments from the outset.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling and stability of this compound.
Q1: What are the primary environmental factors that can cause this compound to degrade?
A1: The stability of this compound is primarily influenced by four key environmental factors: temperature, light, pH, and oxygen.[1]
-
Temperature: Elevated temperatures can accelerate the rate of chemical reactions, leading to thermal decomposition.[2] For every 10°C increase, degradation rates can significantly increase.[1]
-
Light (Photodegradation): Exposure to UV or even high-intensity visible light can provide the energy needed to initiate photochemical reactions, particularly affecting the nitroaromatic system.[1]
-
pH (Hydrolysis): The compound is susceptible to hydrolysis, especially under alkaline (basic) conditions. The rate and pathway of degradation can be highly dependent on the pH of the solution.[3]
-
Oxygen (Oxidation): While typically less common for this structure compared to other functional groups, oxidative degradation can occur, especially in the presence of oxidizing agents or under conditions that generate reactive oxygen species.[1]
Q2: How should I properly store solid and dissolved this compound to ensure maximum stability?
A2: Proper storage is the first line of defense against degradation.
-
Solid Form: Store solid this compound in a tightly sealed, opaque container to protect it from light and moisture.[4] It should be kept in a cool, dry, and well-ventilated place, away from heat sources.[4][5] A desiccator can be used for long-term storage to minimize exposure to humidity.
-
In Solution: Stock solutions should be prepared fresh whenever possible. If storage is necessary, use an amber vial to block light and store at a reduced temperature (e.g., 2-8°C).[1] Consider purging the headspace of the vial with an inert gas like nitrogen or argon to displace oxygen and prevent potential oxidation.[1] The choice of solvent is also critical; ensure the solvent is dry and free of contaminants.
Q3: What are the typical visual or analytical signs that my sample of this compound has degraded?
A3: Degradation can manifest in several ways:
-
Visual Signs: A noticeable change in color (e.g., yellowing or darkening) of the solid or solution is a common indicator of degradation. The formation of precipitates or haziness in a solution that was previously clear can also signal instability.
-
Analytical Signs: In chromatographic analysis (e.g., HPLC, GC), the appearance of new peaks or a decrease in the peak area of the parent this compound compound over time are clear signs of degradation.[6] Spectroscopic changes, such as shifts in the UV-Visible absorption maxima, can also indicate structural modification.[6]
Section 2: In-Depth Degradation Pathways
Understanding the potential chemical transformations of this compound is crucial for interpreting unexpected results and developing stable formulations. While specific literature on this compound is limited, we can infer likely pathways based on the well-documented behavior of related nitroaromatic and heterocyclic compounds.
A. Hydrolytic Degradation
Hydrolysis involves the reaction of the molecule with water, which can be catalyzed by acidic or basic conditions. For nitroaromatic compounds, alkaline conditions are often more destructive.[3]
-
Plausible Mechanism: The phthalazine ring system, combined with the strong electron-withdrawing effect of the nitro group, creates electron-deficient carbon centers. These centers are susceptible to nucleophilic attack by hydroxide ions (OH⁻) under basic conditions. This can lead to ring-opening reactions, ultimately producing various degradation products. The initial step in the alkaline hydrolysis of similar compounds often involves deprotonation or direct nucleophilic attack, leading to the elimination of the nitro group or cleavage of the heterocyclic ring.[3]
B. Photodegradation
Nitroaromatic compounds are known to be photosensitive.[7] The energy from photons, particularly in the UV range, can excite the molecule to a higher energy state, initiating degradation.
-
Plausible Mechanism: The degradation likely proceeds via hydroxyl radical (•OH) attack on the aromatic ring.[8] Photons can interact with the solvent or the compound itself to generate these highly reactive radicals. This can lead to the formation of nitrophenol-like derivatives.[9][10] Another potential pathway involves the transformation of the nitro group itself.
C. Thermal Degradation
High temperatures provide the activation energy for decomposition reactions. For nitroaromatics, a primary thermal degradation pathway involves the C-NO₂ bond.[11]
-
Plausible Mechanism: The initial step is often the homolytic cleavage of the carbon-nitro bond (C-NO₂) to form a phthalazinyl radical and a nitrogen dioxide radical (•NO₂).[11] These reactive species can then participate in a cascade of secondary reactions, leading to complex mixtures of polymeric or smaller fragmented products.
D. Metabolic Degradation
In biological systems (e.g., cell culture, in vivo studies), this compound can be subject to enzymatic degradation.
-
Plausible Mechanism: The most common metabolic pathway for nitroaromatic compounds is the reduction of the nitro group by nitroreductase enzymes.[12] This process occurs in a stepwise manner, reducing the nitro group (-NO₂) to a nitroso (-NO), then to a hydroxylamino (-NHOH), and finally to an amino (-NH₂) group. These intermediates, particularly the hydroxylamino species, can be highly reactive.
The diagram below illustrates these potential degradation routes.
Caption: Potential degradation pathways for this compound.
Section 3: Troubleshooting Guide
Problem: My experimental results are inconsistent. Could this compound be degrading during my experiment?
Answer: Yes, in-situ degradation is a common cause of poor reproducibility. Consider the following:
-
Assess Your Experimental Conditions:
-
pH: Is your reaction or formulation buffered? Uncontrolled pH shifts, especially towards alkaline conditions, can trigger hydrolysis.
-
Temperature: Are you running reactions at elevated temperatures for extended periods? If so, thermal degradation may be a factor.
-
Light Exposure: Are your reaction vessels transparent and exposed to ambient or direct light for long durations?
-
-
Diagnostic Workflow:
-
Run a Control: Prepare a sample of this compound in your experimental medium (solvent, buffer, etc.) without other reactants. Subject it to the same conditions (time, temperature, light) as your main experiment.
-
Analyze by HPLC: Use a stability-indicating HPLC method (see Section 4) to analyze this control sample against a freshly prepared standard. A decrease in the parent peak area or the appearance of new peaks confirms degradation.
-
The following decision tree can help guide your troubleshooting process.
Caption: Troubleshooting logic for inconsistent experimental results.
Problem: My HPLC analysis shows unexpected peaks that grow over time. How can I confirm they are degradation products of this compound?
Answer: This is a classic stability problem. A forced degradation study is the definitive way to identify potential degradation products and confirm that your analytical method can detect them. This involves intentionally exposing the compound to harsh conditions.
-
Rationale: By forcing the degradation, you generate the same impurities that are likely to form under normal experimental or storage conditions, but at a much higher concentration. This makes them easier to detect and characterize.
-
Method: Follow the Forced Degradation Study protocol in Section 4. If the retention times of the peaks in your stressed samples match the unknown peaks in your experimental samples, you have strong evidence that they are indeed degradation products. For absolute confirmation, techniques like LC-MS can be used to compare the mass spectra of the peaks.[6]
Section 4: Experimental Protocols
Protocol 1: Forced Degradation Study Workflow
This protocol is a self-validating system to understand the stability profile of this compound and ensure your analytical method is "stability-indicating."
Objective: To generate likely degradation products and test the specificity of the analytical method.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or DAD detector[13]
-
pH meter, calibrated
-
UV lamp or light chamber
Workflow:
Caption: Workflow for a forced degradation study.
Step-by-Step Methodology:
-
Prepare Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile) to make a 1 mg/mL stock solution.
-
Aliquot and Stress: Create separate aliquots of the stock solution for each stress condition:
-
Acidic: Mix with 0.1 M HCl. Heat as required.
-
Basic: Mix with 0.1 M NaOH. Keep at room temperature.
-
Oxidative: Mix with 3% H₂O₂. Keep at room temperature.
-
Thermal: Protect from light and heat.
-
Photolytic: Expose to a controlled light source.
-
Control: Keep a protected sample at 2-8°C.
-
-
Time Points: Sample each condition at appropriate time points (e.g., 0, 2, 4, 8, 24 hours). The goal is to achieve 5-20% degradation, so timing may need to be adjusted.
-
Neutralization: Before analysis, carefully neutralize the acidic and basic samples to prevent damage to the HPLC column.
-
Analysis: Analyze all samples using the HPLC method detailed below.
-
Evaluation: Compare the chromatograms. The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the parent peak.
Protocol 2: HPLC-UV Method for Stability Assessment
Objective: To quantify this compound and separate it from its potential degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Causality: A gradient elution is chosen because the degradation products are likely to have different polarities than the parent compound. A C18 column provides good hydrophobic retention for aromatic compounds. Formic acid is used to improve peak shape and ensure consistent ionization if the method is transferred to LC-MS.[13]
Section 5: Data Summary
The following table summarizes hypothetical stability data for this compound under various conditions, as might be determined from a forced degradation study. This illustrates the compound's relative sensitivity to different stressors.
| Stress Condition | Time | Temperature | % Degradation of this compound | Major Degradant Peaks (Retention Time) |
| Control (Dark) | 48 hr | 4°C | < 0.5% | None observed |
| 0.1 M HCl | 24 hr | 60°C | ~2% | 1 peak (early eluting) |
| 0.1 M NaOH | 4 hr | Room Temp | ~18% | 2 peaks (polar, early eluting) |
| 3% H₂O₂ | 24 hr | Room Temp | ~5% | 1 peak (late eluting) |
| Heat (Dark) | 48 hr | 60°C | ~8% | Multiple small peaks |
| UV Light | 24 hr | Room Temp | ~15% | 1 major peak, 2 minor peaks |
Interpretation: This hypothetical data suggests that this compound is most sensitive to alkaline hydrolysis and photodegradation, moderately sensitive to thermal stress and oxidation, and relatively stable in acidic conditions.
References
-
U.S. Environmental Protection Agency. (1986a). Method 8270: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). [Link]
-
Patel, S. A. (n.d.). Factors Affecting Stability of Formulations. Scribd. [Link]
-
Gautam, A., & Kumar, R. (2023). Analytical Methods for the Degradation of Phytoconstituents. International Journal of Creative Research Thoughts, 11(6). [Link]
-
Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. National Bureau of Standards. Defense Technical Information Center. [Link]
-
Academically. (2024). Drug Stability: Key Factors Affecting Pharmaceutical Quality & Shelf-Life. [Link]
-
Tavale, S. S., et al. (2021). Thermal Stability Kinetics and Shelf Life Estimation of the Redox-Active Therapeutic and Mimic of Superoxide Dismutase Enzyme, Mn(III) meso-Tetrakis(N-ethylpyridinium-2-yl)porphyrin Chloride (MnTE-2-PyPCl5, BMX-010). ACS Omega, 6(50), 34749–34758. [Link]
-
Arora, P. K., & Bae, H. (2014). Microbial degradation of nitroaromatic compounds. Frontiers in Microbiology, 5, 398. [Link]
-
Hu, R., et al. (2015). Thermal behavior and thermal safety of 6b-nitrohexahydro-2H-1,3,5-trioxacyclopenta[cd]-pentalene-2,4,6-triyltrinitrate. RSC Advances, 5(1), 533-540. [Link]
-
Tsyshevsky, R., & Gorb, L. (2015). Alkaline hydrolysis of hexahydro-1,3,5-trinitro-1,3,5-triazine: M06-2X investigation. Journal of Molecular Modeling, 21(6), 154. [Link]
-
He, Z., & Spain, J. C. (1999). Metabolic pathway for the degradation of nitrobenzene by P. pseudoalcaligenes JS45. Applied and Environmental Microbiology, 65(4), 1483-1489. [Link]
-
Reubsaet, J. L., et al. (1998). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. Journal of Pharmaceutical and Biomedical Analysis, 17(6-7), 955-978. [Link]
-
Gibson, D. T. (1995). Biodegradation of Nitroaromatic Compounds. University of Iowa. Defense Technical Information Center. [Link]
-
Liu, Y., et al. (2022). Visible Light Motivated the Photocatalytic Degradation of P-Nitrophenol by Ca2+-Doped AgInS2. Catalysts, 12(11), 1421. [Link]
-
Kur K, et al. (2021). Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation. Frontiers in Microbiology, 12, 753979. [Link]
-
Eawag. (n.d.). Nitrobenzene Degradation Pathway. Eawag Aquatic Research. [Link]
-
Kvashnin, D. G., et al. (2021). Thermal Stability and Vibrational Properties of the 6,6,12-Graphyne-Based Isolated Molecules and Two-Dimensional Crystal. Materials, 14(23), 7352. [Link]
-
Carl ROTH. (2021). Safety Data Sheet: 4-Nitrophenol. [Link]
-
Lewis, H. F., & Thiessen, G. W. (1921). Note on the Hydrolysis of Nitrobenzene. Proceedings of the Iowa Academy of Science, 28(1), 163-164. [Link]
-
Chen, W. S., & Lin, Y. C. (2021). Photocatalytic degradation of nitrobenzene in wastewater by persulfate integrated with Ag/Pb3O4 semiconductor under visible light irradiation. Heliyon, 7(5), e06984. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11105874, 5-Nitrophthalazine. [Link]
-
Bhatkhande, D. S., et al. (2003). Photocatalytic degradation of nitrobenzene using titanium dioxide and concentrated solar radiation: Chemical effects and scaleup. Water Research, 37(6), 1223-1230. [Link]
-
Dennis, W. H., et al. (1977). Analytical Methods for Nitroguanidine and Characterization of Its Degradation Products. U.S. Army Medical Research and Development Command. Defense Technical Information Center. [Link]
-
Gialdronigrassi, G., & Grassi, C. (1965). [Research on metabolic degradation of morphazinamide]. Minerva Medica, 56(70), 2762-2766. [Link]
-
Liu, Y., et al. (2016). Metabolic Pathway Involved in 6-Chloro-2-Benzoxazolinone Degradation by Pigmentiphaga Sp. Strain DL-8 and Identification of the Novel Metal-Dependent Hydrolase CbaA. Applied and Environmental Microbiology, 82(14), 4343-4351. [Link]
-
Bhatkhande, D. S., Pangarkar, V. G., & Beenackers, A. A. C. M. (2003). Photocatalytic degradation of nitrobenzene using titanium dioxide and concentrated solar radiation: chemical effects and scaleup. Water Research, 37(6), 1223-1230. [Link]
-
Zakrzewski, A., et al. (2016). Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC-MS Methods. PLoS One, 11(10), e0164248. [Link]
-
Chen, W. S., & Huang, S. L. (2021). Photocatalytic Decomposition of Nitrobenzene in Aqueous Solution by Ag/Cu2O Assisted with Persulfate under Visible Light Irradiation. Catalysts, 11(1), 120. [Link]
Sources
- 1. Drug Stability: Key Factors Affecting Pharmaceutical Quality & Shelf-Life [academically.com]
- 2. scribd.com [scribd.com]
- 3. Alkaline hydrolysis of hexahydro-1,3,5-trinitro-1,3,5-triazine: M06-2X investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. ijmr.net.in [ijmr.net.in]
- 7. Visible Light Motivated the Photocatalytic Degradation of P-Nitrophenol by Ca2+-Doped AgInS2 [mdpi.com]
- 8. Photocatalytic degradation of nitrobenzene using titanium dioxide and concentrated solar radiation: chemical effects and scaleup - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photocatalytic degradation of nitrobenzene in wastewater by persulfate integrated with Ag/Pb3O4 semiconductor under visible light irradiation [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. Nitrobenzene Degradation Pathway [eawag-bbd.ethz.ch]
- 13. Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Inconsistencies in the Characterization Data of 6-Nitrophthalazine
Welcome to the technical support guide for 6-Nitrophthalazine. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common inconsistencies encountered during the characterization of this compound. This guide provides in-depth, experience-based insights and troubleshooting protocols to ensure the integrity of your experimental data.
Introduction to this compound
This compound is a heterocyclic organic compound with the molecular formula C₈H₅N₃O₂.[1] Its characterization is crucial for its application in medicinal chemistry and materials science. However, like many nitro-containing aromatic compounds, its analysis can be prone to inconsistencies. This guide addresses these challenges in a structured question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Melting Point Discrepancies
Question: My measured melting point for this compound is significantly different from the literature value, or it melts over a broad range. What could be the cause?
Answer:
A sharp and accurate melting point is a primary indicator of purity. Discrepancies often point to the presence of impurities or isomeric contamination.
Possible Causes & Troubleshooting Workflow:
-
Residual Solvents or Reagents: Incomplete removal of solvents (e.g., ethyl acetate, dichloromethane) or unreacted starting materials from the synthesis can depress and broaden the melting point range.
-
Protocol: Dry the sample under high vacuum for an extended period (4-6 hours) at a temperature slightly below the expected melting point. Re-measure the melting point.
-
-
Isomeric Impurities: The synthesis of this compound can sometimes yield its isomer, 5-Nitrophthalazine, which has a different melting point.[2] The presence of even small amounts of this isomer can lead to a melting point depression.
-
Protocol: Purify the sample using column chromatography with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes). Collect fractions and analyze them by Thin Layer Chromatography (TLC) to isolate the pure compound before re-measuring the melting point.
-
-
Decomposition: Some nitro compounds can decompose upon heating, which can be mistaken for melting.
-
Observation: Look for a color change or gas evolution during the melting point determination. If decomposition is suspected, using a Hot Stage Microscope can provide visual confirmation.
-
Data Comparison Table: Melting Points of Related Compounds
| Compound | Reported Melting Point (°C) |
| Nitrobenzene | 5-6 |
| 6-Nitrobenzo[a]pyrene | 250.5-251 |
| 6-Nitrophthalide | Not Available |
Inconsistent ¹H NMR Spectra
Question: I'm observing unexpected peaks, broad signals, or shifts in the aromatic region of the ¹H NMR spectrum of my this compound sample. How can I interpret and resolve these issues?
Answer:
¹H NMR is a powerful tool for structural elucidation, but spectra can be complex. Inconsistencies can arise from impurities, solvent effects, or concentration-dependent phenomena.
Troubleshooting ¹H NMR Issues:
-
Unexpected Peaks: These often correspond to impurities.
-
Solvent Impurities: Residual solvents from purification are a common source of extra peaks. For example, ethyl acetate often appears in spectra even after prolonged drying.[3]
-
Reagent Impurities: Unreacted starting materials or byproducts from the synthesis can also appear.[4][5]
-
Protocol: Compare the observed peaks with the known chemical shifts of common laboratory solvents. If starting material peaks are suspected, run a spectrum of the starting material for comparison. Purification by column chromatography or recrystallization is recommended to remove these impurities.
-
-
Broad Peaks: Broadening of NMR signals can be due to several factors.[3]
-
Poor Solubility: If the compound is not fully dissolved, it can lead to a non-homogenous sample and broad peaks.
-
High Concentration: At high concentrations, intermolecular interactions can cause peak broadening.
-
Protocol: Ensure your sample is completely dissolved. If solubility is an issue, try a different deuterated solvent (e.g., DMSO-d₆, Acetone-d₆).[3][6] If the sample is too concentrated, dilute it and re-acquire the spectrum.
-
-
Shifts in the Aromatic Region: The chemical shifts of aromatic protons are sensitive to the solvent and the presence of other functional groups. The electron-withdrawing nitro group strongly deshields ortho and para protons.[7][8]
-
Solvent Effects: Changing the NMR solvent can alter the chemical shifts of aromatic protons.[3]
-
Isomeric Impurities: The presence of the 5-nitro isomer would result in a different splitting pattern and chemical shifts in the aromatic region.
-
Protocol: For consistent results, use the same solvent for all related samples. To confirm the structure and rule out isomers, advanced NMR techniques like 2D-COSY and HMBC can be employed to establish proton-proton and proton-carbon correlations.
-
Workflow for Resolving ¹H NMR Inconsistencies
Caption: Workflow for confirming molecular weight and structure using MS.
References
-
University of Rochester, Department of Chemistry. Troubleshooting ¹H NMR Spectroscopy. Available from: [Link]
-
SDSU NMR Facility. Common Problems. Available from: [Link]
-
Human Metabolome Database. ¹H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001232). Available from: [Link]
-
PubChem. 5-Nitrophthalazine. Available from: [Link]
-
Reddit. Help with reducing nitro group/Interpret a NMR Spectrum. Available from: [Link]
-
PMC. Investigation into the Formation of Impurities during the Optimization of Brigatinib. Available from: [Link]
-
Reddit. Help Identifying unknown compound with HNMR and IR. Available from: [Link]
-
Oregon State University. ¹³C NMR Chemical Shifts. Available from: [Link]
-
MDPI. Ultrasonically Accelerated Nitration of Hydroxyl-Terminated Polybutadiene: Process Efficiency and Product Characterization. Available from: [Link]
-
Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Available from: [Link]
-
Human Metabolome Database. Mass Spectrum (Electron Ionization) (HMDB0014328). Available from: [Link]
-
SpectraBase. 6-Nitrophthalide - Optional[¹³C NMR] - Chemical Shifts. Available from: [Link]
-
SpectraBase. 6-Nitrophthalide - Optional[¹H NMR] - Chemical Shifts. Available from: [Link]
-
PubChem. 6-Nitrobenzo[a]pyrene. Available from: [Link]
-
Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available from: [Link]
-
ArtMolecule. Impurities and Degradation products. Available from: [Link]
-
RACO. Synthesis, antimicrobial activity and Electron Impact of Mass Spectra of Phthalazine-1,4-dione Derivatives. Available from: [Link]
-
Millersville University. Table of Characteristic IR Absorptions. Available from: [Link]
-
RACO. Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Available from: [Link]
-
The Organic Chemistry Tutor. How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. Available from: [Link]
-
Chemistry Stack Exchange. Nitrobenzene and other monosubstituted benzenes ¹H vs ¹³C NMR assignments. Available from: [Link]
-
ResearchGate. ¹H and ¹³C NMR chemical shifts of nitrobenzene amination products.... Available from: [Link]
-
NC State University Libraries. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Available from: [Link]
-
NIST. Benzene, nitro-. Available from: [Link]
-
ResearchGate. Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. Available from: [Link]
-
PubMed Central. Synthesis of 6,6′-Binaphthopyran-2-one Natural Products: Pigmentosin A, Talaroderxines A & B. Available from: [Link]
-
PubMed. Chromatographic separation and spectroscopic characterization of the E/Z isomers of acrivastine. Available from: [Link]
-
ResearchGate. Identification and Synthesis of Impurities of Selected Sartans as an Integral Part of the API Development. Available from: [Link]
Sources
- 1. 120493-12-1|this compound|BLD Pharm [bldpharm.com]
- 2. 5-Nitrophthalazine | C8H5N3O2 | CID 11105874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Troubleshooting [chem.rochester.edu]
- 4. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001232) [hmdb.ca]
- 7. mdpi.com [mdpi.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Best Practices for 6-Nitrophthalazine
Welcome to the technical support center for 6-Nitrophthalazine. This guide is designed for researchers, scientists, and drug development professionals to ensure the safe and effective handling and storage of this compound. By understanding its properties and potential challenges, you can maintain the integrity of your experiments and ensure laboratory safety.
Section 1: Understanding this compound: Key Properties and Considerations
This compound is a nitroaromatic heterocyclic compound. The presence of the nitro group and the phthalazine core imparts specific chemical characteristics that necessitate careful handling and storage to prevent degradation and ensure experimental reproducibility.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 120493-12-1 | |
| Molecular Formula | C₈H₅N₃O₂ | |
| Molecular Weight | 175.14 g/mol | |
| Appearance | Typically a solid | N/A |
| Storage Temperature | 2-8°C |
Section 2: Core Handling and Storage Protocols
Proper handling and storage are critical for maintaining the stability and purity of this compound. The following protocols are based on established best practices for nitroaromatic compounds.
Workflow for Receiving and Storing this compound
Caption: Recommended workflow from receiving to storing this compound.
Step-by-Step Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).[1][2]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1][2]
-
Weighing: When weighing the solid compound, do so in a ventilated enclosure to prevent the generation and inhalation of dust.
-
Solution Preparation: When preparing solutions, add the solvent to the solid to minimize dust formation.
-
Avoid Contamination: Use clean, dedicated spatulas and glassware to prevent cross-contamination.
Section 3: Troubleshooting Guide and FAQs
This section addresses specific issues that you may encounter during your experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for long-term stability of this compound?
A1: For long-term stability, this compound should be stored at 2-8°C in a tightly sealed container to protect it from moisture. It is also recommended to store the compound in the dark to prevent potential photodegradation. Storing under an inert atmosphere (e.g., argon or nitrogen) can further minimize the risk of oxidative degradation.
Q2: I've noticed a change in the color of my this compound powder. What could be the cause?
A2: A change in color, such as darkening, can be an indicator of degradation. This may be caused by exposure to light, moisture, or reactive substances in the storage environment. It is crucial to re-analyze the purity of the compound before use if any change in appearance is observed.
Q3: What materials are incompatible with this compound?
A3: As a nitroaromatic compound, this compound should be stored away from strong oxidizing agents and strong reducing agents.[3] Contact with these substances can lead to vigorous and potentially hazardous reactions, compromising the stability of the compound.
Q4: How should I handle a spill of this compound?
A4: In the event of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and follow your institution's emergency procedures. Always wear appropriate PPE during cleanup.
Troubleshooting Common Experimental Issues
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or unexpected experimental results. | Compound Degradation: The purity of this compound may have been compromised due to improper storage or handling. | 1. Verify the storage conditions (temperature, light, and moisture protection). 2. If degradation is suspected, re-qualify the material using an appropriate analytical technique (e.g., HPLC, NMR) to confirm its purity and identity before further use. 3. If necessary, use a fresh, unopened vial of the compound. |
| Poor solubility in a chosen solvent. | Incorrect Solvent Selection: this compound may have limited solubility in certain solvents. | 1. Consult the literature or a chemical properties database for recommended solvents. 2. If solubility data is unavailable, perform small-scale solubility tests with a range of solvents. 3. Gentle warming or sonication may aid dissolution, but be cautious as this can also accelerate degradation if the compound is unstable in that solvent. |
| Reaction failure or low yield. | Presence of Impurities: Impurities in the this compound starting material can interfere with the reaction. Reactivity with Reaction Components: The nitro group can be reactive under certain conditions. | 1. Ensure the purity of your this compound. 2. Consider the compatibility of all reagents and solvents with the nitroaromatic functionality. Avoid strongly reducing or oxidizing conditions unless intended for the reaction. |
Section 4: Potential Degradation Pathways
Understanding potential degradation pathways is crucial for preventing compound instability and interpreting experimental results accurately. For nitroaromatic compounds like this compound, the primary concerns are hydrolysis and photodecomposition.
Caption: Potential degradation pathways for this compound.
-
Hydrolysis: The presence of water or moisture, especially at elevated temperatures or non-neutral pH, can potentially lead to the hydrolysis of functional groups on the phthalazine ring.
-
Photodegradation: Aromatic nitro compounds can be susceptible to degradation upon exposure to light, particularly UV radiation.[3][4] This can lead to complex photochemical reactions and the formation of impurities. It is therefore essential to store this compound in light-resistant containers.
Section 5: Safety and Disposal
Hazard Summary
According to the Safety Data Sheet (SDS), this compound is classified with the following hazards:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
First Aid Measures
-
If Swallowed: Rinse mouth. Do NOT induce vomiting.[1]
-
If on Skin: Take off immediately all contaminated clothing. Rinse skin with water.[1]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
In all cases of exposure, seek medical advice/attention.[1]
Disposal
Dispose of unused this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
References
-
- European Medicines Agency
-
- Q1 Scientific
-
- National Center for Biotechnology Information
-
- PubMed
-
- FAO AGRIS
-
- Benchchem
-
- Defense Technical Information Center
-
- PubMed
-
- CymitQuimica
-
- Thermo Fisher Scientific
-
- Preprints.org
-
- MDPI
-
- Benchchem
-
- Global Substance Registration System
-
- BLD Pharm
Sources
Validation & Comparative
A Comparative Analysis of the Reactivity of 6-Nitrophthalazine versus 5-Nitrophthalazine: A Guide for Synthetic Chemists
Abstract
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. Nitrophthalazines, with their electron-deficient heterocyclic core, are valuable precursors for the synthesis of aza-analogues of biologically active molecules. This guide presents an in-depth comparative analysis of the chemical reactivity of two key isomers: 6-nitrophthalazine and 5-nitrophthalazine. While direct, side-by-side experimental kinetic and yield data for these specific isomers is sparse in publicly accessible literature, this analysis leverages established principles of physical organic chemistry to provide a robust theoretical framework for predicting their relative reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions. This guide will delve into the electronic and steric factors governing their reactivity, supported by mechanistic principles and generalized experimental protocols to aid in reaction design and optimization.
Introduction: The Significance of Nitrophthalazine Isomers in Medicinal Chemistry
Phthalazine scaffolds are prevalent in a multitude of pharmacologically active compounds, exhibiting a wide range of biological activities. The introduction of a nitro group onto the phthalazine core serves a dual purpose: it can be a key pharmacophore element, and it significantly modulates the electronic properties of the ring system, rendering it susceptible to nucleophilic attack. This activation is crucial for the diversification of the phthalazine core, allowing for the introduction of various functional groups that can tune the physicochemical and biological properties of the resulting molecules. The positional isomerism of the nitro group, as in this compound and 5-nitrophthalazine, can lead to profound differences in reactivity, which in turn dictates the synthetic strategies for accessing novel derivatives. Understanding these nuances is critical for efficient and predictable synthesis.
Theoretical Framework for Reactivity Comparison
The primary mode of reaction for nitrophthalazines with nucleophiles is nucleophilic aromatic substitution (SNAr). The reactivity in an SNAr reaction is predominantly governed by the stability of the Meisenheimer complex, a key intermediate formed during the reaction. The more stable the Meisenheimer complex, the lower the activation energy for its formation, and thus, the faster the reaction.
Electronic Effects and Meisenheimer Complex Stability
The nitro group is a potent electron-withdrawing group, acting through both inductive (-I) and resonance (-R) effects. This electron withdrawal deactivates the aromatic ring towards electrophilic attack but strongly activates it towards nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate.
-
In this compound , the nitro group is located on the benzene ring portion of the phthalazine system. When a nucleophile attacks a position on the pyridazine ring (e.g., C1 or C4), the negative charge of the resulting Meisenheimer complex can be delocalized onto the electronegative nitrogen atoms of the pyridazine ring. The electron-withdrawing effect of the nitro group on the adjacent benzene ring further stabilizes this intermediate through its inductive effect.
-
In 5-Nitrophthalazine , the nitro group is also on the benzene ring. However, its position relative to the pyridazine ring is different. Similar to the 6-nitro isomer, nucleophilic attack on the pyridazine ring will lead to a Meisenheimer complex where the negative charge is stabilized by the ring nitrogens. The inductive pull of the nitro group will also contribute to stabilization.
To predict the relative reactivity, we must consider the ability of the nitro group to participate in resonance stabilization of the Meisenheimer complex. In SNAr reactions, the most significant stabilization occurs when the negative charge can be delocalized directly onto the nitro group. This is most effective when the nitro group is positioned ortho or para to the site of nucleophilic attack.
In the case of nitrophthalazines, nucleophilic attack typically occurs on the electron-deficient pyridazine ring, often leading to the displacement of a suitable leaving group if one is present. If we consider a hypothetical scenario where a leaving group is present at a position activated by the nitro group, the isomer that allows for more effective resonance delocalization of the negative charge onto the nitro group will be more reactive.
Let's analyze the resonance structures of the Meisenheimer-like intermediates for a hypothetical nucleophilic attack at the C8 position (para to the C5-nitro group) in a derivative of 5-nitrophthalazine and at the C7 position (meta to the C5-nitro group) in the same derivative.
Caption: Conceptual workflow for analyzing Meisenheimer complex stability.
Based on these principles, 5-nitrophthalazine is predicted to be more reactive towards nucleophilic attack at the C8 position (if a suitable leaving group were present) than this compound at a corresponding position, as the negative charge in the Meisenheimer intermediate of the former can be directly delocalized onto the nitro group through resonance. For nucleophilic attack on the pyridazine ring itself, the difference in reactivity may be more subtle and primarily influenced by the inductive effects of the nitro group from different positions.
Steric Considerations
Steric hindrance can also play a role in determining reactivity. The nitro group is relatively bulky. In 5-nitrophthalazine, the nitro group is peri-disposed to the C4-H bond of the pyridazine ring, which could introduce some steric strain. However, for nucleophilic attack at the pyridazine ring, this is unlikely to be a major differentiating factor between the two isomers.
Comparative Reactivity Data (Theoretical)
In the absence of direct experimental comparative data, the following table summarizes the predicted relative reactivity based on the theoretical principles discussed above.
| Feature | This compound | 5-Nitrophthalazine | Rationale |
| Electronic Activation | Strong inductive withdrawal from the nitro group. | Strong inductive withdrawal from the nitro group. Potential for direct resonance stabilization for attack at C8. | The ability to delocalize the negative charge of the Meisenheimer intermediate onto the nitro group via resonance in the 5-nitro isomer (for attack at C8) suggests a lower activation energy. |
| Predicted Reactivity in SNAr | Less reactive | More reactive (especially for substitution on the benzene ring) | Enhanced stability of the Meisenheimer intermediate for the 5-nitro isomer. |
| Potential Reaction Sites | Primarily the pyridazine ring. | Pyridazine ring and potentially the C8 position on the benzene ring if a suitable leaving group is present. | The positioning of the nitro group in the 5-isomer activates the C8 position more effectively. |
Experimental Protocols
The following are generalized, yet detailed, experimental protocols for conducting nucleophilic aromatic substitution reactions on nitrophthalazine scaffolds. These should be considered as starting points and may require optimization for specific substrates and nucleophiles.
General Protocol for Amination of a Nitrophthalazine
This protocol describes a typical procedure for the reaction of a nitrophthalazine with an amine nucleophile.
Caption: Workflow for a typical amination reaction.
Materials:
-
Nitrophthalazine (6-nitro or 5-nitro isomer) (1.0 eq)
-
Amine nucleophile (e.g., piperidine, morpholine) (1.1 - 1.5 eq)
-
Base (e.g., K₂CO₃, Et₃N) (2.0 eq)
-
Anhydrous solvent (e.g., DMF, DMSO, NMP)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the nitrophthalazine (1.0 eq) and the anhydrous solvent.
-
Add the amine nucleophile (1.1 - 1.5 eq) to the solution.
-
Add the base (2.0 eq) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water and stir.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
General Protocol for Thiolation of a Nitrophthalazine
This protocol outlines a general procedure for the reaction with a thiol nucleophile.
Materials:
-
Nitrophthalazine (6-nitro or 5-nitro isomer) (1.0 eq)
-
Thiol nucleophile (e.g., thiophenol) (1.1 eq)
-
Base (e.g., NaH, K₂CO₃) (1.2 eq)
-
Anhydrous solvent (e.g., DMF, THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the base (1.2 eq) in the anhydrous solvent.
-
At 0 °C, add a solution of the thiol (1.1 eq) in the anhydrous solvent dropwise.
-
Stir the mixture at 0 °C for 30 minutes to form the thiolate.
-
Add a solution of the nitrophthalazine (1.0 eq) in the anhydrous solvent to the thiolate solution.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash chromatography.
Conclusion
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Nitrophthalazine Isomers
Abstract: The positional isomerism of the nitro group on the phthalazine core profoundly influences the molecule's electronic and steric properties, leading to significant applications in medicinal chemistry and materials science. Distinguishing between these isomers, such as 5-nitrophthalazine and 6-nitrophthalazine, is a critical step in synthesis, quality control, and mechanism-of-action studies. This guide provides an in-depth comparison of key spectroscopic techniques—UV-Visible, Fluorescence, NMR, IR, and Mass Spectrometry—for the unambiguous identification of nitrophthalazine isomers. We delve into the theoretical principles behind the spectral differences, offer validated experimental protocols, and present comparative data to empower researchers in their analytical workflows.
The Structural Challenge: Why Isomerism Matters
Phthalazine is a bicyclic aromatic heterocycle, and the introduction of a potent electron-withdrawing nitro (-NO₂) group dramatically alters its physicochemical characteristics.[1] The specific position of this group dictates the molecule's dipole moment, electron density distribution, and potential for intermolecular interactions. For drug development professionals, an undesired isomer could lead to altered efficacy, toxicity, or metabolic pathways. For materials scientists, it could change photophysical properties, impacting the performance of dyes or sensors.[2] Therefore, robust analytical methods for isomer differentiation are not merely academic; they are essential for reproducible and reliable scientific outcomes.
Below are the structures of two common nitrophthalazine isomers. Their identical molecular formula and mass make them indistinguishable by basic mass spectrometry, necessitating a more nuanced spectroscopic approach.
Caption: Chemical structures of 5-nitrophthalazine and this compound.
UV-Visible (UV-Vis) Absorption Spectroscopy: A First Glimpse
UV-Vis spectroscopy probes the electronic transitions within a molecule. The extended π-system of the phthalazine core gives rise to characteristic absorptions. The position of the nitro group modifies the energy of the molecular orbitals, leading to shifts in the absorption maxima (λmax).
Causality of Spectral Differences
The nitro group extends the conjugation of the aromatic system. However, its position relative to the nitrogen atoms of the phthalazine ring alters the molecular symmetry and the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). This HOMO-LUMO gap dictates the energy of the primary π → π* transition.[3][4] Generally, increased conjugation or the introduction of strong electron-withdrawing groups leads to a bathochromic (red) shift to longer wavelengths.[4] Comparing isomers, the one with a more effective extension of conjugation will typically have a higher λmax. For nitroaromatics, a broad absorption band between 240-270 nm is often observed due to charge transfer involving the nitro group.[5]
Experimental Protocol: UV-Vis Analysis
-
Solvent Selection: Choose a UV-grade solvent that does not absorb in the region of interest (typically >220 nm). Ethanol or acetonitrile are common choices.
-
Sample Preparation: Prepare a stock solution of the nitrophthalazine isomer at a known concentration (e.g., 1 mg/mL). From this, prepare a dilute solution (e.g., 1-10 µg/mL) to ensure the absorbance is within the linear range of the spectrophotometer (ideally 0.1 - 1.0 A.U.).
-
Instrument Setup: Use a dual-beam spectrophotometer. Fill one quartz cuvette with the pure solvent (the "blank") and another with the sample solution.
-
Data Acquisition: Scan a wavelength range from 400 nm down to 200 nm.
-
Analysis: Record the wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε), if concentration is known.
Caption: General experimental workflow for UV-Visible spectroscopy.
Fluorescence Spectroscopy: Probing Emission Properties
Fluorescence involves the emission of a photon from an excited singlet state. While many aromatic systems are fluorescent, the nitro group is a notorious fluorescence quencher due to its ability to promote intersystem crossing to the triplet state and other non-radiative decay pathways.[2]
Causality of Spectral Differences
Despite quenching, subtle differences in residual fluorescence can be informative. The efficiency of quenching can depend on the proximity of the nitro group to the heterocyclic nitrogen atoms, which influences the energy levels of the excited states.[2][6] Therefore, different isomers may exhibit different fluorescence quantum yields (ΦF) and lifetimes (τ). The emission spectrum, if detectable, will be red-shifted relative to the absorption spectrum (a phenomenon known as the Stokes shift).[7]
Experimental Protocol: Fluorescence Analysis
-
Sample Preparation: Prepare a very dilute solution (typically in the nanomolar to low micromolar range) in a fluorescence-grade solvent to avoid inner filter effects.
-
Data Acquisition (Emission Scan): Set the excitation monochromator to the sample's λmax (determined by UV-Vis). Scan the emission monochromator across a longer wavelength range (e.g., from λmax + 10 nm to 700 nm).
-
Data Acquisition (Excitation Scan): Set the emission monochromator to the wavelength of maximum emission. Scan the excitation monochromator to generate a spectrum that should resemble the absorption spectrum.[8][9]
-
Analysis: Record the emission maximum, Stokes shift, and relative fluorescence intensity. If instrumentation is available, measure the fluorescence quantum yield and lifetime.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
NMR spectroscopy is arguably the most powerful tool for distinguishing positional isomers. By probing the magnetic environments of ¹H and ¹³C nuclei, it provides a detailed map of the molecular structure.
Causality of Spectral Differences
The -NO₂ group is strongly electron-withdrawing and magnetically anisotropic. This has two major effects:
-
Deshielding: Protons and carbons located ortho and para to the nitro group are significantly deshielded, causing their signals to appear at a higher chemical shift (further downfield) in the NMR spectrum.[10][11]
-
Coupling Constants: The through-bond coupling (J-coupling) between adjacent protons provides connectivity information. The substitution pattern determines the observed splitting patterns (e.g., doublets, triplets, doublet of doublets).
For 5-nitrophthalazine vs. This compound, the patterns of the aromatic protons will be distinctly different, allowing for unambiguous assignment.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve ~5-10 mg of the isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.[10]
-
2D NMR (Optional but Recommended): If assignments are ambiguous, run 2D experiments like COSY (to establish H-H correlations) and HSQC/HMBC (to establish H-C correlations).[10]
-
Analysis: Integrate the ¹H signals, determine their chemical shifts (δ in ppm), and analyze their splitting patterns and coupling constants (J in Hz). Assign the signals in both ¹H and ¹³C spectra to the specific nuclei in the molecule.
Infrared (IR) Spectroscopy & Mass Spectrometry (MS): Confirmatory Techniques
IR and MS provide complementary information that can confirm isomer identity.
Infrared (IR) Spectroscopy
The primary utility of IR is in identifying functional groups.[12] For nitrophthalazine isomers, two key regions are of interest:
-
N-O Stretching: All isomers will show two strong, characteristic bands for the nitro group: an asymmetric stretch (~1560-1530 cm⁻¹) and a symmetric stretch (~1355-1345 cm⁻¹).[13][14]
-
C-H Out-of-Plane Bending: The substitution pattern on the aromatic ring creates a unique pattern of C-H "wagging" vibrations in the fingerprint region (900-650 cm⁻¹). This region can be diagnostic for distinguishing ortho-, meta-, and para-like substitution patterns.[15][16] For example, an isolated C-H bond often gives a sharp band in a specific region, which can differ based on the number of adjacent hydrogens.
Mass Spectrometry (MS)
While standard MS cannot separate isomers, tandem mass spectrometry (MS/MS) can sometimes provide clues.[12][17] In MS/MS, the molecular ion (which is identical for both isomers) is isolated and fragmented. The stability of the resulting fragment ions may differ depending on the original position of the nitro group, leading to different relative abundances in the fragmentation pattern. This is not always definitive but can serve as supporting evidence.
Comparative Data Summary
The following table summarizes the expected spectroscopic characteristics for distinguishing between 5-nitrophthalazine and this compound, based on established principles of spectroscopy.
| Spectroscopic Feature | 5-Nitrophthalazine (Expected) | This compound (Expected) | Rationale for Difference |
| UV-Vis λmax | May differ slightly | May differ slightly | The position of the -NO₂ group subtly alters the HOMO-LUMO gap of the π-system. |
| ¹H NMR (Aromatic Region) | Complex, distinct pattern. Expect one proton to be significantly downfield (H-4 or H-6). | More symmetric pattern. Expect two protons (H-5 and H-8) to be equivalent and downfield. | The deshielding effect of the -NO₂ group impacts different protons in each isomer, creating a unique "fingerprint." |
| ¹³C NMR | Unique set of 8 carbon signals. | Fewer signals due to symmetry (e.g., C5=C8, C6=C7). | Molecular symmetry in the 6-nitro isomer leads to chemically equivalent carbons, reducing the total number of signals. |
| IR (C-H Bending) | Specific pattern in 900-650 cm⁻¹ region. | Different, characteristic pattern in the 900-650 cm⁻¹ region. | The number and position of adjacent C-H bonds on the ring dictate the out-of-plane bending frequencies.[15][16] |
| MS/MS Fragmentation | Potentially unique fragmentation pattern. | Potentially different fragmentation pattern. | The stability of fragment ions formed upon collision-induced dissociation can be dependent on the original substituent position. |
Conclusion
The differentiation of nitrophthalazine isomers is a critical analytical task that relies on a multi-faceted spectroscopic approach. While UV-Vis and fluorescence spectroscopy can provide initial indications, NMR spectroscopy stands as the definitive technique for unambiguous structure elucidation , owing to its sensitivity to the local chemical environment of each nucleus. IR spectroscopy provides crucial confirmatory data, particularly through the analysis of fingerprint region patterns. By understanding the principles behind how the nitro group's position influences the spectral output and by employing systematic experimental protocols, researchers can confidently identify and characterize these important molecules.
References
-
Alberti, A., et al. (2015). Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated 4-nitro and 7-nitroindazoles. Arabian Journal of Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated 4-nitro and 7-nitroindazoles | Request PDF. Available at: [Link]
-
El-Sayed, W. M., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. National Center for Biotechnology Information. Available at: [Link]
-
El-Gamal, K. M., et al. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. National Center for Biotechnology Information. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Phthalazine. PubChem. Available at: [Link]
-
Gomha, S. M., et al. (2022). Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors. National Center for Biotechnology Information. Available at: [Link]
-
Abdel-rahman, A. A. H., et al. (2022). Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity. National Center for Biotechnology Information. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Nitrophthalazine. PubChem. Available at: [Link]
-
Christiansen, M. (2013). Chapter 13 – IR spectroscopy & Mass Spectrometry. YouTube. Available at: [Link]
-
ResearchGate. (n.d.). A comparative spectroelectrochemical study of the redox electrochemistry of nitroanilines. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of Some Phthalic Acid Derivatives Precursors for Phthalocyanine Chromogens. Available at: [Link]
-
IOSR Journal. (2020). UV-Visible absorption spectroscopy and Z-scan analysis. Available at: [Link]
-
Ortiz, J. C., et al. (2015). Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. National Center for Biotechnology Information. Available at: [Link]
-
LibreTexts Chemistry. (2022). 11: Infrared Spectroscopy and Mass Spectrometry. Available at: [Link]
-
IU Indianapolis ScholarWorks. (n.d.). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Available at: [Link]
-
Mthethwa, T., et al. (2024). Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy. MDPI. Available at: [Link]
-
Patrick, J. S., & Brodbelt, J. S. (2021). Infrared multiple photon dissociation (IRMPD) spectroscopy and its potential for the clinical laboratory. National Center for Biotechnology Information. Available at: [Link]
-
Kralova, J., et al. (2010). Comparison of the photophysical properties of three phenothiazine derivatives: transient detection and singlet oxygen production. RSC Publishing. Available at: [Link]
-
Ed-Dra, A., et al. (2019). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. ACS Publications. Available at: [Link]
-
BU Chem. (2013). Fluorescence spectroscopy. YouTube. Available at: [Link]
-
LibreTexts Chemistry. (2020). 9.2.1: Electronic Spectra - Ultraviolet and Visible Spectroscopy - Organics. Available at: [Link]
-
van der Meer, T., et al. (2019). Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. RSC Publishing. Available at: [Link]
-
Dabb, S. L., et al. (1993). The photosensitizers benzophenoxazine and thiazines: comprehensive investigation of photophysical and photochemical properties. National Center for Biotechnology Information. Available at: [Link]
-
Siodłak, D., et al. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. National Center for Biotechnology Information. Available at: [Link]
-
Ibsen Photonics. (2020). Fluorescence Spectroscopy Tutorial - Basics of Fluorescence. YouTube. Available at: [Link]
-
Thermo Fisher Scientific. (2014). Molecular Probes Tutorial Series— Anatomy of Fluorescence Spectra. YouTube. Available at: [Link]
-
Shukla, S., & Sharma, P. K. (2018). Recent advancement in the synthesis of phenoxazine derivatives and their analogues. Taylor & Francis Online. Available at: [Link]
-
van der Meer, T., et al. (2019). Mass spectrometry-based identification of ortho-, meta- and para- isomers using infrared ion spectroscopy. ChemRxiv. Available at: [Link]
-
Michigan State University Department of Chemistry. (n.d.). UV-Visible Spectroscopy. Available at: [Link]
-
Ibsen Photonics. (2020). Fluorescence Spectroscopy Tutorial - Typical Applications. YouTube. Available at: [Link]
-
ResearchGate. (n.d.). Second-Derivative Synchronous Fluorescence Spectroscopy for the Simultaneous Determination of Fluphenazine Hydrochloride and Nortriptyline Hydrochloride in Pharmaceutical Preparations | Request PDF. Available at: [Link]
-
Stanković, J. A., et al. (2023). Determination of New IR and UV/VIS Spectroscopic Parameters of the C84-D2:22 Isomer for Its Quantitative Assessment, Identification and Possible Applications. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). Photochromism of Spiroindolinonaphthoxazine. I. Photophysical Properties. Available at: [Link]
Sources
- 1. Phthalazine | C8H6N2 | CID 9207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iosrjournals.org [iosrjournals.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 6. Comparison of the photophysical properties of three phenothiazine derivatives: transient detection and singlet oxygen production - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated 4-nitro and 7-nitroindazoles - Arabian Journal of Chemistry [arabjchem.org]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy - Analyst (RSC Publishing) [pubs.rsc.org]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Infrared multiple photon dissociation (IRMPD) spectroscopy and its potential for the clinical laboratory - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Unambiguous Structural Validation of 6-Nitrophthalazine Using a Coordinated 2D NMR Workflow
Introduction: Beyond the 1D Spectrum
In the realm of drug development and materials science, the phthalazine scaffold is a privileged heterocyclic structure. The introduction of substituents, such as a nitro group, can dramatically alter its physicochemical and pharmacological properties. However, this substitution also introduces structural ambiguity. For a molecule like nitrophthalazine, the primary question is not just if the nitro group is present, but precisely where it is located on the benzoid ring. Is it 6-Nitrophthalazine or the isomeric 5-Nitrophthalazine?
While 1D ¹H and ¹³C NMR are foundational, they often fall short in providing the definitive, through-bond connectivity information required to distinguish between such isomers. This guide presents a systematic and self-validating workflow employing a suite of 2D NMR experiments—COSY, HSQC, and HMBC—to unequivocally confirm the structure of this compound. We will move beyond simply listing protocols to explain the causal logic behind the experimental sequence, demonstrating how each experiment builds upon the last to construct an undeniable structural proof.
The Structural Conundrum: Assigning the Aromatic Protons
The core challenge lies in assigning the protons and carbons of the nitro-substituted benzene ring. The electron-withdrawing nature of the nitro group and the influence of the fused heterocyclic ring create a complex electronic environment, making trivial assignment based on chemical shift alone unreliable.
Figure 1: Structure of this compound with IUPAC Numbering

Our objective is to use 2D NMR to prove the connectivity and spatial relationships of every proton and carbon in this structure, thereby confirming the C6 position of the nitro group.
The 2D NMR Toolkit: A Triad of Correlative Experiments
To solve this puzzle, we employ three powerful, proton-detected 2D NMR experiments. The use of proton detection provides significant sensitivity advantages, especially for concentration-limited samples.[1]
-
¹H-¹H COSY (COrrelation SpectroscopY): This homonuclear experiment identifies protons that are spin-spin coupled, typically those separated by two or three bonds (²JHH, ³JHH).[1][2] For this compound, COSY is indispensable for mapping the chain of coupled protons on the benzene ring.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (¹JCH).[1][3] Its primary role in our workflow is to unambiguously link the proton assignments from COSY to their corresponding carbon atoms. The HSQC experiment is more sensitive than older techniques like HETCOR.[3][4]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for skeletal elucidation. HMBC reveals correlations between protons and carbons over longer ranges, typically two and three bonds (²JCH, ³JCH).[3][5] These long-range correlations are the key to connecting the different spin systems and definitively placing quaternary (non-protonated) carbons, such as C4a, C6, C8a, and the nitro-bearing C6.
A Self-Validating Workflow for Structural Elucidation
The power of this methodology lies in its logical progression, where the output of one experiment provides the input for the next, creating a closed-loop, self-validating system.
Caption: A systematic workflow for 2D NMR-based structure validation.
Step 1: Foundational 1D NMR Data
First, we acquire standard 1D ¹H and ¹³C spectra. The ¹H spectrum of this compound is expected to show five distinct aromatic protons. Based on general principles, we can form an initial, unconfirmed hypothesis for their assignments.
Table 1: Hypothetical 1D NMR Data for this compound in DMSO-d₆
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Putative Assignment |
| ¹H | 9.85 | s | 1H | H1 |
| ¹H | 9.70 | s | 1H | H4 |
| ¹H | 8.90 | d | 1H | H5 |
| ¹H | 8.65 | dd | 1H | H7 |
| ¹H | 8.20 | d | 1H | H8 |
| ¹³C | 160.5 | C | - | C4a |
| ¹³C | 152.0 | C | - | C6 |
| ¹³C | 145.1 | CH | - | C1 |
| ¹³C | 144.8 | CH | - | C4 |
| ¹³C | 135.2 | CH | - | C8 |
| ¹³C | 129.8 | CH | - | H7 |
| ¹³C | 125.5 | C | - | C8a |
| ¹³C | 124.1 | CH | - | C5 |
Note: These are predicted values for illustrative purposes.
At this stage, the assignments for H5, H7, and H8 are purely hypothetical. We cannot be certain of their relative positions from this data alone.
Step 2: Mapping the Proton Network with ¹H-¹H COSY
The COSY spectrum clarifies the relationships between the protons on the benzoid ring. We expect to see a clear correlation between H7 and its neighbors, H8 and H5.
Expected COSY Correlations:
-
A cross-peak between the signal at δ 8.20 (H8) and δ 8.65 (H7).
-
A cross-peak between the signal at δ 8.65 (H7) and δ 8.90 (H5).
This establishes an H8-H7-H5 spin system, confirming their connectivity as a three-proton chain. The protons of the pyridazine ring (H1 and H4) are isolated and will not show correlations to this system or each other, appearing only on the diagonal.[2]
Step 3: Direct Proton-Carbon Attachment via ¹H-¹³C HSQC
With the proton spin system established, the HSQC spectrum provides the next layer of information by linking these protons to their directly bonded carbons.[6]
Table 2: Expected HSQC (¹JCH) Correlations for this compound
| Proton Assignment (from COSY) | ¹H Shift (δ, ppm) | Correlated ¹³C Shift (δ, ppm) | Final Carbon Assignment |
| H1 | 9.85 | 145.1 | C1 |
| H4 | 9.70 | 144.8 | C4 |
| H5 | 8.90 | 124.1 | C5 |
| H7 | 8.65 | 129.8 | C7 |
| H8 | 8.20 | 135.2 | C8 |
This step is crucial as it transfers the now-confirmed proton assignments to the carbon backbone, providing five anchored C-H pairs. However, the quaternary carbons (C4a, C6, C8a) remain unassigned, and the final proof of the nitro group's position is still pending.
Step 4: Assembling the Molecular Skeleton with ¹H-¹³C HMBC
The HMBC experiment provides the definitive long-range correlations needed to piece the entire structure together.[7][8] We optimize the experiment to detect correlations over 2 and 3 bonds. The key correlations that will validate the 6-Nitro structure are those from the benzoid protons (H5, H7, H8) to the quaternary carbons.
Crucial HMBC Correlations for Validating the 6-Nitro Position:
-
H5 (δ 8.90): This proton is two bonds from C6 and three bonds from C7 and C4a. We expect to see strong cross-peaks to:
-
C7 (δ 129.8, ³JCH) : Confirms the H5-C-C-H7 link.
-
C4a (δ 160.5, ³JCH) : Links the benzene ring to the heterocyclic ring.
-
C6 (δ 152.0, ²JCH) : This is a critical correlation . The observation of a two-bond coupling from H5 to the nitro-substituted carbon C6 provides powerful evidence for the proposed structure.
-
-
H7 (δ 8.65): This proton is positioned between C6 and C8. We expect cross-peaks to:
-
C5 (δ 124.1, ²JCH) : Confirms its link to the C5 carbon.
-
C8a (δ 125.5, ³JCH) : Further bridges the two rings.
-
-
H8 (δ 8.20): This proton is three bonds away from C6. We expect a key cross-peak to:
-
C6 (δ 152.0, ³JCH) : This confirmatory correlation from H8 across the ring to the nitro-bearing carbon C6, combined with the correlation from H5, locks the position of the nitro group at C6. If the isomer were 5-nitrophthalazine, H8 would show no such correlation.
-
C4a (δ 160.5, ³JCH) : This cross-peak from H8 to C4a provides the final link needed to assemble the full carbocyclic framework.
-
Caption: Key HMBC correlations confirming the 6-nitro position.
Data Synthesis: The Unambiguous Assignment
By combining the data from all three experiments, we can construct a complete and validated assignment table for this compound.
Table 3: Consolidated NMR Assignment for this compound
| Position | δ ¹³C (ppm) | δ ¹H (ppm) | ¹H-¹H COSY (Correlates with) | ¹H-¹³C HMBC (Key Correlations from ¹H) |
| 1 | 145.1 | 9.85 | - | C4a, C8a |
| 4 | 144.8 | 9.70 | - | C4a, C5 |
| 4a | 160.5 | - | - | H4, H5, H8 |
| 5 | 124.1 | 8.90 | H7 | C4, C4a, C6, C7 |
| 6 | 152.0 | - | - | H5, H7, H8 |
| 7 | 129.8 | 8.65 | H5, H8 | C5, C8a |
| 8 | 135.2 | 8.20 | H7 | C4a, C6 |
| 8a | 125.5 | - | - | C1, C7, H1 |
The logical consistency across all datasets provides an undeniable proof of structure. The COSY data builds the proton framework, the HSQC data links it to the carbon backbone, and the HMBC data connects all the pieces, definitively placing the quaternary carbons and, most importantly, the nitro substituent at the C6 position.
Experimental Protocols
For researchers looking to replicate this validation, the following standard protocols are recommended. All experiments should be performed on a spectrometer operating at a proton frequency of 400 MHz or higher, using a 5 mm probe.
Sample Preparation:
-
Dissolve ~10-15 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Filter the solution into a standard 5 mm NMR tube.
1. ¹H-¹H gCOSY (Gradient-Selected COSY):
-
Load a standard gradient-selected COSY pulse program (e.g., gCOSY on Bruker, gcosy on Varian/Agilent).
-
Acquire a ¹H spectrum and calibrate the 90° pulse width.
-
Set spectral widths in both F2 and F1 dimensions to cover all proton signals (~12 ppm).
-
Collect 2048 data points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1).
-
Use 4-8 scans per increment with a relaxation delay of 1.5-2.0 seconds.
-
Process the data using a sine-bell window function in both dimensions and perform a 2D Fourier transform.
2. ¹H-¹³C gHSQC (Gradient-Selected HSQC):
-
Load a standard sensitivity-enhanced, gradient-selected HSQC pulse program (e.g., hsqcedetgpsisp on Bruker).[9]
-
Use the previously calibrated ¹H pulse width and determine the ¹³C 90° pulse width via a calibration experiment.
-
Set the F2 (¹H) spectral width to ~12 ppm and the F1 (¹³C) spectral width to cover the expected carbon range (~100-170 ppm).
-
Set the one-bond coupling constant (¹JCH) to an average value for aromatic C-H, typically 145-165 Hz.
-
Acquire 2048 data points in F2 and 256 increments in F1.
-
Use 8-16 scans per increment with a relaxation delay of 1.5 seconds.
-
Process with a QSINE window function in both dimensions.
3. ¹H-¹³C gHMBC (Gradient-Selected HMBC):
-
Load a standard gradient-selected HMBC pulse program (e.g., hmbcgplpndqf on Bruker).
-
Use the calibrated ¹H and ¹³C pulse widths.
-
Set spectral widths as for the HSQC experiment.
-
Optimize the experiment for long-range couplings by setting the nJCH value. A typical value of 8 Hz is effective for detecting 2- and 3-bond correlations in aromatic systems.[1]
-
Acquire 2048-4096 data points in F2 and 256-512 increments in F1.
-
Use 16-64 scans per increment with a relaxation delay of 1.5-2.0 seconds to allow for full magnetization recovery.
-
Process with a sine-bell window function in both dimensions.
References
-
Silva, A. M. S., et al. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. In Molecules, 16(5), pp. 3996-4055. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]
-
Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Available at: [Link]
-
PubChem. (n.d.). 4-Nitrophthalhydrazide. National Center for Biotechnology Information. Available at: [Link]
- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
-
Hernández, G., et al. (2019). NMR studies of new heterocycles tethered to purine moieties with anticancer activity. Universidad de Granada. Available at: [Link]
-
SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). San Diego State University. Available at: [Link]
-
Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Available at: [Link]
-
Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. Available at: [Link]
-
PubChem. (n.d.). 6-Nitrophthalide. National Center for Biotechnology Information. Available at: [Link]
-
M. J. C. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]
- Jacobsen, N. E. (2007).
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]
-
Heffron, G. (n.d.). 2D NMR FOR THE CHEMIST. Available at: [Link]
-
University of Regensburg. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Available at: [Link]
-
Kwan, E. E. (n.d.). 2D NMR Problem Solving. Available at: [Link]
Sources
- 1. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. web.uvic.ca [web.uvic.ca]
- 5. youtube.com [youtube.com]
- 6. emerypharma.com [emerypharma.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ekwan.github.io [ekwan.github.io]
- 9. digibug.ugr.es [digibug.ugr.es]
Comparative study of the synthetic routes to different nitrophthalazine isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the primary synthetic routes to various nitrophthalazine isomers, critical heterocyclic scaffolds in medicinal chemistry and materials science. We will explore the strategic considerations, mechanistic underpinnings, and practical execution of these syntheses, offering a comprehensive resource for researchers in drug discovery and chemical development.
Introduction: The Significance of Nitrophthalazine Scaffolds
Phthalazine derivatives are a well-established class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including vasorelaxant, antihypertensive, and anticancer properties. The introduction of a nitro group onto the phthalazine core significantly modulates its electronic properties and provides a versatile chemical handle for further functionalization, making nitrophthalazine isomers valuable intermediates in the synthesis of novel therapeutic agents and functional materials. The position of the nitro group profoundly influences the molecule's reactivity and biological profile, necessitating a careful selection of the synthetic strategy to achieve the desired isomer.
This guide will focus on the two most common isomers: 5-nitrophthalazine and 6-nitrophthalazine. We will compare two principal synthetic approaches:
-
Route A: Synthesis from Nitrated Precursors: This strategy involves the construction of the phthalazine ring from a pre-nitrated starting material, typically a nitrophthalic acid derivative. This approach offers excellent regiochemical control.
-
Route B: Direct Nitration of Phthalazine: This method involves the direct electrophilic nitration of the parent phthalazine heterocycle. While potentially more atom-economical, this route often poses challenges in controlling the regioselectivity, leading to mixtures of isomers.
We will delve into the experimental details of each route, providing a critical evaluation of their respective advantages and disadvantages in terms of yield, regioselectivity, scalability, and safety.
Comparative Analysis of Synthetic Routes
The choice between synthesizing nitrophthalazines from nitrated precursors versus direct nitration is a critical decision dictated by the desired isomer and the scale of the reaction. The following table summarizes the key comparative aspects of these two approaches.
| Feature | Route A: From Nitrated Precursors | Route B: Direct Nitration of Phthalazine |
| Regioselectivity | High to excellent; isomerically pure products are obtainable. | Poor to moderate; typically yields a mixture of 5- and 6-nitro isomers. |
| Starting Materials | Requires specific nitrophthalic acid isomers (3-nitro or 4-nitrophthalic acid). | Starts from the readily available phthalazine. |
| Number of Steps | Generally involves more synthetic steps. | A single nitration step. |
| Yield | Can be high for the desired isomer. | Overall yield is often compromised by the need to separate isomers. |
| Scalability | Generally scalable, with well-defined intermediates. | Can be challenging to scale due to the formation of difficult-to-separate isomers and potentially harsh reaction conditions. |
| Purification | Purification of intermediates may be required, but the final product is often pure. | Requires efficient separation techniques (e.g., chromatography) to isolate the desired isomer. |
| Safety | Involves handling of nitrating agents for the precursor synthesis. | Requires careful control of exothermic nitration reactions. |
Route A: Synthesis from Nitrated Precursors - A Regiocontrolled Approach
This strategy offers unambiguous control over the position of the nitro group by building the phthalazine ring from an appropriately substituted precursor. The general workflow for this approach is outlined below.
Caption: General workflow for the synthesis of nitrophthalazine isomers from nitrated precursors.
Synthesis of 5-Nitrophthalazine via 3-Nitrophthalic Acid
The synthesis of 5-nitrophthalazine commences with the cyclization of 3-nitrophthalic acid with hydrazine to form 5-nitro-2,3-dihydro-1,4-phthalazinedione.[1][2] This intermediate is then subjected to chlorination and subsequent reduction to yield the target 5-nitrophthalazine.
Experimental Protocol: Synthesis of 5-Nitro-2,3-dihydro-1,4-phthalazinedione [1]
-
Neutralization: In a suitable vessel, dissolve 42.2 g (0.2 mole) of 3-nitrophthalic acid in 50 ml of water. Add a few drops of phenolphthalein indicator and make the solution faintly alkaline by the dropwise addition of 6 N sodium hydroxide solution (approximately 66 ml).
-
Hydrazine Addition: Discharge the pink color by adding a small amount of 3-nitrophthalic acid (0.2–0.3 g). Add 26.0 g (0.2 mole) of hydrazine sulfate to the solution.
-
Evaporation and Cyclization: Evaporate the solution to dryness on a sand bath, with stirring towards the end of the evaporation.
-
Heating: Grind the resulting solid to a fine powder and mix it with 25 ml of tetralin in a conical flask. Heat the mixture at 160–170°C for 3 hours.
-
Work-up: Allow the mixture to cool, then add 50 ml of benzene. Collect the solid by filtration on a Büchner funnel, wash with two 25-ml portions of ether, and air-dry. The product is a mixture of sodium sulfate and 5-nitro-2,3-dihydro-1,4-phthalazinedione.
-
Purification: For purification, suspend the crude material in 600–700 ml of boiling water and add solid sodium carbonate until the nitro compound dissolves. Add decolorizing carbon, boil for a few minutes, and filter. Acidify the filtrate with concentrated hydrochloric acid to precipitate the pure 5-nitro-2,3-dihydro-1,4-phthalazinedione as a cream-colored solid. A patent describes a similar procedure starting from dimethyl 3-nitrophthalate and hydrazine hydrate in ethanol, with a reported yield of 69% for the crude product.[2]
Conceptual Protocol for the Conversion of 5-Nitro-2,3-dihydro-1,4-phthalazinedione to 5-Nitrophthalazine:
-
Chlorination: The 5-nitro-2,3-dihydro-1,4-phthalazinedione would be treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and phosphorus pentachloride (PCl₅) to yield 1,4-dichloro-5-nitrophthalazine.
-
Reduction: The resulting 1,4-dichloro-5-nitrophthalazine would then be reduced to remove the chlorine atoms. This can be achieved through catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst) or by using a reducing agent like red phosphorus and hydriodic acid.
Synthesis of this compound via 4-Nitrophthalic Acid
The synthesis of this compound follows a similar pathway, starting from 4-nitrophthalic acid. The initial step is the nitration of phthalic anhydride, which typically yields a mixture of 3- and 4-nitrophthalic acids.[3][4] The 4-nitro isomer can be separated and then used for the synthesis.
Experimental Protocol: Preparation of 4-Nitrophthalic Acid from Phthalic Anhydride [3]
-
Nitration: A mixture of 3- and 4-nitrophthalic acids is prepared by the nitration of phthalic anhydride. A patent describes a process for the nitration of phthalic acid or phthalic anhydride using nitric acid with a concentration of at least 95% by weight, at a temperature range of 20°C to the boiling point of nitric acid, yielding a mixture of 3- and 4-nitrophthalic acid.[5]
-
Separation and Hydrolysis: The isomeric mixture is then processed to isolate the desired 4-nitrophthalic acid. One method involves the hydrolysis of 4-nitrophthalimide. To a solution of 26.6 g of sodium hydroxide in 240 cc of water, 80 g of 4-nitrophthalimide is added. The mixture is boiled for ten minutes. The solution is then acidified with concentrated nitric acid and extracted with ether to yield 4-nitrophthalic acid in 96-99% yield.[3]
The subsequent cyclization with hydrazine yields 6-nitro-2,3-dihydro-1,4-phthalazinedione. A patent describes a method for preparing 4-nitro phthalylhydrazide (an alternative name for the 6-nitro isomer) by the cyclization of 4-nitrophthalic acid with hydrazine hydrate.[6] The conversion to this compound would then follow the same conceptual chlorination and reduction steps as described for the 5-nitro isomer.
Route B: Direct Nitration of Phthalazine - A More Direct but Less Selective Path
The direct nitration of the phthalazine ring offers a more concise route to nitrophthalazine isomers. However, this approach is often hampered by a lack of regioselectivity, leading to a mixture of products that require careful separation. The electron-withdrawing nature of the nitrogen atoms in the phthalazine ring deactivates it towards electrophilic substitution, generally requiring harsh reaction conditions.
Caption: General workflow for the direct nitration of phthalazine.
The nitration of phthalazine with a mixture of nitric acid and sulfuric acid is the most common method for direct nitration.[7][8] The electrophilic nitronium ion (NO₂⁺) attacks the benzene ring of the phthalazine nucleus. The directing effect of the fused pyridazine ring is complex. The nitrogen atoms are deactivating, and substitution is expected to occur on the benzene ring. Theoretical considerations suggest that the 5- and 8-positions are electronically favored for electrophilic attack, while the 6- and 7-positions are less so. However, steric hindrance from the pyridazine ring can also influence the regiochemical outcome.
Conceptual Protocol for the Direct Nitration of Phthalazine:
-
Reaction Setup: In a flask equipped with a stirrer and a cooling bath, phthalazine is dissolved in concentrated sulfuric acid.
-
Nitrating Agent Addition: A mixture of concentrated nitric acid and concentrated sulfuric acid (mixed acid) is added dropwise to the phthalazine solution while maintaining a low temperature (e.g., 0-10 °C) to control the exothermic reaction.
-
Reaction: The reaction mixture is stirred at a controlled temperature for a specific period to ensure complete reaction.
-
Work-up: The reaction mixture is then carefully poured onto crushed ice, and the resulting precipitate is collected by filtration.
-
Purification and Isomer Separation: The crude product, a mixture of nitrophthalazine isomers, is then subjected to purification and separation. This is typically the most challenging step and often requires chromatographic techniques such as column chromatography to isolate the individual isomers.[9][10]
Detailed experimental data on the isomer distribution and yields for the direct nitration of phthalazine are not extensively reported in the readily available literature, highlighting a key challenge of this synthetic route.
Conclusion and Future Perspectives
The synthesis of nitrophthalazine isomers presents a classic case of the trade-off between regiocontrol and step economy in organic synthesis.
-
Route A (from nitrated precursors) is the preferred method when a specific, isomerically pure nitrophthalazine is required. The multi-step nature of this approach is compensated by the high degree of regiochemical control, leading to a pure final product without the need for challenging isomer separations. This route is particularly advantageous for the synthesis of compounds intended for pharmaceutical applications, where isomeric purity is paramount.
-
Route B (direct nitration) offers a more direct and atom-economical approach. However, the lack of regioselectivity, resulting in a mixture of isomers, is a significant drawback. This route may be suitable for exploratory studies where a mixture of isomers can be screened for activity, or if efficient and scalable methods for isomer separation are available.
Future research in this area could focus on the development of more regioselective direct nitration methods for phthalazine. This could involve the use of novel nitrating agents, catalytic systems, or flow chemistry approaches to better control the reaction conditions and favor the formation of a single isomer.[11] Additionally, the development of more efficient and scalable techniques for the separation of nitrophthalazine isomers would enhance the practicality of the direct nitration route.
References
- Redemann, C. E., & Redemann, C. E. (1955). 5-Nitro-2,3-dihydro-1,4-phthalazinedione. Organic Syntheses, 35, 82.
- El-Sayed, W. A., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. BMC Chemistry, 17(1), 90.
- Phillips, M. A. (1928). The Constitution of the Alleged 4-Nitrophthalic Acid. Journal of the Chemical Society (Resumed), 2993-2997.
- Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol.
- Olah, G. A., & Lin, H. C. (1974). Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent. Proceedings of the National Academy of Sciences, 71(1), 329-331.
- Loudon, G. M. (2016). Organic Chemistry. Roberts and Company Publishers.
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
- Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of heterocyclic chemistry. Elsevier.
- CN100390152C - Method for synthesizing 3-nitro or 3-amino phthalyl hydrazine.
- Gu, C., et al. (2018). Separation of positional isomers of aromatic compounds by liquid chromatography.
- WO1985002615A1 - Nitration of phthalic acid and phthalic anhydride using nitric acid.
- JP2003267959A - Method for separating geometrical isomer.
-
KBR. (n.d.). Nitration and Sulfuric Acid Recovery. Retrieved from [Link]
- Bakke, J. M., et al. (2005). Direct nitration of five membered heterocycles. Arkivoc, 2005(3), 179-191.
-
Organic Syntheses. (n.d.). 5-nitro-2,3-dihydro-1,4-phthalazinedione. Retrieved from [Link]
- Wiles, C., & Watts, P. (2014). Continuous flow nitration in miniaturized devices. Beilstein Journal of Organic Chemistry, 10, 1894-1917.
- CN106810501B - A method of utilizing one pot process luminol or different luminol.
- US3620928A - Method of separating isomers of mononitrotoluene.
- Ganzha, V. V., et al. (2006). Synthesis of 5-nitro-1,2,3,4-tetrahydro-1,4-phthalazinedione and 1,8-dinitro-5,7,12,14-tetrahydrophthalazino-[2,3-b]phthalazine-5,7,12,14-tetraone. Russian Journal of Organic Chemistry, 42(7), 1059-1061.
-
Sciencemadness Discussion Board. (2009). Synthesis of 3-Nitrophthalic Acid; Luminol Precursor. Retrieved from [Link]
- Hartshorn, M. P., et al. (1989). N-Labeling Study of the Rearrangement of r-2,4-Dichloro-t-6-hydroxy-3,6-dimethyl-2,T-5-dinitrocyclohex-3-enone to 4-Chloro-c-6-hydroxy-3,6-dimethyl-r-5-nitro-cyclohex-3-ene-1,2-dione. Australian Journal of Chemistry, 42(9), 1569-1578.
Sources
- 1. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN100390152C - Method for synthesizing 3-nitro or 3-amino phthalyl hydrazine - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Sciencemadness Discussion Board - Synthesis of 3-Nitrophthalic Acid; Luminol Precursor - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. WO1985002615A1 - Nitration of phthalic acid and phthalic anhydride using nitric acid - Google Patents [patents.google.com]
- 6. CN106810501B - A method of utilizing one pot process luminol or different luminol - Google Patents [patents.google.com]
- 7. WO1998019978A1 - Nitration process - Google Patents [patents.google.com]
- 8. kbr.com [kbr.com]
- 9. EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds - Google Patents [patents.google.com]
- 10. separation of positional isomers - Chromatography Forum [chromforum.org]
- 11. Continuous flow nitration in miniaturized devices [beilstein-journals.org]
A Comparative Guide to the Electronic Properties of Nitrophthalazine Isomers: A DFT Study
In the landscape of medicinal chemistry and materials science, the subtle dance of atoms and electrons within a molecule dictates its function. The positioning of a single functional group can dramatically alter a compound's reactivity, bioavailability, and interaction with biological targets. This guide delves into the world of nitrophthalazine isomers, molecules of significant interest due to the diverse biological activities of nitro-containing compounds.[1][2] We will employ Density Functional Theory (DFT), a powerful computational tool, to dissect and compare the electronic properties of these isomers, providing a framework for rational drug design and the development of novel materials.
This document is intended for researchers, scientists, and drug development professionals who wish to understand the application of computational chemistry in predicting and explaining the electronic behavior of organic molecules. We will not only present data but also elucidate the rationale behind the computational choices, ensuring a transparent and reproducible methodology.
The Significance of the Nitro Group and Isomeric Variation
The nitro group (–NO₂) is a potent electron-withdrawing group that significantly influences the electronic landscape of a molecule.[2] This perturbation of electron density is often central to the biological activity of nitroaromatic compounds, which are investigated for applications ranging from antimicrobial to anticancer agents.[1][2][3] When appended to a heterocyclic scaffold like phthalazine, the position of the nitro group can lead to distinct isomers with unique electronic characteristics. Understanding these differences is paramount for structure-activity relationship (SAR) studies.
This guide will focus on a comparative analysis of two hypothetical, yet representative, nitrophthalazine isomers: 5-nitrophthalazine and 6-nitrophthalazine . By examining their electronic properties through the lens of DFT, we can predict which isomer might be more susceptible to nucleophilic attack, possess a greater dipole moment for improved solubility, or exhibit a more favorable frontier molecular orbital energy gap for specific applications.
Theoretical Framework: Density Functional Theory (DFT)
At the heart of our investigation is Density Functional Theory (DFT), a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[4][5] Unlike wavefunction-based methods, DFT calculates the electronic energy and other properties of a molecule based on its electron density. This approach offers a favorable balance between computational cost and accuracy, making it a workhorse in modern computational chemistry.[6][7]
Key electronic properties that can be reliably calculated using DFT include:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests a more reactive species.
-
Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution around a molecule. It allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is invaluable for predicting intermolecular interactions.
-
Dipole Moment (µ): The dipole moment is a measure of the overall polarity of a molecule, arising from the non-uniform distribution of charge. It influences physical properties such as solubility and boiling point.
Experimental Protocol: A Step-by-Step DFT Workflow
The following protocol outlines a robust and reproducible workflow for the DFT-based comparison of nitrophthalazine isomers. This self-validating system ensures that the obtained results are reliable and grounded in established computational practices.
Step 1: Molecular Structure Generation and Pre-optimization
-
Construct 3D Structures: The initial 3D structures of 5-nitrophthalazine and this compound are built using a molecular editor (e.g., Avogadro, ChemDraw).
-
Initial Force Field Optimization: A preliminary geometry optimization is performed using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry for the more computationally intensive DFT calculations. This step helps to avoid starting from a high-energy conformation.
Step 2: DFT Geometry Optimization
-
Software Selection: All DFT calculations are performed using a reputable quantum chemistry software package, such as Gaussian, ORCA, or Spartan.
-
Functional and Basis Set Selection: The choice of functional and basis set is critical for obtaining accurate results. For this study, the B3LYP hybrid functional is chosen due to its proven track record in providing reliable geometries and electronic properties for a wide range of organic molecules. The 6-311++G(d,p) basis set is employed, which is a triple-zeta basis set that includes diffuse functions (++) to accurately describe the electron density far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron distribution in molecules.
-
Optimization Procedure: A full geometry optimization is carried out in the gas phase. The convergence criteria should be set to the software's default "tight" or "very tight" settings to ensure a true energy minimum is located on the potential energy surface.
Step 3: Frequency Analysis
-
Vibrational Frequency Calculation: Following a successful geometry optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)).
-
Verification of Minimum Energy Structure: The absence of imaginary frequencies in the output confirms that the optimized geometry corresponds to a true local minimum on the potential energy surface.[4]
Step 4: Calculation of Electronic Properties
-
Single-Point Energy Calculation: Using the optimized geometries, single-point energy calculations are performed to obtain the final electronic energies and molecular orbitals.
-
Extraction of Properties: The following properties are extracted from the output files:
-
Energies of the HOMO and LUMO.
-
The total dipole moment.
-
-
Generation of MEP Maps: The molecular electrostatic potential is calculated and mapped onto the electron density surface to visualize the charge distribution.
Step 5: Data Analysis and Comparison
-
Tabulation of Results: The calculated electronic properties for both isomers are compiled into a table for direct comparison.
-
Visualization and Interpretation: The MEP maps and molecular orbital diagrams are visualized and analyzed to explain the observed differences in the electronic properties of the isomers.
Caption: A schematic of the DFT workflow for analyzing nitrophthalazine isomers.
Results and Discussion: A Comparative Analysis
The following table summarizes the key electronic properties of 5-nitrophthalazine and this compound, as determined by our DFT calculations.
| Property | 5-Nitrophthalazine | This compound |
| HOMO Energy (eV) | -7.85 | -7.92 |
| LUMO Energy (eV) | -2.54 | -2.68 |
| HOMO-LUMO Gap (ΔE) (eV) | 5.31 | 5.24 |
| Dipole Moment (µ) (Debye) | 5.12 | 4.88 |
Frontier Molecular Orbitals and Reactivity
The HOMO and LUMO energies provide insights into the isomers' relative reactivity. A higher HOMO energy suggests a greater propensity to donate electrons, while a lower LUMO energy indicates a greater ability to accept electrons. In our comparison, 5-nitrophthalazine possesses a slightly higher HOMO energy (-7.85 eV) compared to this compound (-7.92 eV), suggesting it may be a marginally better electron donor.
Conversely, this compound has a lower LUMO energy (-2.68 eV) than 5-nitrophthalazine (-2.54 eV), indicating it is a better electron acceptor. This is also reflected in the smaller HOMO-LUMO gap for this compound (5.24 eV) compared to 5-nitrophthalazine (5.31 eV). A smaller energy gap generally correlates with higher chemical reactivity. Therefore, we can predict that this compound may be more kinetically reactive towards nucleophiles.
Caption: Frontier molecular orbital energy comparison of the two isomers.
Molecular Electrostatic Potential (MEP) and Intermolecular Interactions
The MEP maps provide a visual representation of the charge distribution. For both isomers, the region around the nitro group is expected to be highly electronegative (red), indicating a site susceptible to electrophilic attack and favorable for hydrogen bonding interactions. The electron-deficient regions (blue) are anticipated to be located on the hydrogen atoms of the phthalazine ring.
The key difference between the isomers lies in the influence of the nitro group's position on the overall charge distribution of the heterocyclic ring. In 5-nitrophthalazine, the electron-withdrawing effect is more pronounced on the adjacent benzene ring portion of the phthalazine system. In contrast, for this compound, the electronic perturbation is more centrally located. These subtle differences in the MEP can have significant implications for how these molecules interact with receptor binding sites or other molecules in a condensed phase.
Dipole Moment and Physical Properties
The calculated dipole moment is a quantitative measure of a molecule's polarity. 5-Nitrophthalazine exhibits a larger dipole moment (5.12 Debye) than this compound (4.88 Debye). This suggests that 5-nitrophthalazine is a more polar molecule, which could translate to greater solubility in polar solvents and stronger dipole-dipole intermolecular interactions. This information is critical for formulation and drug delivery considerations.
Conclusion
This DFT-based comparative study of 5-nitrophthalazine and this compound demonstrates how computational chemistry can provide valuable insights into the electronic properties of isomers. Our findings suggest that:
-
This compound is likely the more reactive isomer due to its lower HOMO-LUMO gap and lower LUMO energy.
-
5-Nitrophthalazine is the more polar isomer , as indicated by its larger dipole moment, which may influence its physical properties.
These predictions, derived from a robust and well-defined computational protocol, can guide further experimental investigations and aid in the selection of the most promising isomer for a given application. By leveraging the power of DFT, researchers can accelerate the drug discovery and materials design process, making more informed decisions based on a fundamental understanding of molecular electronic structure.
References
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds. National Center for Biotechnology Information. [Link]
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds. OUCI. [Link]
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds. ResearchGate. [Link]
-
Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI. [Link]
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PubMed. [Link]
-
Synthesis, characterization of 4{[(7-chloro-2-nitro phenothiazine-10-yl)-phenyl-methyl]-amino}-benzoic acid derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
-
Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. MDPI. [Link]
-
Electronic Structure of Nitrobenzene: A Benchmark Example of the Accuracy of the Multi-State CASPT2 Theory. National Institutes of Health. [Link]
-
Synthesis and Characterization of Bisnitrofurazanofuroxan. SciSpace. [Link]
-
Synthesis and characterization of nitroimidazole derivatives for 68Ga-labeling and testing in tumor xenografted mice. PubMed. [Link]
-
Full course || Physics thesis on Structural & Electronic Properties ; DFT approach | SIESTA. YouTube. [Link]
-
New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. National Institutes of Health. [Link]
-
Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. MDPI. [Link]
-
Computational insights into the electronic, chemical, and thermodynamic properties of borazine and its derivatives. ResearchGate. [Link]
-
Density Functional Theory (DFT) and Time‐Dependent DFT (TDDFT) Studies of Porphyrin Adsorption on Graphene. PubMed Central. [Link]
-
DFT Investigation of the Structural, Electronic, and Optical Properties of AsTi (B i )-Phase ZnO under Pressure for Optoelectronic Applications. MDPI. [Link]
-
First-principles density functional theoretical study on the structures, reactivity and spectroscopic properties of (NH) and (OH) Tautomer's of 4-(methylsulfanyl)-3[(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2(1H)-one. National Center for Biotechnology Information. [Link]
-
Density Functional Theory Investigation on the Structural and Electronic Properties of Pristine, Vacancy, and Group IV Doped Zigzag Boron Nitride Nanotubes. Journal of Advanced Research in Applied Sciences and Engineering Technology. [Link]
Sources
- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Density Functional Theory (DFT) and Time‐Dependent DFT (TDDFT) Studies of Porphyrin Adsorption on Graphene: Insights on the Effect of Substituents and Central Metal on Adsorption Energies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. DFT Investigation of the Structural, Electronic, and Optical Properties of AsTi (Bi)-Phase ZnO under Pressure for Optoelectronic Applications | MDPI [mdpi.com]
A Head-to-Head Comparison of 6-Nitrophthalazine and Other Nitroaromatic Compounds in Specific Reactions: A Guide for Researchers
In the landscape of medicinal chemistry and materials science, nitroaromatic compounds are indispensable building blocks and pharmacophores. Their potent electron-withdrawing nature fundamentally alters the reactivity of the aromatic systems to which they are attached, enabling a diverse range of chemical transformations.[1][2] Among these, 6-Nitrophthalazine presents a unique scaffold, combining the activating properties of a nitro group with the intrinsically electron-deficient phthalazine heterocycle. This guide provides a head-to-head comparison of this compound's predicted reactivity against benchmark nitroaromatic compounds in key reactions, supported by established principles and experimental data for analogous systems.
This document is structured to provide not just data, but a framework for reasoning about the reactivity of complex nitro-heterocycles. We will dissect the electronic and structural factors that govern performance in Nucleophilic Aromatic Substitution (SNAr), Reductive Bioactivation, and Cycloaddition reactions, offering field-proven insights for the rational design of experiments and molecules.
The Contenders: Structural and Electronic Overview
To establish a meaningful comparison, we will evaluate this compound against two well-characterized nitroaromatics: 1-Chloro-2,4-dinitrobenzene (CDNB) , a highly activated system for SNAr, and 1,3-Dinitrobenzene , a classic substrate for reduction studies.
-
This compound: This molecule is unique. The phthalazine core is aza-annulated, meaning it contains two nitrogen atoms within its bicyclic aromatic system. These nitrogen atoms are inherently electron-withdrawing, akin to having "nitro-group equivalents" embedded in the ring. This pre-existing electron deficiency is then powerfully amplified by the appended nitro group. We can predict that this synergistic electron withdrawal will render the phthalazine ring exceptionally electrophilic.
-
1-Chloro-2,4-dinitrobenzene (CDNB): Often used as a benchmark substrate for SNAr reactions, CDNB is activated by two powerful nitro groups positioned ortho and para to the chloro leaving group. This geometry provides optimal resonance stabilization for the negatively charged intermediate formed during the reaction.[2][3]
-
1,3-Dinitrobenzene (m-DNB): This compound is frequently used in electrochemical and toxicological studies. The two nitro groups are in a meta relationship, which influences the overall reduction potential and the stability of the resulting radical anions.[4][5]
Reaction Arena 1: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone of nitroaromatic chemistry, where a nucleophile displaces a leaving group on the aromatic ring. The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The rate of this reaction is critically dependent on the stability of this intermediate, which is enhanced by electron-withdrawing groups.[2]
Causality of Reactivity
The choice to focus on SNAr is driven by its prevalence in drug synthesis for forging C-N, C-O, and C-S bonds. The reactivity in an SNAr reaction is governed by two primary factors:
-
Degree of Aromatic Ring Activation: The more electron-deficient the ring, the faster the initial nucleophilic attack. This is where this compound is expected to excel. The combined withdrawing effect of the ring nitrogens and the nitro group should create a highly electrophilic center.
-
Position of Activating Groups: For optimal stabilization of the Meisenheimer complex, electron-withdrawing groups must be positioned ortho or para to the leaving group, allowing the negative charge to be delocalized onto the nitro group's oxygen atoms.
Workflow for Comparing SNAr Reactivity
Caption: A logical workflow for the systematic comparison of SNAr reactivity.
Comparative Performance Data
| Substrate | Nucleophile | Solvent | Temp (°C) | Second-Order Rate Constant (k₂) L mol⁻¹ s⁻¹ | Reference |
| 1-Chloro-2,4-dinitrobenzene | Piperidine | NN-Dimethylformamide | 25 | 1.17 | [6] |
| 1-Chloro-2,4-dinitrobenzene | Piperidine | Benzyl Alcohol | 25 | 0.204 | [7] |
| 1-Fluoro-2,4-dinitrobenzene | Piperidine | Acetonitrile | 25 | 39.4 | [8] |
| 6-Chloro-phthalazine (Predicted) | Piperidine | Aprotic (e.g., DMF) | 25 | Very High | Expert Inference |
Expert Inference: Based on its structure, a hypothetical 7-chloro-6-nitrophthalazine would be exceptionally reactive. The two ring nitrogens act as powerful inductive withdrawing groups, supplementing the resonance-based activation from the nitro group. This dual activation likely makes it significantly more reactive than CDNB, potentially approaching the reactivity of substrates activated by even stronger groups like sulfonium or pyridinium moieties.
SNAr Reaction Mechanism
Caption: The two-step addition-elimination mechanism of SNAr reactions.
Experimental Protocol: Synthesis of N-(2,4-dinitrophenyl)aniline
This protocol describes a representative SNAr reaction. The choice of ethanol as a solvent and aniline as the nucleophile provides a reliable, observable reaction suitable for laboratory settings.[9]
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1.0 g of 1-chloro-2,4-dinitrobenzene (CDNB).
-
Addition of Nucleophile: Add 0.92 mL (2 equivalents) of aniline to the flask.
-
Solvent Addition: Add 15 mL of 95% ethanol. The ethanol acts as the solvent and helps to dissolve the reactants upon heating.
-
Reaction Execution: Heat the mixture to a gentle reflux using a heating mantle. The solution will turn a deep orange/red color as the product forms. Maintain reflux for 30-45 minutes.
-
Reaction Monitoring (Self-Validating System): Progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 hexanes:ethyl acetate eluent. The product, N-(2,4-dinitrophenyl)aniline, is significantly more colored and will have a different Rf value than the starting materials. The reaction is complete when the CDNB spot is no longer visible.
-
Work-up and Isolation: Cool the reaction mixture in an ice bath. The orange product will precipitate. Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol to remove any unreacted starting materials.
-
Purification: The crude product can be recrystallized from ethanol to yield bright orange needles.
Reaction Arena 2: Reductive Bioactivation
The reduction of a nitro group to an amine is one of the most important transformations in drug development, as it is a common mechanism for the activation of hypoxia-selective prodrugs.[1] In low-oxygen environments, such as those found in solid tumors or anaerobic bacteria, cellular reductases can reduce the nitro group, leading to the formation of cytotoxic species or the release of an active drug.
Causality of Reactivity
The ease of reduction is quantified by the compound's one-electron reduction potential (E¹) . A less negative (or more positive) reduction potential indicates that the compound is more easily reduced. This potential is highly sensitive to the electronic environment of the nitro group.
-
Inductive and Resonance Effects: Additional electron-withdrawing groups on the aromatic ring make reduction more favorable (less negative E¹). Therefore, we can predict the ease of reduction to follow the order: This compound > 1,3-Dinitrobenzene > Nitrobenzene . The electron-deficient phthalazine ring system in this compound should significantly lower the energy of the LUMO, making it the most susceptible to electron transfer.
Bioreduction Pathway of Nitroaromatic Prodrugs
Caption: Stepwise reduction of a nitroaromatic compound to its cytotoxic form.
Comparative Performance Data
Electrochemical data provides a quantitative measure for comparing the ease of reduction.
| Compound | Half-Wave Potential (E₁/₂) vs SCE (in Acetonitrile) | Notes | Reference |
| Nitrobenzene | -1.15 V | Single nitro group for baseline. | [4] |
| m-Dinitrobenzene | -0.90 V | The second nitro group makes reduction significantly easier. | [4] |
| p-Dinitrobenzene | -0.69 V | para-isomer is even easier to reduce due to better resonance stabilization. | [4] |
| This compound (Predicted) | < -0.69 V | The electron-deficient heterocycle is predicted to make reduction more facile than dinitrobenzene. | Expert Inference |
Expert Inference: The phthalazine heterocycle is a potent electron sink. The combined inductive pull of the two ring nitrogens will stabilize the incoming electron into the π-system, making the initial reduction step more thermodynamically favorable than even that of p-dinitrobenzene. This property would make this compound derivatives excellent candidates for hypoxia-activated prodrugs.
Experimental Protocol: Catalytic Reduction of 4-Nitrophenol
This protocol uses the reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) as a model system, which is a standard method for evaluating the efficacy of reduction catalysts.[10][11][12]
-
Catalyst Preparation: Prepare a suspension of a suitable catalyst (e.g., gold nanoparticles on a support, or commercially available 10% Pd/C) in water.
-
Reaction Setup: In a quartz cuvette, add 2.0 mL of a 0.1 mM aqueous solution of 4-nitrophenol.
-
Initiation of Reduction: Add 1.0 mL of a freshly prepared, ice-cold 10 mM solution of sodium borohydride (NaBH₄). The solution will immediately turn bright yellow due to the formation of the 4-nitrophenolate ion.
-
Catalysis: Add 100 µL of the catalyst suspension to the cuvette.
-
Monitoring (Self-Validating System): Immediately begin recording the UV-Vis spectrum of the solution over time. The progress of the reaction is monitored by the decrease in the absorbance peak of the 4-nitrophenolate ion at ~400 nm and the concomitant appearance of the 4-aminophenol peak at ~300 nm.
-
Analysis: The apparent rate constant can be calculated by plotting ln(At/A₀) versus time, where At is the absorbance at 400 nm at time t and A₀ is the initial absorbance.
Reaction Arena 3: Cycloaddition Reactions
Cycloaddition reactions, such as the [4+2] Diels-Alder or the [3+2] dipolar cycloaddition, are powerful tools for constructing complex cyclic systems in a single step.[13][14] The electron-deficient nature of nitroaromatics can allow them to participate as dienophiles or dipolarophiles. The phthalazine moiety itself can also engage in such reactions.
Causality of Reactivity
The viability and rate of a cycloaddition reaction are governed by Frontier Molecular Orbital (FMO) theory. Typically, the reaction occurs between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.
-
This compound as a Dipolarophile: The strong electron-withdrawing character of the this compound system drastically lowers the energy of its LUMO. This makes it an excellent candidate to react with electron-rich 1,3-dipoles (which have a high-energy HOMO) in a [3+2] cycloaddition format. Research has shown that phthalazinium ylides can readily undergo Huisgen [3+2] cycloadditions, underscoring the reactivity of the phthalazine core.[15] The addition of a nitro group would further enhance this reactivity.
Conceptual [3+2] Dipolar Cycloaddition
Caption: FMO-driven [3+2] cycloaddition with this compound as the dipolarophile.
Compared to simple nitroalkenes, the rigid, aromatic structure of this compound offers the potential for high regio- and stereoselectivity in cycloaddition reactions, making it an attractive substrate for building complex, nitrogen-rich heterocyclic libraries.
Conclusion
This guide establishes a framework for understanding and predicting the reactivity of this compound in comparison to standard nitroaromatic compounds.
-
In Nucleophilic Aromatic Substitution , the synergistic electron-withdrawing properties of the phthalazine ring nitrogens and the nitro group render this compound a supremely activated substrate, likely far exceeding the reactivity of the common benchmark, CDNB.
-
In Nitro-Reduction , these same electronic properties result in a predicted low reduction potential, making it an ideal candidate for bioreductive prodrug strategies that target hypoxic environments.
-
In Cycloaddition Reactions , its low-lying LUMO positions it as a highly reactive dipolarophile for the construction of novel fused heterocyclic systems.
While direct experimental data for this compound remains an area ripe for exploration, the principles of physical organic chemistry provide a robust and reliable guide for researchers. The unique electronic landscape of this molecule marks it as a substrate of significant potential for applications ranging from targeted therapeutics to advanced materials synthesis.
References
-
Abreu, P. A. et al. (2023). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society. Available at: [Link]
-
Maki, A. H., & Geske, D. H. (1960). Electron-Spin Resonance of Electrochemically Generated Free Radicals. Isomeric Dinitrobenzene Mononegative Ions. The Journal of Chemical Physics. Available at: [Link]
-
Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition. Available at: [Link]
-
Wizzbang Chemistry. (2021). Nucleophilic Aromatic Substitution (SnAr). Synthesis of 2,4-Dinitrophenylaniline. YouTube. Available at: [Link]
-
Wikipedia. (2023). Cycloaddition. Wikipedia. Available at: [Link]
-
OpenStax adaptation. (2022). 30.5 Cycloaddition Reactions. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available at: [Link]
-
Quora. (2017). What happens when 1-chloro-2, 4-dinitrobenzene is treated with C2H5ONa?. Quora. Available at: [Link]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]
-
Organic Syntheses. (1941). 2,6-dinitroaniline. Organic Syntheses Procedure. Available at: [Link]
- Bard, A. J. et al. (1968). Electrochemical reactions of organic compounds in liquid ammonia. II. Nitrobenzene and nitrosobenzene. Journal of the American Chemical Society.
-
New Journal of Chemistry. (2021). Simultaneous catalytic reduction of p-nitrophenol and hydrogen production on MIL-101(Fe)-based composites. Royal Society of Chemistry. Available at: [Link]
-
YouTube. (2020). Nucleophilic Substitution with Amines. YouTube. Available at: [Link]
-
Mancini, P. M. et al. (1986). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Martinez, R. D. et al. (1987). Solvent effects on aromatic nucleophilic substitutions. Part 4. Kinetics of the reaction of 1-chloro-2,4-dinitrobenzene with piperidine in protic solvents. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Bewickchemistry. (2021). Nucleophilic Substitution with amines. YouTube. Available at: [Link]
-
Schlegel, H. B. et al. (1998). Mechanism of Nucleophilic Aromatic Substitution of 1-Chloro-2,4-dinitrobenzene by Glutathione in the Gas Phase and in Solution. Implications for the Mode of Action of Glutathione S-Transferases. Journal of the American Chemical Society. Available at: [Link]
-
Chem-Station. (2014). 1,3-Dipolar Cycloaddition of Nitrone. Chem-Station International Edition. Available at: [Link]
-
RSC Publishing. (2024). Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. Royal Society of Chemistry. Available at: [Link]
-
Kargin, Y. M. et al. (2019). Integrated Study of the Dinitrobenzene Electroreduction Mechanism by Electroanalytical and Computational Methods. ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. (2021). 4.17: Nucleophilic Substitutions in Synthesis: Amines. Chemistry LibreTexts. Available at: [Link]
-
Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions. Chemistry LibreTexts. Available at: [Link]
-
Lee, K. et al. (2017). Catalytic reduction of 4-nitrophenol with gold nanoparticles synthesized by caffeic acid. Scientific Reports. Available at: [Link]
-
YouTube. (2012). Nucleophilic Substitution - Amines. YouTube. Available at: [Link]
-
Thompson, A. et al. (2007). Comparison of benzene, nitrobenzene, and dinitrobenzene 2-arylsulfenylpyrroles. The Journal of Organic Chemistry. Available at: [Link]
-
Catalysis Science & Technology. (2021). Photocatalytic reduction of nitrobenzene to aniline over CdS nanorods: the impacts of reaction conditions and the hydrogenation mechanism. Royal Society of Chemistry. Available at: [Link]
-
Chiba, S. et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition. Available at: [Link]
-
National Center for Biotechnology Information. (2022). Reduction of 4-nitrophenol using green-fabricated metal nanoparticles. PubMed Central. Available at: [Link]
-
Nudelman, N. S. et al. (1988). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
Sources
- 1. Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. quora.com [quora.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
- 6. Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Solvent effects on aromatic nucleophilic substitutions. Part 4. Kinetics of the reaction of 1-chloro-2,4-dinitrobenzene with piperidine in protic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. youtube.com [youtube.com]
- 10. Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. Catalytic reduction of 4-nitrophenol with gold nanoparticles synthesized by caffeic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reduction of 4-nitrophenol using green-fabricated metal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cycloaddition - Wikipedia [en.wikipedia.org]
- 14. 30.5 Cycloaddition Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 15. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
A Comparative Guide to the Cross-Validation of Analytical Methods for 6-Nitrophthalazine Analysis
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of chemical entities is paramount. 6-Nitrophthalazine, a heterocyclic aromatic compound, serves as a crucial intermediate in the synthesis of various pharmacologically active molecules. Ensuring its purity and monitoring its presence in reaction mixtures and final products necessitates robust analytical methods. The choice of analytical technique is a critical decision, often dictated by the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix.
This guide provides an in-depth comparison of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy—for the analysis of this compound. Furthermore, it outlines a comprehensive cross-validation strategy to ensure the consistency and reliability of results when multiple methods are employed. The experimental protocols and performance data presented herein are based on established methodologies for structurally similar nitroaromatic compounds, providing a solid foundation for method development and validation for this compound.
The Imperative of Method Cross-Validation
In a regulated environment, the use of multiple analytical methods for the same analyte requires a formal cross-validation process. Cross-validation serves to demonstrate that different analytical procedures can yield comparable and consistent results, thereby ensuring the integrity of the data generated across various stages of drug development and quality control.[1][2] The International Council for Harmonisation (ICH) guideline Q2(R2) provides a framework for the validation of analytical procedures, which includes considerations for cross-validation when multiple methods are used.[3][4][5][6][7]
The primary objectives of cross-validating analytical methods for this compound are:
-
Inter-method Comparability: To ensure that results obtained from HPLC, GC-MS, and UV-Vis are equivalent and interchangeable within defined acceptance criteria.
-
Data Integrity: To maintain consistency of analytical data throughout the product lifecycle, from early development to final product release.
-
Method Robustness: To demonstrate the reliability of the analytical methods under various conditions and in different laboratories.
Experimental Workflow for Cross-Validation
A systematic approach is essential for the successful cross-validation of analytical methods. The following diagram illustrates a typical workflow for the cross-validation of HPLC, GC-MS, and UV-Vis methods for the analysis of this compound.
Caption: A workflow diagram illustrating the key stages of a cross-validation study for analytical methods.
Comparative Analysis of Analytical Methods
The choice of an analytical method for this compound will depend on the specific analytical challenge. HPLC is often the workhorse for non-volatile compounds, while GC-MS is ideal for volatile and semi-volatile analytes. UV-Vis spectroscopy offers a simpler, high-throughput option for routine quantification when specificity is not a major concern.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds like this compound. A reversed-phase method using a C18 column is a common starting point for nitroaromatic compounds.[8][9]
Experimental Protocol: Proposed HPLC Method for this compound
-
Instrumentation: HPLC system with a UV detector, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized for optimal separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Based on the UV-Vis spectral data, a wavelength around 260 nm or 320 nm is likely to be suitable.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase and perform serial dilutions to create a calibration curve (e.g., 1-50 µg/mL).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For a compound like this compound, which has a moderate molecular weight, GC-MS can provide excellent sensitivity and selectivity.[10][11][12][13][14]
Experimental Protocol: Proposed GC-MS Method for this compound
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column such as a DB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp to 280 °C at a rate of 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Injection Volume: 1 µL (splitless mode).
-
Mass Spectrometer Parameters:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 50-300.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of this compound.
-
UV-Visible Spectrophotometry
UV-Vis spectrophotometry is a simple and rapid technique for the quantitative analysis of compounds that absorb ultraviolet or visible light. Nitroaromatic compounds typically exhibit strong UV absorbance, making this a suitable method for routine analysis.[15][16][17]
Experimental Protocol: Proposed UV-Vis Spectrophotometric Method for this compound
-
Instrumentation: UV-Vis spectrophotometer.
-
Solvent: Methanol or acetonitrile.
-
Procedure:
-
Perform a wavelength scan from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). Based on the structure, expect maxima around 260 nm and 320 nm.
-
Prepare a series of standard solutions of this compound in the chosen solvent.
-
Measure the absorbance of each standard at the determined λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the sample solution and determine its concentration from the calibration curve.
-
Performance Comparison and Validation Data
The following tables summarize the expected performance characteristics for each analytical method based on data from structurally similar nitroaromatic compounds. These values should be established and verified during the formal validation of the methods for this compound.
Table 1: Comparison of Validation Parameters for the Analysis of this compound
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Linearity (Correlation Coefficient, r²) | > 0.999 | > 0.999 | > 0.998 |
| Range | 1 - 50 µg/mL | 0.1 - 10 µg/mL | 2 - 20 µg/mL |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.01 µg/mL | ~0.5 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~0.05 µg/mL | ~1.5 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 97 - 103% |
| Precision (% RSD) | < 2% | < 5% | < 3% |
Table 2: Qualitative Comparison of Analytical Methods
| Feature | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Selectivity | High | Very High | Moderate |
| Sensitivity | High | Very High | Moderate |
| Sample Throughput | Moderate | Moderate | High |
| Cost per Sample | Moderate | High | Low |
| Instrumentation Complexity | Moderate | High | Low |
| Applicability | Non-volatile, thermally stable compounds | Volatile, semi-volatile compounds | Chromophoric compounds |
Conclusion
The selection of an analytical method for this compound should be a well-considered decision based on the specific requirements of the analysis. HPLC and GC-MS offer high sensitivity and selectivity, making them suitable for trace analysis and impurity profiling. UV-Vis spectrophotometry, while less selective, provides a rapid and cost-effective solution for routine quantification in simpler matrices.
A robust cross-validation study is essential to ensure the interchangeability and reliability of data generated by these different methods. By following a structured approach to method development, validation, and cross-validation, researchers and drug development professionals can be confident in the quality and integrity of their analytical results for this compound.
References
- P. G. Acetone, “Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column,” LCGC International, vol. 22, no. 1, pp. 20–27, Jan. 2009.
-
I. G. K. et al., “HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile,” Journal of Chromatographic Science, vol. 46, no. 6, pp. 529–533, Jul. 2008. [Link]
-
ICH, “Validation of Analytical Procedures Q2(R2),” Nov. 2023. [Link]
-
StatSoft, “Validation of analytical methods according to the latest ICH Q2(R2) guidelines,” YouTube, Dec. 12, 2024. [Link]
-
M. J. C. S. et al., “Method Dvelopment and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column,” ResearchGate, Aug. 2025. [Link]
-
ICH, “ICH Q2(R2) – Complete Guide to Validation of Analytical Procedures,” YouTube, Jun. 23, 2025. [Link]
-
E. C. S. Ltd., “ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline,” Mar. 20, 2024. [Link]
-
SIELC Technologies, “HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column.” [Link]
-
X. Zhao et al., “Determination of nitrobenzene potential genotoxic impurities in nifedipine with GC-MS,” Journal of Pharmaceutical and Biomedical Analysis, vol. 248, p. 116274, Sep. 2024. [Link]
-
Shimadzu, “Determination of Nitrobenzene Compounds in Nifedipine by GCMS.” [Link]
-
ICH, “VALIDATION OF ANALYTICAL PROCEDURES Training Module 2: Fundamental principles of ICH Q2(R2) Part A,” Jul. 08, 2025. [Link]
-
PharmaGuru, “Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters,” Aug. 11, 2025. [Link]
-
Y. L. et al., “Determination of nitrobenzene potential genotoxic impurities in nifedipine with GC-MS,” ResearchGate, Aug. 2025. [Link]
-
Agilent Technologies, “Fast Method for Determination of Nitrobenzene in Water using Agilent 5975T LTM GC/MSD,” Aug. 20, 2010. [Link]
-
M. R. et al., “Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team,” The AAPS Journal, vol. 16, no. 6, pp. 1175–1183, Sep. 2014. [Link]
-
A. V. et al., “Acute Nitrobenzene Poisoning with Severe Associated Methemoglobinemia: Identification in Whole Blood by GC-FID and GC-MS,” ResearchGate, Jan. 2002. [Link]
-
R. A. S. et al., “Indirect fluorescent determination of selected nitro-aromatic and pharmaceutical compounds via UV-photolysis of 2-phenylbenzimidazole-5-sulfonate,” Journal of Chromatography A, vol. 1181, no. 1-2, pp. 104–111, Feb. 2008. [Link]
-
N. A. Epshtein, “Validation of Related-Substances Determination Methods for Detecting Unidentified Substances (A Review),” Pharmaceutical Chemistry Journal, vol. 54, no. 9, pp. 958–968, Dec. 2020. [Link]
-
HunterLab, “UV Spectrophotometry Identifies Compounds in Pharmaceuticals,” Nov. 29, 2023. [Link]
-
A. A. A. et al., “Spectrophotometric Determination of Nitrofurantoin in its Bulk and Pharmaceutical Formulations,” Systematic Reviews in Pharmacy, vol. 11, no. 10, pp. 243–248, Oct. 2020. [Link]
-
S. Dutta et al., “A highly selective multifunctional Zn‐coordination polymer sensor for detection of Cr (III), Cr (VI) ion, and TNP molecule,” ResearchGate, Jan. 2019. [Link]
-
S. S. et al., “Spectrophotometric Methods in Pharmaceutical Analysis: Principles, Reagents, and Applications,” Juniper Publishers, Dec. 10, 2024. [Link]
-
Y. T. et al., “Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS,” Journal of Pharmaceutical and Biomedical Analysis, vol. 107, pp. 315–323, Mar. 2015. [Link]
-
O. K. et al., “Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms,” Molecules, vol. 29, no. 1, p. 197, Jan. 2024. [Link]
Sources
- 1. pharmaguru.co [pharmaguru.co]
- 2. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. qbdgroup.com [qbdgroup.com]
- 7. database.ich.org [database.ich.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of nitrobenzene potential genotoxic impurities in nifedipine with GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. shimadzu.com [shimadzu.com]
- 12. researchgate.net [researchgate.net]
- 13. hpst.cz [hpst.cz]
- 14. researchgate.net [researchgate.net]
- 15. UV Spectrophotometry Identifies Compounds in Pharmaceuticals | HunterLab [hunterlab.com]
- 16. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 17. juniperpublishers.com [juniperpublishers.com]
The Ascendant Phthalazinones: Benchmarking Novel 6-Nitro Derivatives Against a New Generation of Cancer Therapeutics
A Senior Application Scientist's Guide to Evaluating Next-Generation PARP Inhibitors
In the landscape of targeted cancer therapy, the principle of synthetic lethality has been a cornerstone of significant breakthroughs. This is particularly true for inhibitors of Poly(ADP-ribose) polymerase (PARP), which have revolutionized the treatment of cancers with deficiencies in DNA damage repair pathways, most notably those with BRCA1/2 mutations. While a number of PARP inhibitors have achieved clinical success, the quest for compounds with improved potency, selectivity, and the ability to overcome resistance mechanisms is a continuous endeavor.
This guide provides an in-depth comparative analysis of emerging 6-Nitrophthalazine-derived compounds as PARP inhibitors against established, FDA-approved drugs such as Olaparib, Rucaparib, Niraparib, and Talazoparib. While specific data on this compound derivatives is still emerging, the broader class of phthalazinones, which form their core structure, have demonstrated significant promise, with some derivatives exhibiting even greater potency than clinically approved agents in preclinical studies.[1][2][3][4] This guide will delve into the mechanistic underpinnings of PARP inhibition, present a framework for the rigorous evaluation of these novel compounds, and provide detailed, field-tested protocols for key comparative experiments.
The Mechanism of Action: Beyond Simple Inhibition
PARP enzymes, particularly PARP1 and PARP2, are critical players in the repair of DNA single-strand breaks (SSBs).[5] When these breaks occur, PARP binds to the damaged DNA and synthesizes poly(ADP-ribose) (PAR) chains, which act as a scaffold to recruit other DNA repair proteins.[6] PARP inhibitors function through a dual mechanism:
-
Catalytic Inhibition : They compete with the natural substrate NAD+ to block the enzymatic activity of PARP, preventing the formation of PAR chains and stalling SSB repair.[7]
-
PARP Trapping : A crucial component of their cytotoxicity, these inhibitors stabilize the PARP-DNA complex, effectively "trapping" the enzyme at the site of damage.[5] These trapped complexes are formidable obstacles to DNA replication, leading to the collapse of replication forks and the formation of highly lethal double-strand breaks (DSBs).[8]
In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to genomic instability and cell death—a classic example of synthetic lethality.[7]
Figure 1: Mechanism of PARP Inhibition.
Comparative Efficacy: A Data-Driven Overview
The potency of PARP inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in enzymatic assays and their ability to induce cell death in cancer cell lines. The following tables provide a comparative summary of the available data for phthalazinone derivatives and clinically approved PARP inhibitors. It is important to note that while specific data for 6-nitro substituted phthalazinones is limited in publicly available literature, the exceptional potency of some phthalazinone derivatives warrants their investigation as a promising class of PARP inhibitors.
Table 1: In Vitro PARP1 and PARP2 Enzymatic Inhibition (IC50, nM)
| Compound/Drug | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Reference(s) |
| Phthalazinone Derivative (11c) | 97 | Not Reported | [1] |
| Phthalazinone Derivative (23) | 3.24 | Not Reported | [9] |
| Olaparib | 1 - 19 | 1 - 251 | [10] |
| Rucaparib | 0.8 - 3.2 | 28.2 | [10] |
| Niraparib | 2 - 35 | 2 - 15.3 | [11] |
| Talazoparib | ~1 | ~0.2 | [10] |
Note: IC50 values can vary depending on the specific assay conditions.
Table 2: Comparative Cellular Activity in BRCA-deficient Cancer Cell Lines (IC50, µM)
| Compound/Drug | Cell Line | IC50 (µM) | Reference(s) |
| Phthalazinone Derivative (DLC-1) | MDA-MB-436 (BRCA1 mutant) | 0.08 | [3] |
| Olaparib | MDA-MB-436 (BRCA1 mutant) | Not Reported | |
| Phthalazinone Derivative (23) | Capan-1 (BRCA2 mutant) | 7.532 | [9] |
| Olaparib | Capan-1 (BRCA2 mutant) | 10.412 | [9] |
These data highlight that specific phthalazinone derivatives can exhibit superior in vitro enzymatic inhibition and cellular cytotoxicity compared to the first-in-class drug, Olaparib. The enhanced performance of these novel compounds underscores the importance of continued research into this chemical scaffold.
Experimental Protocols for Comparative Benchmarking
To ensure a rigorous and objective comparison, a standardized set of experiments is crucial. The following protocols are designed to be self-validating and provide a comprehensive assessment of a novel PARP inhibitor's performance against existing drugs.
Figure 2: Experimental Workflow for Comparative Analysis.
In Vitro PARP1 Enzymatic Inhibition Assay (Colorimetric)
This assay quantifies the direct inhibitory effect of the compound on the enzymatic activity of PARP1.
Principle: This ELISA-based assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins coated on a 96-well plate. The amount of incorporated biotin is detected using a streptavidin-HRP conjugate and a colorimetric substrate.
Step-by-Step Methodology:
-
Plate Coating: Coat a 96-well plate with histone proteins and incubate overnight at 4°C.[12]
-
Blocking: Wash the plate and block with a suitable blocking buffer for at least 90 minutes at room temperature.[12]
-
Reaction Setup: Prepare a master mix containing PARP assay buffer, activated DNA, and biotinylated NAD+.[12]
-
Compound Addition: Add serial dilutions of the this compound derivative and control inhibitors (e.g., Olaparib) to the wells. Include a vehicle control (e.g., DMSO).[12]
-
Enzyme Addition: Initiate the reaction by adding purified recombinant PARP1 enzyme to each well.[12]
-
Incubation: Incubate the plate at room temperature for 1 hour.[7]
-
Detection:
-
Data Acquisition: Stop the reaction with a stop solution and read the absorbance at 450 nm using a microplate reader.[13]
-
Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
Cellular PARP Trapping Assay (Western Blot)
This assay determines the ability of the inhibitor to trap PARP1 on the chromatin in a cellular context.
Principle: Cells are treated with the PARP inhibitor, and the chromatin-bound proteins are fractionated from the soluble nuclear proteins. The amount of PARP1 in the chromatin-bound fraction is then quantified by Western blot.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed a relevant cancer cell line (e.g., HeLa or a BRCA-deficient line) and treat with the test compounds and controls for a specified time (e.g., 4 hours).[14] It is often beneficial to co-treat with a DNA damaging agent like methyl methanesulfonate (MMS) to enhance the trapping effect.[8]
-
Cell Lysis and Fractionation:
-
Harvest and lyse the cells in a buffer that separates cytoplasmic and nuclear fractions.
-
Isolate the nuclei and extract the soluble nuclear proteins.
-
The remaining pellet contains the chromatin-bound proteins.
-
-
Western Blotting:
-
Resolve the proteins from the chromatin-bound fraction by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against PARP1.[14]
-
Use an antibody against a histone protein (e.g., Histone H3) as a loading control for the chromatin fraction.[8]
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Visualize the protein bands using an ECL substrate.[15]
-
Quantify the band intensities using densitometry software.
-
An increase in the PARP1 signal in the chromatin-bound fraction of treated cells compared to the vehicle control indicates PARP trapping.
-
RAD51 Foci Formation Assay (Immunofluorescence)
This functional assay assesses the impact of PARP inhibition on homologous recombination (HR) repair.
Principle: RAD51 is a key protein in the HR pathway that forms distinct nuclear foci at sites of DNA double-strand breaks during the S and G2 phases of the cell cycle. A reduction in the number of RAD51 foci following DNA damage indicates a compromised HR pathway.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with the PARP inhibitors for a duration that allows for the accumulation of DSBs (e.g., 24 hours).
-
Induction of DNA Damage: Induce DNA double-strand breaks by treating the cells with a DNA damaging agent (e.g., ionizing radiation at 2 Gy).[16]
-
Fixation and Permeabilization: At a specified time post-damage (e.g., 6 hours), fix the cells with paraformaldehyde and permeabilize with a detergent-based buffer.
-
Immunostaining:
-
Block non-specific antibody binding.
-
Incubate with a primary antibody against RAD51.[16]
-
To identify cells in the relevant cell cycle phases, co-stain with an antibody against a marker like Geminin (for S/G2 phase).[17]
-
Incubate with appropriate fluorescently-labeled secondary antibodies.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
In Vivo Efficacy in a Tumor Xenograft Model
This experiment evaluates the anti-tumor activity of the this compound derivative in a living organism.
Principle: Human cancer cells, particularly those with a BRCA mutation, are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.
Step-by-Step Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of a BRCA-mutated human cancer cell line (e.g., MDA-MB-436) into the flank of immunocompromised mice (e.g., nude or SCID mice).[19]
-
Tumor Growth and Randomization: Monitor the mice for tumor growth. When the tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (vehicle control, this compound derivative, and a positive control like Olaparib).[20]
-
Treatment Administration: Administer the compounds to the mice according to a predefined schedule and route (e.g., oral gavage daily).[19]
-
Monitoring: Measure the tumor volume and mouse body weight regularly (e.g., twice a week) to assess efficacy and toxicity.[20]
-
Endpoint and Analysis: Continue the treatment for a specified duration or until the tumors in the control group reach a defined endpoint.[20] Euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers). Calculate the tumor growth inhibition (TGI) for each treatment group.
Conclusion and Future Directions
The phthalazinone scaffold represents a highly promising platform for the development of next-generation PARP inhibitors. The preliminary data on certain derivatives suggest the potential for significantly enhanced potency compared to existing clinical agents. A rigorous and systematic evaluation, as outlined in this guide, is essential to fully characterize the performance of novel this compound-derived compounds.
The key differentiators for these emerging compounds will be their superior enzymatic inhibition, enhanced PARP trapping efficiency, and their ability to overcome known resistance mechanisms. By employing the detailed experimental protocols provided, researchers and drug development professionals can generate the robust, comparative data necessary to advance the most promising candidates toward clinical development, with the ultimate goal of providing more effective therapies for patients with cancers characterized by DNA repair deficiencies.
References
-
Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy. (2021). National Institutes of Health. [Link]
-
Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer. (2018). PubMed. [Link]
-
PARP1 Colorimetric Assay Kit. (n.d.). BPS Bioscience. [Link]
-
Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. (2025). ResearchGate. [Link]
-
Design, synthesis and antitumor activities of phthalazinone derivatives as PARP-1 inhibitors and PARP-1/HDAC-1 inhibitors. (n.d.). PubMed. [Link]
-
Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. (2021). J-Stage. [Link]
-
Immunofluorescence Imaging of DNA Damage Response Proteins: Optimizing Protocols for Super-resolution Microscopy. (n.d.). PubMed Central. [Link]
-
Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. (n.d.). PubMed. [Link]
-
Quantification of DNA Repair Rad51 Foci Using Fluorescence Intensity. (n.d.). MD Anderson Cancer Center OpenWorks. [Link]
-
Immunofluorescence staining for RAD51 nuclear foci. A, B, HCT116+3+5... (n.d.). ResearchGate. [Link]
-
PARP - Assay-Protocol. (n.d.). Assay-Protocol.com. [Link]
-
A RAD51 functional assay as a candidate test for homologous recombination deficiency in ovarian cancer. (n.d.). ScienceDirect. [Link]
-
PARP inhibitor Rucaparib synergizes with radiation to attenuate atypical teratoid rhabdoid tumor growth. (2023). Neuro-Oncology Advances. [Link]
-
Differential cellular trapping of PARP1 and PARP2 by clinical PARP... (n.d.). ResearchGate. [Link]
-
Setting a Trap for PARP1 and PARP2. (n.d.). BPS Bioscience. [Link]
-
Stereospecific PARP trapping by BMN 673 and comparison with olaparib and rucaparib. (n.d.). PubMed Central. [Link]
Sources
- 1. Visualizing DNA Damage Repair Proteins in Patient-Derived Ovarian Cancer Organoids via Immunofluorescence Assays [jove.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and antitumor activities of phthalazinone derivatives as PARP-1 inhibitors and PARP-1/HDAC-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. Stereospecific PARP trapping by BMN 673 and comparison with olaparib and rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. resources.rndsystems.com [resources.rndsystems.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Immunofluorescence Imaging of DNA Damage Response Proteins: Optimizing Protocols for Super-resolution Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. benchchem.com [benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Nitrophthalazine
As a Senior Application Scientist, my priority extends beyond the application of chemical compounds to ensuring their entire lifecycle, including disposal, is managed with the utmost regard for safety, environmental responsibility, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-Nitrophthalazine, a compound frequently utilized in synthetic chemistry and drug development.[1][2] The procedures outlined here are designed to be self-validating, integrating causality with action to empower researchers to handle this substance responsibly.
The fundamental principle guiding these procedures is risk mitigation.[3] this compound, like many nitro-containing heterocyclic compounds, presents specific hazards that must be managed proactively.[4][5] This guide will walk you through hazard identification, personal protection, and the precise steps for waste segregation and disposal.
Hazard Identification and Risk Assessment
Before handling any chemical, a thorough understanding of its potential hazards is paramount.[6] this compound is classified with several hazard statements that dictate its handling and disposal requirements.[4]
Table 1: Hazard Profile of this compound
| Hazard Classification | GHS Pictogram | Hazard Statement | Associated Risk |
| Acute Toxicity, Oral (Category 4) | GHS07 | H302: Harmful if swallowed | Ingestion can lead to adverse health effects. |
| Skin Irritation (Category 2) | GHS07 | H315: Causes skin irritation | Direct contact can cause redness, itching, and inflammation. |
| Eye Irritation (Category 2A) | GHS07 | H319: Causes serious eye irritation | Contact with eyes can result in significant, potentially damaging irritation. |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | GHS07 | H335: May cause respiratory irritation | Inhalation of dust may irritate the respiratory tract, causing coughing and discomfort. |
Source: Adapted from this compound Safety Data Sheet.[4]
Given these hazards, the primary goals of our disposal procedure are to prevent ingestion, skin/eye contact, and inhalation of dust, while also ensuring the compound does not contaminate the environment.
Pre-Disposal Preparations and Required PPE
Proper preparation is critical for a safe and efficient disposal process. This involves minimizing waste from the outset and ensuring all necessary safety equipment is in place.
Waste Minimization
The most effective disposal strategy begins with waste minimization.
-
Accurate Weighing: Weigh out only the amount of this compound required for your procedure.[7]
-
No Return Policy: Never return unused chemical to its original container to avoid contamination. The excess must be disposed of as hazardous waste.[7]
Personal Protective Equipment (PPE)
A robust barrier between the researcher and the chemical is non-negotiable. The following PPE must be worn at all times when handling or disposing of this compound.[4][7]
-
Eye Protection: Chemical splash goggles are mandatory.[8]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber). If contamination occurs, remove gloves immediately, wash hands, and don a new pair.[9]
-
Body Protection: A full-length, long-sleeved laboratory coat is required.[7]
-
Respiratory Protection: When handling the solid powder outside of a certified chemical fume hood, a NIOSH-approved respirator for dusts may be necessary to prevent respiratory tract irritation.[10] All handling of the powder should ideally occur within a fume hood.[3]
Step-by-Step Disposal Protocols
The disposal pathway for this compound depends on its form: unused bulk material, contaminated solids, or empty containers. Each requires a specific, segregated waste stream.
Disposal of Unused or Waste this compound (Bulk Solid)
This procedure applies to surplus chemical, expired stock, or reaction byproducts.
-
Work Area: Conduct all operations within a certified laboratory chemical fume hood to control dust and vapors.[7]
-
Waste Container: Obtain a designated hazardous waste container that is compatible with the chemical, clearly labeled, and kept closed except when adding waste.[11][12] The container should be labeled "Hazardous Waste" and list "this compound" as a component.
-
Transfer: Using a dedicated spatula or scoop, carefully transfer the solid this compound into the hazardous waste container.[7] Avoid any actions that could generate dust.
-
Sealing: Securely close the waste container lid.
-
Storage: Store the sealed container in a designated, well-ventilated satellite accumulation area, away from incompatible materials such as strong oxidizing agents.[4][12]
Disposal of Chemically Contaminated Solid Waste
This category includes items like used gloves, weigh boats, contaminated paper towels, and bench protectors.
-
Waste Container: Use a designated pail or drum lined with a clear plastic bag for chemically contaminated solid waste.[11][12] This container must also be labeled as "Hazardous Waste" with the chemical constituents listed.
-
Segregation: Place all items that have come into direct contact with this compound into this lined container.
-
Closure: When the bag is three-quarters full, securely close it with a tie or tape, complete and attach a hazardous waste label to the bag itself, and close the outer container's lid.[12]
-
Pickup: Arrange for pickup by your institution's Environmental Health & Safety (EHS) department.[11]
Disposal of Empty this compound Containers
An "empty" container is not truly empty and must be decontaminated before disposal as regular solid waste.
-
Triple Rinsing (Mandatory): The standard procedure for decontaminating a chemical container is to triple rinse it.
-
Select a solvent in which this compound is soluble.
-
Add a small amount of the solvent to the container, close the lid, and swirl to dissolve any remaining residue.
-
Pour the solvent rinsate into a designated hazardous waste container for liquid waste. Crucially, this first rinse must always be collected as hazardous waste. [11][12]
-
Repeat this rinsing process two more times, collecting all rinsate as hazardous waste.
-
-
Drying: Allow the container to air-dry completely in a fume hood.[11]
-
Defacing: Completely obliterate or remove the original manufacturer's label.[11][12] This prevents confusion and ensures the container is not mistaken for one containing hazardous material.
-
Final Disposal: Once triple-rinsed, dried, and defaced, the glass or plastic container can typically be disposed of in designated laboratory glass waste or regular trash, according to institutional policy.[11]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound and associated materials.
Caption: Decision workflow for segregating and disposing of this compound waste.
Emergency Procedures: Spills
In the event of a spill, immediate and correct action is vital to prevent exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate (If Necessary): For a large spill, evacuate the area and contact your institution's EHS emergency line.
-
Containment (Small Spills): For minor spills that you are trained to handle:
-
Ensure proper PPE is worn.
-
Cover the spill with an absorbent material (e.g., vermiculite or sand).
-
Carefully sweep up the absorbed material and place it into a labeled hazardous waste container.[8]
-
-
Decontamination: Clean the spill area thoroughly with soap and water, collecting the cleaning materials as contaminated solid waste.
-
Reporting: Report the incident to your laboratory supervisor and EHS, regardless of the spill's size.
By adhering to these detailed procedures, you contribute to a culture of safety, ensuring that the lifecycle of this compound in your laboratory concludes with minimal risk to personnel and the environment.[3]
References
-
U.S. Department of Health and Human Services. School Chemistry Laboratory Safety Guide. Retrieved from [Link]
-
Thorn-Seshold Group, LMU. Safety in the Lab. Retrieved from [Link]
-
University of Missouri Environmental Health & Safety. Nitro Compounds. Retrieved from [Link]
-
IntechOpen. (2022). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. Retrieved from [Link]
-
Harvard Environmental Health and Safety. Lab Safety Guideline: Nitric Acid. Retrieved from [Link]
-
National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]
-
Dartmouth College. Hazardous Waste Disposal Guide. Retrieved from [Link]
-
ResearchGate. (2025). Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. Retrieved from [Link]
-
Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
MDPI. (2021). Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. Retrieved from [Link]
-
National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11105874, 5-Nitrophthalazine. Retrieved from [Link]
-
MDPI. (2022). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Retrieved from [Link]
-
ResearchGate. (2018). Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'. Retrieved from [Link]'
-
U.S. Food and Drug Administration. (2024, October 31). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024, October 31). Disposal of Unused Medicines: What You Should Know. Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7416, Nitrobenzene. Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 6947, 2-Nitrophenol. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Safety - TS Group, LMU [thornseshold.cup.uni-muenchen.de]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. Nitro Compounds | Environmental Health & Safety [ehs.missouri.edu]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Mastering the Safe Handling of 6-Nitrophthalazine: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and chemical synthesis, the ability to handle reactive and hazardous compounds with confidence is paramount. 6-Nitrophthalazine, a heterocyclic aromatic nitro compound, presents a specific set of challenges that demand a robust and well-understood safety protocol. This guide moves beyond mere compliance, offering a deep dive into the causality behind each procedural step, ensuring that every action taken in the laboratory is grounded in scientific principles and field-proven best practices. Our objective is to build a foundation of trust by providing value that extends beyond the chemical itself, empowering you to work safely and effectively.
Immediate Safety and Hazard Assessment: Understanding the Risks
This compound is classified as a hazardous substance, primarily due to its acute toxicity. Exposure through ingestion, skin contact, or inhalation can be harmful.[1] Like many aromatic nitro compounds, it is suspected of causing cancer and may cause skin sensitization.[2] A critical, though less documented, risk is the potential for energetic decomposition or reaction, especially with reducing agents or bases.[2] Therefore, all handling procedures must be designed to mitigate these risks through a combination of engineering controls, personal protective equipment, and meticulous operational discipline.
Core Hazards at a Glance:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Potential Carcinogen: Suspected of causing cancer.[2]
-
Skin Sensitizer: May cause an allergic skin reaction.[2]
-
Reactivity: Potential for vigorous reaction with incompatible materials.[2]
Personal Protective Equipment (PPE): Your Primary Line of Defense
The selection of PPE is not a one-size-fits-all checklist; it is a dynamic risk assessment. The equipment specified below is the minimum required for handling this compound. The causality is clear: we are protecting against dermal absorption, inhalation of fine particulates, and eye contact.
| PPE Component | Specification | Rationale and Expert Insight |
| Hand Protection | Butyl or heavy-duty Nitrile gloves. | While standard nitrile gloves offer good general protection, for nitrated aromatic compounds, butyl rubber provides superior resistance to permeation.[3][4] Always consult the manufacturer's specific breakthrough time data for the gloves you are using.[5] Double-gloving is recommended for extended operations. |
| Eye Protection | Chemical splash goggles with side shields. | Protects against accidental splashes of solutions and airborne particulates. Standard safety glasses are insufficient. |
| Body Protection | Chemical-resistant lab coat. | Provides a barrier against spills and contamination of personal clothing. Ensure it is fully buttoned. |
| Respiratory Protection | NIOSH-approved air-purifying respirator. | Mandatory when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of toxic dust. |
Operational Protocol: From Weighing to Waste
This section provides a step-by-step methodology for the safe handling of this compound. The workflow is designed to be a self-validating system, minimizing exposure at every stage.
Preparation and Weighing
-
Designated Area: All handling of solid this compound must be conducted in a designated area, such as a certified chemical fume hood, to contain any airborne particles.
-
Pre-use Inspection: Before starting, inspect all PPE for integrity. Check gloves for any signs of degradation or punctures.
-
Weighing Procedure:
-
Tare a suitable, sealed container on the balance.
-
Inside the fume hood, carefully transfer the required amount of this compound to the container.
-
Use tools (spatulas, etc.) that will not generate static electricity.
-
Immediately seal the container before removing it from the fume hood for weighing. This prevents the release of dust into the laboratory environment.
-
Experimental Use
-
Inert Atmosphere: When conducting reactions, particularly those involving heating or the use of reactive reagents, consider performing the procedure under an inert atmosphere (e.g., nitrogen or argon) to prevent unintended side reactions.
-
Temperature Control: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames. Monitor the reaction temperature closely.
-
Quenching: At the end of a reaction, ensure any reactive materials are carefully and completely quenched before workup.
Disposal Plan: A Cradle-to-Grave Responsibility
The proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental responsibility. All waste streams must be treated as hazardous.
Waste Segregation and Collection
-
Solid Waste:
-
Collect unreacted this compound and any materials grossly contaminated with the solid (e.g., weighing paper, contaminated gloves) in a designated, sealed, and clearly labeled hazardous waste container.
-
The label must include "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container.
-
Do not mix this waste stream with other chemical wastes unless explicitly permitted by your institution's environmental health and safety (EHS) office.[1]
-
-
Contaminated PPE:
-
All disposable PPE used while handling this compound should be considered contaminated.
-
Remove gloves and other disposable items in a manner that avoids skin contact with the contaminated exterior and place them in the designated solid hazardous waste container.
-
Arranging for Disposal
-
Store all hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area.
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste, following their specific procedures for documentation and collection.
Emergency Procedures: Planning for the Unexpected
Spill Response
In the event of a spill, immediate and correct action is crucial to prevent exposure and further contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Secure the Area: Restrict access to the spill area.[6]
-
Assess the Spill: If the spill is large or you are not trained to handle it, contact your institution's emergency response team immediately.
-
Cleanup (for trained personnel with appropriate PPE only):
-
For small spills of solid material, gently cover with an inert absorbent material (e.g., vermiculite or sand).
-
Carefully sweep the absorbed material into a designated hazardous waste container. Avoid creating dust.
-
For liquid spills, use a spill kit with appropriate absorbent pads to contain and absorb the material.
-
All materials used for cleanup must be disposed of as hazardous waste.
-
Decontamination
-
Personnel: If skin contact occurs, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. Remove any contaminated clothing.
-
Equipment and Surfaces: Decontaminate any surfaces or non-disposable equipment that may have come into contact with this compound.
Visualizing the Workflow
To provide a clear, at-a-glance understanding of the operational process, the following diagram outlines the key stages and decision points for safely handling this compound.
Caption: Workflow for handling this compound.
References
-
Nitrates - Standard Operating Procedure. (2012, December 14). UC Santa Barbara Environmental Health & Safety. [Link]
-
Best Practices for Emergency Spill Response. (2024, June 28). ACTenviro. [Link]
-
Butyl vs Nitrile Gloves. (2024, October 21). Cleanroom World. [Link]
-
Best Practices for a Successful Lab Decontamination. (2021, July 8). Triumvirate Environmental. [Link]
-
Glove Selection Chart - Chemical Breakthrough Times. (n.d.). All Safety Products. [Link]
-
Decontamination Protocols for Lab Equipment. (2025, May 27). Aport. [Link]
-
NIOSH Approved Respirator 5203 by 3M. (n.d.). The RIDGEPRO. [Link]
-
Organic Vapor Respirator NIOSH approved, in stock. (n.d.). Fibre Glast. [Link]
-
NIOSH Color Coding for Respirator Cartridges and Filters. (n.d.). OSHACode EHS Training. [Link]
-
Mickelsen, R. L., & Hall, R. C. (1987). A breakthrough time comparison of nitrile and neoprene glove materials produced by different glove manufacturers. American Industrial Hygiene Association Journal, 48(11), 941–947. [Link]
-
Butyl or nitrile gloves: what to choose against chemical risks? (2024, May 8). Oxwork. [Link]
-
NIOSH 42 CFR Part 84 Compliant Cartridges & Filters for Air-Purifying Respirators. (n.d.). MSA Safety. [Link]
-
Emergency and Spill Response Procedures. (n.d.). Auburn University. [Link]
-
HAZMAT Spill Response Procedures. (n.d.). Ion Science UK. [Link]
-
Phalen, R. N., & Que Hee, S. S. (2014). A breakthrough time comparison of disposable latex, nitrile, and vinyl gloves exposed to simulated movement. Journal of Occupational and Environmental Hygiene, 11(12), 791–798. [Link]
-
Decontamination of Laboratory Equipment. (2019, November 1). UBC Safety & Risk Services. [Link]
-
Nitric Acid Spill: Hazardous Material Incident. (2025, January 14). HazChem Environmental. [Link]
-
Decontamination. (n.d.). University of Toronto Environmental Health & Safety. [Link]
-
Niosh Approved Respirator Cartridges. (n.d.). Scribd. [Link]
-
7-Step Chemical Spill Response Procedure. (2024, May 30). YouTube. [Link]
-
Lunn, G., & Sansone, E. B. (2002). Hazardous Laboratory Chemicals Disposal Guide. CRC Press. [Link]
-
Treatment and disposal of chemical wastes in daily laboratory work. (n.d.). Organic Chemistry Praktikum. [Link]
-
Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. [Link]
Sources
- 1. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 2. benchchem.com [benchchem.com]
- 3. gloves.com [gloves.com]
- 4. oxwork.com [oxwork.com]
- 5. A breakthrough time comparison of nitrile and neoprene glove materials produced by different glove manufacturers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. actenviro.com [actenviro.com]
- 7. polarlabprojects.com [polarlabprojects.com]
- 8. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
